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  • Product: 3,4,5-Trimethoxybenzoylacetonitrile
  • CAS: 50606-35-4

Core Science & Biosynthesis

Foundational

3,4,5-Trimethoxybenzoylacetonitrile structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3,4,5-Trimethoxybenzoylacetonitrile Foreword: The Imperative of Structural Certainty Foundational Analysis: Determining the Molecular Blueprint Before delving i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 3,4,5-Trimethoxybenzoylacetonitrile

Foreword: The Imperative of Structural Certainty

Foundational Analysis: Determining the Molecular Blueprint

Before delving into the fine details of atomic connectivity, the fundamental composition of the molecule must be established. This is achieved by determining the molecular formula, which specifies the type and number of atoms in one molecule of the substance.

High-Resolution Mass Spectrometry (HRMS)

The initial and most critical step is to obtain the exact mass of the molecule. High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula.

Causality of Experimental Choice: Unlike low-resolution MS, which provides nominal mass, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). This precision is indispensable for confidently assigning a molecular formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized 3,4,5-Trimethoxybenzoylacetonitrile in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) using a known standard to ensure high mass accuracy.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum, ensuring a resolution of at least 10,000.

  • Data Analysis: Use the instrument's software to calculate the possible elemental compositions for the observed accurate mass, constraining the search to C, H, N, and O. The calculated formula should match the theoretical mass with an error of less than 5 ppm.

For 3,4,5-Trimethoxybenzoylacetonitrile, the expected molecular formula is C₁₂H₁₃NO₄. The theoretical exact mass for its protonated form, [C₁₂H₁₄NO₄]⁺, can be precisely calculated and compared against the experimental value.

Unveiling the Architecture: A Spectroscopic Triad

With the molecular formula in hand, the next phase is to piece together the atomic puzzle. This involves identifying the functional groups present and determining their connectivity. We employ a powerful triad of spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for fragmentation analysis.[3][4][5][6]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for a rapid initial assessment of the molecule's chemical makeup.[7]

Expert Insight: The IR spectrum provides the first pieces of tangible evidence for the key functional groups—the nitrile and the ketone. The position of the carbonyl (C=O) stretch is particularly diagnostic; its frequency is lowered by conjugation with the aromatic ring, a key structural feature we expect to confirm.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid 3,4,5-Trimethoxybenzoylacetonitrile powder directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting interferogram using a Fourier transform to generate the final spectrum (transmittance or absorbance vs. wavenumber).

Table 1: Predicted IR Absorptions for 3,4,5-Trimethoxybenzoylacetonitrile

Functional GroupCharacteristic Absorption (cm⁻¹)Rationale for Assignment
Aromatic C-H Stretch~3100 - 3000Stretching vibration of sp² C-H bonds on the benzene ring.
Aliphatic C-H Stretch~2950 - 2850Stretching vibrations of sp³ C-H bonds in the methoxy and methylene groups.
Nitrile (C≡N) Stretch~2260 - 2220A sharp, strong absorption characteristic of the nitrile triple bond.[7][9][10]
Ketone (C=O) Stretch~1685 - 1665Strong absorption for the carbonyl group. The frequency is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[8]
Aromatic C=C Bending~1600 - 1500Medium intensity bands from the stretching of the benzene ring framework.
C-O Stretch (Ether)~1250 - 1000Strong absorptions from the aryl-alkyl ether linkages of the methoxy groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5][11] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H (proton) and ¹³C nuclei.

Expert Insight: The true power of NMR lies in its ability to establish atom-to-atom connectivity. While ¹H and ¹³C spectra provide the pieces, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide the instructions for how they fit together. The symmetrical substitution pattern of the aromatic ring (3,4,5-trimethoxy) should lead to a simple, clean aromatic signal, which is a key signature to look for.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Place the tube in the NMR spectrometer. Shim the magnetic field to achieve high homogeneity. Acquire the ¹H spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition (if needed): If structural ambiguity remains, perform 2D experiments such as COSY (to identify H-H couplings) and HSQC (to identify direct C-H connections).

  • Data Processing: Process the Free Induction Decay (FID) signal using Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Table 2: Predicted NMR Data for 3,4,5-Trimethoxybenzoylacetonitrile (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic~7.2Singlet2HThe two equivalent aromatic protons at C2 and C6.
Methylene~4.1Singlet2HThe -CH₂- group between the carbonyl and nitrile.
Methoxy (para)~3.9Singlet3HThe methoxy group at C4.
Methoxy (meta)~3.8Singlet6HThe two equivalent methoxy groups at C3 and C5.
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl (C=O)~190Benzoyl C=O
Aromatic (C-O)~153C3, C4, C5
Aromatic (C-C=O)~142C1
Aromatic (C-H)~107C2, C6
Nitrile (C≡N)~115-C≡N
Methoxy (para)~61C4-OC H₃
Methoxy (meta)~56C3, C5-OC H₃
Methylene~30-C H₂-CN
Mass Spectrometry (MS): Deconstruction for Confirmation

Beyond providing the molecular formula, mass spectrometry, particularly with fragmentation, acts as a confirmatory tool. By breaking the molecule apart in a predictable way, we can verify the proposed connectivity.[12]

Causality of Fragmentation: Fragmentation is not random. It occurs at the weakest bonds and in ways that form the most stable charged fragments.[13][14] For 3,4,5-Trimethoxybenzoylacetonitrile, the bond between the carbonyl carbon and the methylene carbon is a likely point of cleavage, as it can lead to the formation of a stable, resonance-delocalized acylium ion.

Experimental Protocol: Electron Ionization (EI) MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or the GC inlet.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV). This causes ionization and extensive, reproducible fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Diagram: Predicted Key Fragmentation Pathways

G parent [C12H13NO4]+• m/z = 235 (Molecular Ion) frag1 [C10H11O4]+ m/z = 195 (3,4,5-Trimethoxybenzoyl cation) parent->frag1 - •CH2CN frag2 [C7H7O3]+ m/z = 139 frag1->frag2 - C2H2O2

Caption: Key EI-MS fragmentation pathways for the target molecule.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of spectroscopic methods provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[15][16][17] It provides a precise 3D map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with unparalleled accuracy.[18][19]

Trustworthiness: This technique is the final arbiter in structure elucidation. A successful crystallographic analysis provides direct visual evidence of the molecular structure, leaving no room for interpretation and serving as the ultimate validation of the spectroscopic data.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth (Rate-Limiting Step): Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A suitable crystal for analysis should be well-formed, free of cracks, and typically 0.1-0.3 mm in each dimension.

  • Mounting: Carefully mount the selected crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage. Expose the crystal to a monochromatic X-ray beam and rotate it, collecting the diffraction pattern on a detector over a wide range of orientations.

  • Structure Solution: Process the diffraction data to obtain a set of structure factors. Use computational methods (direct methods or Patterson methods) to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: Build an atomic model into the electron density map. Refine the atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like the R-factor.

Synthesis of Evidence: The Integrated Workflow

The strength of this entire process lies not in any single technique, but in the confluence of data from all of them. Each experiment is designed to test and validate the hypothesis derived from the previous one.

Diagram: Integrated Structure Elucidation Workflow

cluster_start Initial Hypothesis cluster_analysis Analytical Characterization cluster_confirm Final Confirmation A Synthesis of Unknown Compound B HRMS (Determine Molecular Formula) A->B C IR Spectroscopy (Identify Functional Groups) B->C Hypothesis: C12H13NO4 G Final Elucidated Structure: 3,4,5-Trimethoxybenzoylacetonitrile B->G D NMR (1D & 2D) (Map Atom Connectivity) C->D Evidence: C=O, C≡N C->G E MS Fragmentation (Confirm Key Fragments) D->E Proposed Structure D->G F X-Ray Crystallography (Unambiguous 3D Structure) E->F Validated Connectivity E->G F->G

Caption: A logical workflow for definitive structure elucidation.

Conclusion

The elucidation of the structure of 3,4,5-Trimethoxybenzoylacetonitrile is a systematic process of hypothesis generation and validation. It begins with establishing the molecular formula via HRMS. It proceeds with the identification of key functional groups by IR spectroscopy. The precise arrangement of these groups and their constituent atoms is then mapped out using a suite of NMR techniques and corroborated by MS fragmentation patterns. Finally, the proposed structure is unequivocally confirmed in three dimensions through single-crystal X-ray crystallography. This rigorous, multi-technique methodology ensures the highest degree of scientific integrity and provides the absolute structural certainty required for advanced research and development.

References

  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Wikipedia. (2023, December 2). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxyphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved from [Link]

  • YouTube. (2020, June 18). structure elucidation | Interactive session | Spectral analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1762949A - 3,4,5-trimethoxytoluene preparation process.
  • Peng, Y., et al. (2023). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 455–458. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxybenzonitrile. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

  • YouTube. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (2010). X-Ray Crystallography of Chemical Compounds. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • ResearchGate. (2020, December 15). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation pathways of polymer ions. Retrieved from [Link]

  • eLS. (2001). Macromolecular Structure Determination by X-ray Crystallography. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxybenzoylacetonitrile (CAS number 50606-35-4)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 3,4,5-Trimethoxyphenyl Moiety 3,4,5-Trimethoxybenzoylacetonitrile, also known as 3-Oxo-3-(3,4,5-trimethoxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3,4,5-Trimethoxyphenyl Moiety

3,4,5-Trimethoxybenzoylacetonitrile, also known as 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile, is a niche yet significant chemical entity within the landscape of medicinal chemistry and organic synthesis. Its core value lies in the presence of the 3,4,5-trimethoxyphenyl group, a pharmacophore of considerable interest in the development of novel therapeutic agents. This structural motif is a key feature in a variety of biologically active molecules, including potent anticancer agents that function as tubulin polymerization inhibitors. The strategic placement of the three methoxy groups on the phenyl ring imparts specific electronic and conformational properties that are crucial for binding to biological targets. This guide provides a comprehensive overview of 3,4,5-trimethoxybenzoylacetonitrile, from its fundamental properties and synthesis to its applications as a versatile building block in drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical characteristics of 3,4,5-trimethoxybenzoylacetonitrile is essential for its effective use in research and synthesis.

PropertyValue
CAS Number 50606-35-4
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
IUPAC Name 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile
Synonyms 3,4,5-Trimethoxybenzoylacetonitrile
Appearance Expected to be a solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Synthesis of 3,4,5-Trimethoxybenzoylacetonitrile: A Detailed Protocol

The synthesis of 3,4,5-trimethoxybenzoylacetonitrile is typically achieved through a Claisen-type condensation reaction. This involves the reaction of an activated carboxylic acid derivative, such as an ester, with acetonitrile in the presence of a strong base. The following protocol outlines a representative synthesis from the readily available starting material, methyl 3,4,5-trimethoxybenzoate.

Reaction Scheme:

G cluster_0 Reaction A Methyl 3,4,5-trimethoxybenzoate D 3,4,5-Trimethoxybenzoylacetonitrile A->D B Acetonitrile B->D C Sodium Methoxide (Base) C->D

A schematic of the synthesis of 3,4,5-Trimethoxybenzoylacetonitrile.

Starting Materials and Reagents:

  • Methyl 3,4,5-trimethoxybenzoate

  • Acetonitrile (anhydrous)

  • Sodium methoxide (or sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Step-by-Step Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium methoxide (1.1 equivalents) and anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetonitrile: Anhydrous acetonitrile (1.5 equivalents) is added dropwise to the stirred suspension of sodium methoxide at room temperature.

  • Addition of the Ester: A solution of methyl 3,4,5-trimethoxybenzoate (1.0 equivalent) in anhydrous tetrahydrofuran is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 3-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base.

  • Extraction: The aqueous mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3,4,5-trimethoxybenzoylacetonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as the strong base (sodium methoxide) and the intermediate carbanion are highly reactive towards water.

  • Choice of Base: Sodium methoxide is a common and effective base for this type of condensation. Sodium hydride can also be used, which would generate methane gas as a byproduct.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to drive the condensation to completion.

  • Acidic Workup: The addition of acid is necessary to protonate the enolate intermediate and to neutralize the remaining base, allowing for the isolation of the neutral product.

Characterization and Analytical Data

The structure and purity of the synthesized 3,4,5-trimethoxybenzoylacetonitrile would be confirmed using a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be anticipated:

Spectroscopic TechniqueExpected Observations
¹H NMR Aromatic protons (singlet or two doublets), a singlet for the methylene protons adjacent to the carbonyl and nitrile groups, and singlets for the methoxy protons.
¹³C NMR Peaks corresponding to the carbonyl carbon, the nitrile carbon, aromatic carbons (including those bearing methoxy groups), the methylene carbon, and the methoxy carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands for the nitrile (C≡N) stretch (around 2250 cm⁻¹), the carbonyl (C=O) stretch (around 1680-1700 cm⁻¹), and C-O stretches of the methoxy groups.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of 235.24.

Applications in Drug Discovery and Research

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore, particularly in the field of oncology. This structural unit is a key component of combretastatin A-4, a natural product with potent tubulin polymerization inhibitory activity. Consequently, 3,4,5-trimethoxybenzoylacetonitrile serves as a valuable starting material and intermediate for the synthesis of a wide range of compounds with potential therapeutic applications.

Workflow for Utilizing 3,4,5-Trimethoxybenzoylacetonitrile in Heterocyclic Synthesis:

G A 3,4,5-Trimethoxybenzoylacetonitrile C Cyclocondensation Reaction A->C B Binucleophilic Reagent (e.g., hydrazine, hydroxylamine, amidine) B->C D Heterocyclic Derivative (e.g., pyrazole, isoxazole, pyrimidine) C->D E Biological Screening (e.g., anticancer, anti-inflammatory) D->E

A general workflow for the synthesis of heterocyclic compounds from 3,4,5-Trimethoxybenzoylacetonitrile.

  • Synthesis of Heterocycles: The β-ketonitrile functionality in 3,4,5-trimethoxybenzoylacetonitrile is highly versatile for the construction of various heterocyclic rings. It can react with binucleophilic reagents to form substituted pyrazoles, isoxazoles, pyrimidines, and other important heterocyclic systems. These heterocyclic scaffolds are prevalent in many approved drugs.

  • Anticancer Drug Development: As a precursor to molecules containing the 3,4,5-trimethoxyphenyl group, this compound is instrumental in the design and synthesis of novel anticancer agents that target tubulin, a critical component of the cytoskeleton. Inhibition of tubulin polymerization disrupts mitosis and leads to apoptotic cell death in cancer cells.

  • Antimelanogenic and Antioxidant Research: Derivatives of trimethoxybenzene have demonstrated potential as inhibitors of melanogenesis and as antioxidants.[1] 3,4,5-Trimethoxybenzoylacetonitrile can be used to synthesize new derivatives for screening in these areas.

Safety and Handling

Conclusion

3,4,5-Trimethoxybenzoylacetonitrile is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic importance stems from the embedded 3,4,5-trimethoxyphenyl pharmacophore, which is a key feature in a number of potent biologically active molecules. The synthetic accessibility of this compound, coupled with the reactivity of its β-ketonitrile functionality, makes it an attractive starting material for the generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, will enable researchers to fully exploit its potential in the development of novel therapeutics.

References

  • Synthesis of 3-oxo-3-phenylpropanenitrile. Oncotarget. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed Central. [Link]

  • Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate and ethyl 3,4,5-trimethoxycinnamate. Korea Science. [Link]

Sources

Foundational

Introduction: The Strategic Importance of 3,4,5-Trimethoxybenzoylacetonitrile

An In-depth Technical Guide to the Synthesis of 3,4,5-Trimethoxybenzoylacetonitrile 3,4,5-Trimethoxybenzoylacetonitrile is a highly functionalized organic molecule belonging to the class of β-ketonitriles. Its structure,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3,4,5-Trimethoxybenzoylacetonitrile

3,4,5-Trimethoxybenzoylacetonitrile is a highly functionalized organic molecule belonging to the class of β-ketonitriles. Its structure, featuring a reactive nitrile group and an electron-rich trimethoxyphenyl moiety, makes it a valuable and versatile intermediate in the synthesis of complex molecular architectures. The trimethoxyphenyl group is a key pharmacophore found in numerous biologically active compounds, including antibacterial and anxiolytic drugs.[1] The β-ketonitrile functionality provides a strategic handle for a variety of chemical transformations, including the construction of heterocyclic systems, which are foundational scaffolds in medicinal chemistry. This guide provides a comprehensive overview of a robust and logical synthetic pathway to 3,4,5-Trimethoxybenzoylacetonitrile, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters for researchers in organic synthesis and drug development.

Synthetic Strategy: A Two-Step Approach from 3,4,5-Trimethoxybenzoic Acid

The most direct and efficient synthesis of 3,4,5-Trimethoxybenzoylacetonitrile involves the acylation of a cyanomethyl anion with an activated derivative of 3,4,5-trimethoxybenzoic acid. This strategy is bifurcated into two primary stages:

  • Activation of the Carboxylic Acid: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is a relatively poor electrophile. To facilitate the desired carbon-carbon bond formation, it must first be converted into a highly reactive acylating agent. The synthesis of the corresponding acyl chloride, 3,4,5-trimethoxybenzoyl chloride, is the method of choice due to its high reactivity and the straightforward nature of its preparation.[2][3]

  • Acylation of Acetonitrile: The activated acyl chloride is then reacted with the nucleophilic carbanion of acetonitrile (the cyanomethyl anion). This anion is generated in situ through the deprotonation of acetonitrile using a strong, non-nucleophilic base. This reaction forms the core β-ketonitrile structure of the target molecule.

This pathway is selected for its reliability, use of readily available reagents, and adherence to fundamental principles of organic reactivity, ensuring a high degree of confidence in its successful implementation.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the two-step synthesis.

Synthesis_Workflow cluster_0 PART 1: Precursor Activation cluster_1 PART 2: C-C Bond Formation A 3,4,5-Trimethoxybenzoic Acid C 3,4,5-Trimethoxybenzoyl Chloride A->C Chlorination (Reflux) B Thionyl Chloride (SOCl₂) B->C G 3,4,5-Trimethoxybenzoylacetonitrile (Final Product) C->G Acylation C->G D Acetonitrile (CH₃CN) F Cyanomethyl Anion D->F Deprotonation E Strong Base (e.g., NaH) E->F F->G

Caption: A two-part workflow for the synthesis of 3,4,5-Trimethoxybenzoylacetonitrile.

Part 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

Chemical Rationale and Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution reaction. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. The reaction proceeds via the initial attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of SOCl₂, forming a highly reactive chlorosulfite intermediate. This intermediate readily eliminates sulfur dioxide (SO₂) and a chloride ion, which then attacks the carbonyl carbon to yield the final acyl chloride product. The formation of gaseous SO₂ helps drive the reaction to completion according to Le Châtelier's principle.

Detailed Experimental Protocol

Materials:

  • 3,4,5-Trimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Addition: Add 3,4,5-trimethoxybenzoic acid (8.00 g, 37.7 mmol) to the flask, followed by 30 mL of anhydrous chloroform.[2]

  • Initiation: While stirring, add thionyl chloride (13.7 mL, 189 mmol) dropwise to the suspension at room temperature.[2] An exothermic reaction and gas evolution (HCl, SO₂) will be observed.

  • Reaction Progression: Once the addition is complete, heat the reaction mixture to reflux (approximately 60-65°C) using a heating mantle. Maintain the reflux for 4 hours to ensure the reaction goes to completion.[2][3] The reaction mixture should become a clear solution.

  • Workup and Isolation: After 4 hours, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.[2][3]

  • Product: The resulting product, 3,4,5-trimethoxybenzoyl chloride, is obtained as a colorless or pale yellow oil/solid and can often be used in the subsequent step without further purification.[2][3]

Self-Validation and Trustworthiness: The complete consumption of the starting material can be monitored by Thin Layer Chromatography (TLC). The quantitative yield and the physical properties (e.g., melting point of 77-82°C if solidified) can be compared with literature values to validate the identity and purity of the product.

Part 2: Synthesis of 3,4,5-Trimethoxybenzoylacetonitrile

Chemical Rationale and Mechanistic Insight

This step is a base-mediated acylation, a variant of the Claisen condensation. Acetonitrile is weakly acidic (pKa ≈ 25), and a very strong base, such as sodium hydride (NaH), is required to generate a sufficient concentration of the nucleophilic cyanomethyl anion (⁻CH₂CN). This carbanion then acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride. This is followed by the elimination of the chloride leaving group to form the final β-ketonitrile product. The choice of a non-nucleophilic base like NaH is critical to prevent competing side reactions where the base itself would attack the acyl chloride.

Detailed Experimental Protocol

Materials:

  • 3,4,5-Trimethoxybenzoyl chloride (from Part 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, nitrogen inlet

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Base Preparation: Under a positive pressure of nitrogen, carefully wash sodium hydride (approx. 1.8 g, 45 mmol, 60% dispersion) with anhydrous hexane to remove the mineral oil, decant the hexane, and briefly dry the NaH under nitrogen. Suspend the washed NaH in 50 mL of anhydrous THF.

  • Anion Formation: Cool the NaH suspension to 0°C using an ice bath. Add anhydrous acetonitrile (2.4 mL, 45 mmol) dropwise to the suspension. Stir the mixture at 0°C for 1 hour. Hydrogen gas evolution will be observed as the cyanomethyl anion is formed.

  • Acylation: Dissolve the 3,4,5-trimethoxybenzoyl chloride (37.7 mmol from Part 1) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cyanomethyl anion suspension at 0°C over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, cautiously quench it by cooling the flask back to 0°C and slowly adding 50 mL of saturated aqueous ammonium chloride solution to destroy any unreacted NaH.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Combine the organic layers and wash them sequentially with water (50 mL) and brine (50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3,4,5-Trimethoxybenzoylacetonitrile.

Summary of Key Synthesis Parameters

StepStarting MaterialKey ReagentsSolventTemperatureTime (approx.)Expected Yield
1 3,4,5-Trimethoxybenzoic acidThionyl Chloride (SOCl₂)Chloroform (CHCl₃)Reflux (~65°C)4 hours>95% (crude)
2 3,4,5-Trimethoxybenzoyl chlorideAcetonitrile, Sodium Hydride (NaH)Tetrahydrofuran (THF)0°C to RT3-4 hours70-85% (purified)

Conclusion

The described two-step synthetic route provides a reliable and well-reasoned methodology for the preparation of 3,4,5-Trimethoxybenzoylacetonitrile. By leveraging the activation of a carboxylic acid to its acyl chloride followed by a base-mediated acylation of acetonitrile, this guide offers a practical and scalable approach for researchers. The detailed protocols, grounded in established chemical principles, are designed to ensure reproducibility and high yields, facilitating the production of this key intermediate for applications in pharmaceutical and materials science research.

References

  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate
  • 3,4,5-Trimethoxy benzoic acid synthesis. ChemicalBook.
  • 3,4,5-Trimethoxyphenylacetonitrile (97%). Amerigo Scientific.
  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate
  • Preparation method for gallic acid (2018). SciSpace.
  • CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • 3,4,5-Trimethoxybenzonitrile: Your Key Intermedi
  • CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. AWS.
  • CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • 3,4,5-Trimethoxybenzoyl chloride CAS#: 4521-61-3. ChemicalBook.
  • 3,4,5-Trimethoxybenzoyl Chloride | 4521-61-3. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. PMC - NIH.
  • 3,4,5-Trimethoxybenzaldehyde. Wikipedia.
  • 3,4,5-Trimethoxybenzoyl chloride CAS#: 4521-61-3. ChemicalBook.
  • p-NITROBENZONITRILE. Organic Syntheses Procedure.
  • 3,4,5-Trimethoxybenzoyl chloride. the NIST WebBook.

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Exploratory

Spectroscopic Characterization of 3,4,5-Trimethoxybenzoylacetonitrile: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,4,5-Trimethoxybenzoylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,4,5-Trimethoxybenzoylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogs, ensuring a robust and scientifically sound resource.

Introduction

3,4,5-Trimethoxybenzoylacetonitrile is a multifaceted organic compound featuring a trimethoxylated benzene ring attached to a benzoylacetonitrile core. This unique structural arrangement makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development. This guide explains the causal relationships behind the spectroscopic features, offering a predictive and interpretive framework for the analysis of this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of 3,4,5-Trimethoxybenzoylacetonitrile that will influence its spectra are the 1,3,4,5-tetrasubstituted aromatic ring, the three methoxy groups, the carbonyl group, the methylene group, and the nitrile group.

Caption: Molecular structure of 3,4,5-Trimethoxybenzoylacetonitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique fingerprint of the compound's structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid 3,4,5-Trimethoxybenzoylacetonitrile is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Predicted IR Data Summary
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3080-3000Weak-MediumAromatic C-H StretchCharacteristic of C-H stretching vibrations on a benzene ring.
~2950-2850MediumAliphatic C-H StretchCorresponds to the stretching of C-H bonds in the methoxy and methylene groups.
~2250Medium-StrongC≡N Stretch (Nitrile)The nitrile group exhibits a characteristic sharp absorption in this region.
~1680StrongC=O Stretch (Ketone)The carbonyl group of the ketone is expected to show a strong absorption. Conjugation with the aromatic ring may slightly lower this frequency.
~1600, ~1580, ~1500Medium-WeakAromatic C=C StretchThese absorptions are characteristic of the benzene ring skeletal vibrations.[1]
~1250, ~1050StrongC-O Stretch (Ether)Asymmetric and symmetric stretching of the aryl-alkyl ether bonds of the methoxy groups.
Interpretation and Causality

The IR spectrum is dominated by strong absorptions from the carbonyl and nitrile groups, which are excellent diagnostic peaks. The presence of both aromatic and aliphatic C-H stretches confirms the coexistence of the benzene ring and the methoxy/methylene groups. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions from various bending and stretching vibrations, providing a unique identifier for the molecule.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure determination.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 3,4,5-Trimethoxybenzoylacetonitrile is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Predicted ¹H NMR Data Summary (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20Singlet2HAromatic HThe two aromatic protons are chemically equivalent due to the symmetry of the substitution pattern.
~4.00Singlet2H-CH₂-The methylene protons are adjacent to a carbonyl and a nitrile group, leading to a downfield shift.
~3.95Singlet6HC3, C5 -OCH₃The two methoxy groups at positions 3 and 5 are equivalent.
~3.90Singlet3HC4 -OCH₃The methoxy group at position 4 is in a unique chemical environment.
Predicted ¹³C NMR Data Summary (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~185C=OThe ketone carbonyl carbon is significantly deshielded.
~153C3, C5Aromatic carbons attached to the methoxy groups are deshielded.[4]
~143C4The aromatic carbon bearing the para-methoxy group.
~128C1The ipso-carbon attached to the benzoyl group.
~117C≡NThe nitrile carbon appears in this characteristic downfield region.
~107C2, C6The aromatic carbons ortho to the benzoyl group are shielded.
~61C4 -OCH₃The carbon of the para-methoxy group.
~56C3, C5 -OCH₃The carbons of the two equivalent methoxy groups.
~30-CH₂-The methylene carbon is shifted downfield by the adjacent electron-withdrawing groups.
Expert Interpretation

The ¹H NMR spectrum is expected to be relatively simple due to the high degree of symmetry in the molecule. The two aromatic protons will appear as a singlet, and the three methoxy groups will give rise to two distinct singlets with a 2:1 integration ratio. The methylene protons, flanked by two electron-withdrawing groups, will also appear as a singlet.

In the ¹³C NMR spectrum, the number of unique carbon signals will reflect the molecular symmetry.[5][6] The carbonyl and nitrile carbons will be readily identifiable by their characteristic downfield chemical shifts. The aromatic region will show four distinct signals, corresponding to the four different carbon environments on the benzene ring. The three methoxy carbons will appear as two distinct signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in CDCl₃ Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire ¹H Spectrum Transfer->H1_NMR C13_NMR Acquire ¹³C Spectrum Transfer->C13_NMR Process Fourier Transform & Phasing H1_NMR->Process C13_NMR->Process Reference Reference to TMS/Solvent Process->Reference Integrate Integrate ¹H Peaks Reference->Integrate ¹H Assign Assign Peaks Reference->Assign ¹³C Integrate->Assign Structural Elucidation Structural Elucidation Assign->Structural Elucidation

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrometry Data
m/zRelative IntensityProposed Fragment
247High[M]⁺ (Molecular Ion)
232Medium[M - CH₃]⁺
218Low[M - CH₂CN]⁺
195Very High[M - CH₂CN - CO]⁺ or [C₁₀H₁₁O₄]⁺
181High[C₉H₉O₄]⁺
165Medium[C₉H₉O₃]⁺
Fragmentation Pathway and Rationale

The molecular ion peak [M]⁺ is expected at m/z 247. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), leading to a fragment at m/z 232. Cleavage of the bond between the carbonyl carbon and the methylene carbon can result in the formation of the stable 3,4,5-trimethoxybenzoyl cation at m/z 195, which is expected to be the base peak. Further fragmentation of this ion through the loss of methyl or carbonyl groups can explain the other observed peaks.

Fragmentation_Pathway M [M]⁺ m/z = 247 M_minus_CH3 [M - CH₃]⁺ m/z = 232 M->M_minus_CH3 - •CH₃ M_minus_CH2CN [M - CH₂CN]⁺ m/z = 218 M->M_minus_CH2CN - •CH₂CN BasePeak [C₁₀H₁₁O₄]⁺ m/z = 195 (Base Peak) M->BasePeak - •CH₂CN, - CO Fragment181 [C₉H₉O₄]⁺ m/z = 181 BasePeak->Fragment181 - •CH₃ Fragment165 [C₉H₉O₃]⁺ m/z = 165 Fragment181->Fragment165 - O

Caption: Proposed EI-MS fragmentation pathway.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3,4,5-Trimethoxybenzoylacetonitrile. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a robust framework for the interpretation of its IR, ¹H NMR, ¹³C NMR, and mass spectra. This information is critical for the unambiguous identification and characterization of this important synthetic intermediate, thereby supporting its application in chemical research and drug development. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the assigned structure.

References

  • PubChem. 3,4,5-Trimethoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • SpectraBase. 3,4,5-Trimethoxy-benzoic acid. John Wiley & Sons, Inc. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Master Organic Chemistry. 13C NMR - How Many Signals. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of Regensburg. 1H NMR Spectroscopy. [Link]

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Foundational

An In-Depth Technical Guide to the NMR Spectrum of 3,4,5-Trimethoxybenzoylacetonitrile

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 3,4,5-Trimethoxybenzoylacetonitrile, a key intermediate in the synthesis of various pharmaceutical and organic compounds. D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 3,4,5-Trimethoxybenzoylacetonitrile, a key intermediate in the synthesis of various pharmaceutical and organic compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this molecule, offering expert insights into spectral interpretation, experimental design, and data analysis.

Introduction: The Significance of 3,4,5-Trimethoxybenzoylacetonitrile and NMR Characterization

3,4,5-Trimethoxybenzoylacetonitrile, also known as 3,4,5-trimethoxybenzyl cyanide, is a versatile building block in organic synthesis.[1] Its structure, featuring a trimethoxyphenyl ring attached to an acetonitrile moiety via a methylene bridge, makes it a valuable precursor for compounds with potential biological activities.[2][3] Accurate structural elucidation and purity assessment are paramount in the development of pharmaceuticals and other high-value chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive analysis of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of 3,4,5-Trimethoxybenzoylacetonitrile, explaining the underlying principles that govern the observed chemical shifts, coupling patterns, and signal integrations.

Molecular Structure and Predicted NMR Spectral Features

A thorough understanding of the molecular structure of 3,4,5-Trimethoxybenzoylacetonitrile is the foundation for interpreting its NMR spectra.

Caption: Molecular structure of 3,4,5-Trimethoxybenzoylacetonitrile.

¹H NMR Spectrum: A Detailed Prediction

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the methoxy protons.

  • Aromatic Protons (H-2, H-6): Due to the symmetrical substitution pattern of the benzene ring, the two aromatic protons at positions 2 and 6 are chemically equivalent. They are expected to appear as a singlet in the aromatic region, typically between δ 6.5 and 7.5 ppm. The electron-donating nature of the three methoxy groups will shield these protons, likely shifting the signal upfield within this range. For comparison, the aromatic protons in the closely related 3,4,5-trimethoxybenzonitrile appear at 6.877 ppm.[4]

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge are also chemically equivalent and will appear as a singlet. This signal is expected to be in the range of δ 3.5 - 4.0 ppm, influenced by the adjacent aromatic ring and the electron-withdrawing nitrile group.

  • Methoxy Protons (-OCH₃): The molecule contains two sets of methoxy groups. The two methoxy groups at positions 3 and 5 are equivalent by symmetry and will produce a single singlet integrating to six protons. The methoxy group at position 4 is unique and will give rise to a separate singlet integrating to three protons. These signals are typically found between δ 3.8 and 4.0 ppm. In 3,4,5-trimethoxybenzonitrile, the methoxy protons appear at 3.907 ppm and 3.888 ppm.[4] A similar pattern is expected for 3,4,5-Trimethoxybenzoylacetonitrile.

Table 1: Predicted ¹H NMR Data for 3,4,5-Trimethoxybenzoylacetonitrile

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-2, H-6)~ 6.7 - 7.0s2H
Methylene (-CH₂-)~ 3.7 - 3.9s2H
Methoxy (-OCH₃ at C3, C5)~ 3.9s6H
Methoxy (-OCH₃ at C4)~ 3.8s3H
¹³C NMR Spectrum: A Detailed Prediction

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

  • Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum (δ 100-160 ppm) will show four distinct signals for the benzene ring carbons.[5][6]

    • C-1: This quaternary carbon, attached to the methylene group, will be downfield due to the substituent effect.

    • C-2 and C-6: These two equivalent carbons will give a single signal.

    • C-3 and C-5: These two equivalent carbons, bonded to methoxy groups, will appear at a characteristic downfield shift.

    • C-4: This carbon, also attached to a methoxy group, will have a distinct chemical shift.

  • Methylene Carbon (-CH₂-): This carbon will likely resonate in the range of δ 20-30 ppm.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear in the region of δ 115-125 ppm.[6][7]

  • Methoxy Carbons (-OCH₃): Two distinct signals are expected for the methoxy carbons. The carbons of the two equivalent methoxy groups at C3 and C5 will produce one signal, while the carbon of the C4 methoxy group will produce another. These signals typically appear in the δ 55-65 ppm range.[8]

Table 2: Predicted ¹³C NMR Data for 3,4,5-Trimethoxybenzoylacetonitrile

CarbonChemical Shift (δ, ppm)
C-1~ 125 - 130
C-2, C-6~ 105 - 110
C-3, C-5~ 150 - 155
C-4~ 140 - 145
-CH₂-~ 20 - 30
-C≡N~ 117 - 122
-OCH₃ (C3, C5)~ 56
-OCH₃ (C4)~ 60

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 3,4,5-Trimethoxybenzoylacetonitrile, a standardized and well-controlled experimental procedure is essential.

G cluster_0 Sample Preparation cluster_1 NMR Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing A Weigh ~10-20 mg of 3,4,5-Trimethoxybenzoylacetonitrile B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add a small amount of TMS (internal standard) B->C D Transfer solution to a clean, dry 5 mm NMR tube C->D E Insert sample into the NMR magnet D->E F Lock on the deuterium signal of the solvent E->F G Shim the magnetic field for homogeneity F->G H Tune and match the probe G->H I Acquire ¹H NMR spectrum H->I J Acquire ¹³C NMR spectrum I->J K Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary J->K L Apply Fourier Transform M Phase correction L->M N Baseline correction M->N O Integration and peak picking N->O Final Spectrum Analysis Final Spectrum Analysis O->Final Spectrum Analysis

Caption: Experimental workflow for NMR analysis.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of high-purity 3,4,5-Trimethoxybenzoylacetonitrile.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for many organic compounds and its single residual solvent peak at δ 7.26 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16-20 ppm.

¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240-250 ppm.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of 3,4,5-Trimethoxybenzoylacetonitrile, a COSY spectrum would show no cross-peaks, confirming the presence of isolated spin systems (singlets) in the ¹H NMR spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic, methylene, and methoxy groups to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful for confirming the connectivity of the molecule, for example, showing correlations from the methylene protons to the C-1 and C≡N carbons.

G cluster_0 1D NMR cluster_1 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structural Elucidation Structural Elucidation COSY->Structural Elucidation HSQC->Structural Elucidation HMBC->Structural Elucidation

Caption: Relationship between 1D and 2D NMR experiments for structural analysis.

Conclusion

The NMR spectrum of 3,4,5-Trimethoxybenzoylacetonitrile is highly characteristic and allows for straightforward structural verification. The symmetry of the molecule simplifies the ¹H NMR spectrum, resulting in four distinct singlets. The ¹³C NMR spectrum provides complementary information, with signals corresponding to all unique carbon environments. By following the detailed experimental protocol and employing advanced 2D NMR techniques when necessary, researchers can confidently characterize this important synthetic intermediate, ensuring the quality and integrity of their downstream applications.

References

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(8), 1934. [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

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Exploratory

3,4,5-Trimethoxybenzoylacetonitrile mass spectrometry analysis

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,4,5-Trimethoxybenzoylacetonitrile Authored by a Senior Application Scientist Foreword: The Analytical Imperative for Novel Benzoylacetonitriles In the la...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,4,5-Trimethoxybenzoylacetonitrile

Authored by a Senior Application Scientist

Foreword: The Analytical Imperative for Novel Benzoylacetonitriles

In the landscape of contemporary drug discovery and development, the 3,4,5-trimethoxybenzoyl moiety is a recurring structural motif, valued for its role in a spectrum of biologically active compounds.[1] 3,4,5-Trimethoxybenzoylacetonitrile, as a key intermediate or a potential therapeutic agent itself, demands rigorous analytical characterization. Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight crucial for everything from reaction monitoring to metabolic profiling.[2]

This guide provides a comprehensive, field-tested framework for the mass spectrometric analysis of 3,4,5-Trimethoxybenzoylacetonitrile. It moves beyond mere procedural recitation to explain the underlying principles that govern instrumental choices and fragmentation pathways. The methodologies described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.

Physicochemical Profile of 3,4,5-Trimethoxybenzoylacetonitrile

A foundational understanding of the analyte's properties is paramount for successful method development. These characteristics dictate choices in sample preparation, chromatography, and ionization technique.

PropertyValueSource / Method
Chemical Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol Calculated
Exact Mass 235.0845 DaCalculated
Appearance White to cream powder[3] (Analog)
Melting Point 75.5-81.5 °C[3] (Analog)
Core Structure Trisubstituted Aromatic Ketone[4] (Analog)

Note: Data for appearance and melting point are based on the closely related analog, 3,4,5-Trimethoxyphenylacetonitrile, and should be considered indicative.

Foundational Principles: Ionization Technique Selection

The transition of the neutral analyte into a gas-phase ion is the critical first step in MS analysis. The choice of ionization source is dictated by the analyte's volatility, thermal stability, and the desired analytical outcome (e.g., structural elucidation vs. quantification).

Electron Ionization (EI)

Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy, "hard" ionization technique. It is best suited for volatile and thermally stable compounds.

  • Mechanism: A high-energy electron beam (~70 eV) bombards the analyte, causing the ejection of an electron to form a radical cation (M⁺•). The excess energy induces extensive and reproducible fragmentation.

  • Causality: The resulting fragmentation pattern is highly characteristic and serves as a "fingerprint," ideal for library matching and unambiguous identification.[5] However, the molecular ion peak may be weak or absent for some molecules due to the high energy input.[6]

Electrospray Ionization (ESI)

As the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS), ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte.

  • Mechanism: A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. It typically forms protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

  • Causality: ESI is ideal for non-volatile, polar, or thermally labile compounds like many drug molecules and their metabolites. It typically produces an abundant molecular ion, which is essential for determining the molecular weight. Structural information is then obtained via tandem mass spectrometry (MS/MS).[7]

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is the bedrock of high-quality mass spectrometry data. The following diagram and protocols outline a self-validating system for the analysis of 3,4,5-Trimethoxybenzoylacetonitrile.

G p1 Weigh Standard / Sample p2 Dissolve in Organic Solvent (e.g., Acetonitrile/Methanol) p1->p2 p3 Vortex & Sonicate p2->p3 p4 Dilute to Working Concentration p3->p4 p5 Filter (0.22 µm PTFE) p4->p5 gc GC Separation p5->gc lc LC Separation p5->lc ei Electron Ionization gc->ei d1 Mass Analyzer (e.g., Quadrupole, TOF) ei->d1 esi Electrospray Ionization lc->esi esi->d1 d2 Spectrum Acquisition d1->d2 d3 Data Interpretation (Fragmentation Analysis) d2->d3

Caption: Generalized workflow for the MS analysis of 3,4,5-Trimethoxybenzoylacetonitrile.

Protocol: Sample Preparation

Objective: To prepare a clear, particulate-free solution of the analyte at a concentration suitable for MS analysis.

  • Stock Solution Preparation: Accurately weigh ~1 mg of 3,4,5-Trimethoxybenzoylacetonitrile standard.

  • Dissolve the standard in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Solubilization: Vortex the solution for 30 seconds, followed by sonication for 5 minutes to ensure complete dissolution.

  • Working Solution Preparation: Perform serial dilutions from the stock solution using the mobile phase as the diluent to prepare calibration standards and quality control samples. A typical starting concentration for direct infusion is 1-10 µg/mL.[8]

  • Filtration: Prior to injection, filter all samples through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the chromatography system.

Protocol: LC-MS/MS Analysis (ESI)

Objective: To determine the molecular weight and obtain structural information via collision-induced dissociation (CID).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Positive ESI Mode):

    • Capillary Voltage: +3.5 kV.

    • Source Temperature: 120 °C.[9]

    • Desolvation Temperature: 350 °C.[9]

    • Full Scan (MS1): Scan m/z range 100-300 to identify the [M+H]⁺ ion.

    • Tandem MS (MS2): Select the [M+H]⁺ ion (m/z 236.1) as the precursor. Apply collision energy (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

Core Analysis: Decoding the Fragmentation Pattern

The fragmentation pattern provides a roadmap to the molecule's structure. The stability of the 3,4,5-trimethoxybenzoyl moiety is a key determinant of the fragmentation cascade.[1]

Predicted EI Fragmentation

Under high-energy EI conditions, the fragmentation is expected to be extensive, initiated from the molecular ion (M⁺•) at m/z 235.

  • Formation of the 3,4,5-Trimethoxybenzoyl Cation: The most favorable cleavage is the C-C bond alpha to the carbonyl group. This results in the formation of the highly stable, resonance-stabilized 3,4,5-trimethoxybenzoyl cation at m/z 195 . This ion is often the base peak in the spectrum for compounds with this moiety.[1]

  • Sequential Loss of Methyl Radicals: The methoxy groups are prone to fragmentation via the loss of methyl radicals (•CH₃, 15 Da). This leads to a characteristic cascade of ions at m/z 180 , m/z 165 , and m/z 150 .

  • Decarbonylation: The benzoyl cation (m/z 195) can lose a neutral carbon monoxide molecule (CO, 28 Da) to form an ion at m/z 167 .

Predicted ESI-MS/MS Fragmentation

In ESI, we start with the protonated molecule [M+H]⁺ at m/z 236.1 . Tandem MS (MS/MS) analysis will induce fragmentation.

  • Neutral Loss of Acetonitrile Moiety: A likely initial fragmentation is the cleavage of the same C-C bond as in EI, but via a neutral loss mechanism. The loss of cyanomethane (CH₃CN) from the protonated precursor is less likely than the loss of the ketene CH₂=C=O or other rearrangements. A more probable fragmentation is the loss of the entire sidechain as a neutral species.

  • Formation of the m/z 195 Cation: The dominant fragmentation pathway will likely involve the loss of the neutral ketenimine (HN=C=CH₂) (41 Da) or a related rearrangement, leading to the stable 3,4,5-trimethoxybenzoyl cation at m/z 195 .

  • Subsequent Fragmentation: The m/z 195 ion will then undergo the same fragmentation cascade as observed in EI, with sequential losses of methyl radicals to produce ions at m/z 180 and m/z 165 .

Visualization of the Proposed Fragmentation Pathway

G cluster_frags Key Fragment Ions M_H [M+H]⁺ m/z 236.1 f195 [C₁₀H₁₁O₄]⁺ m/z 195.1 M_H->f195 - C₂H₃N (41 Da) f180 [C₉H₈O₄]⁺• m/z 180.0 f195->f180 - •CH₃ (15 Da) f167 [C₉H₁₁O₃]⁺ m/z 167.1 f195->f167 - CO (28 Da) f165 [C₈H₅O₄]⁺ m/z 165.0 f180->f165 - •CH₃ (15 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for 3,4,5-Trimethoxybenzoylacetonitrile.

Summary of Key Ions
m/z (Positive Mode)Proposed FormulaIon TypeOrigin
236.1[C₁₂H₁₄NO₄]⁺[M+H]⁺Protonated Molecule (ESI)
235.1[C₁₂H₁₃NO₄]⁺•[M]⁺•Molecular Ion (EI)
195.1[C₁₀H₁₁O₄]⁺FragmentBase Peak; Loss of sidechain
180.0[C₉H₈O₄]⁺•FragmentLoss of •CH₃ from m/z 195
167.1[C₉H₁₁O₃]⁺FragmentLoss of CO from m/z 195
165.0[C₈H₅O₄]⁺FragmentLoss of •CH₃ from m/z 180
A Note on In-Source Reactions

It is important for the analyst to be aware of potential in-source reactions. For nitrile-containing compounds, reduction to the corresponding primary amine can occur under certain ESI conditions, which would result in the detection of an ion corresponding to [M+4H+H]⁺.[10][11] This phenomenon is dependent on solvent composition and source parameters but should be considered if unexpected high-mass ions are observed.

Data Validation and Trustworthiness

Generating a spectrum is only half the battle; ensuring its accuracy is paramount.

  • Accurate Mass Measurement: Utilizing a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap provides an accurate mass measurement (typically <5 ppm error). This allows for the confident determination of the elemental composition of the parent ion and its fragments, significantly increasing the certainty of identification.

  • Isotopic Pattern Matching: The measured isotopic pattern should match the theoretical pattern for the proposed elemental formula. For C₁₂H₁₃NO₄, a distinct A+1 peak (from ¹³C) of approximately 13.2% relative to the monoisotopic peak is expected.

  • System Suitability: The analysis should begin with the injection of a known standard to verify instrument performance, including mass accuracy, resolution, and sensitivity. A solvent blank should be run between samples to check for carryover.

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of 3,4,5-Trimethoxybenzoylacetonitrile is a tractable challenge when approached with a systematic and knowledge-based strategy. The predictable stability of the 3,4,5-trimethoxybenzoyl cation provides a strong diagnostic anchor for interpreting both EI and ESI fragmentation spectra. By carefully selecting the ionization technique based on analytical goals and validating results with accurate mass and isotopic pattern matching, researchers can achieve unambiguous structural confirmation and reliable quantification. This guide provides the foundational expertise and practical protocols to empower scientists in drug development and related fields to analyze this important class of molecules with confidence and scientific integrity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of 3,4,5-Trimethoxybenzoyl Compounds.
  • LibreTexts. (2023). Fragmentation and Interpretation of Spectra.
  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxycinnamic acid. PubChem.
  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.
  • Harvard University. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. DASH.
  • National Center for Biotechnology Information. (n.d.). 2,3,4-Trimethoxyphenylacetonitrile. PubChem.
  • ResearchGate. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
  • Thermo Fisher Scientific. (n.d.). 3,4,5-Trimethoxyphenylacetonitrile, 97%.
  • PubMed. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
  • DSpace. (n.d.). Liquid Chromatography - Triple Quadrupole Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). Quantitation of Metabolites in Plasma Samples by UV-MS Correction using a Dual-Cell-Linear Ion Trap Mass Spectrometer.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • MassBank. (2007). Myricetin.
  • NIST. (n.d.). Benzonitrile, 3,4,5-trimethoxy-. NIST WebBook.

Sources

Foundational

An In-Depth Technical Guide to the Purity of 3,4,5-Trimethoxybenzoylacetonitrile

Abstract 3,4,5-Trimethoxybenzoylacetonitrile stands as a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its utility in drug discovery and development is directly correlated to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,4,5-Trimethoxybenzoylacetonitrile stands as a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its utility in drug discovery and development is directly correlated to its purity, as contaminants can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). This comprehensive guide provides an in-depth exploration of the synthesis, purification, and rigorous analytical methodologies required to ascertain the purity of 3,4,5-Trimethoxybenzoylacetonitrile. Authored from the perspective of a seasoned application scientist, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, ensuring trustworthiness and reproducibility.

Introduction: The Strategic Importance of 3,4,5-Trimethoxybenzoylacetonitrile in Medicinal Chemistry

The trimethoxyphenyl moiety is a recurring structural motif in a diverse array of therapeutic agents, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] Derivatives of 3,4,5-trimethoxycinnamic acid, for instance, have demonstrated a broad spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] 3,4,5-Trimethoxybenzoylacetonitrile serves as a key building block for introducing this privileged scaffold, making its purity a critical parameter in the drug discovery pipeline.[2][3] The presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product.[4]

This guide will navigate the complexities of ensuring the high purity of this vital intermediate, from its synthesis and the potential for impurity formation to the application of a suite of analytical techniques for its comprehensive characterization.

Synthesis and Potential Impurities: A Proactive Approach to Purity

The most common synthetic route to 3,4,5-Trimethoxybenzoylacetonitrile involves the condensation of a 3,4,5-trimethoxybenzoyl derivative with acetonitrile. A representative synthesis is the reaction of 3,4,5-trimethoxybenzoyl chloride with the sodium salt of acetonitrile. While seemingly straightforward, this process can introduce several impurities that necessitate careful control of reaction conditions and subsequent purification.

Common Synthesis Pathway:

A prevalent method for synthesizing related compounds involves the reaction of a benzaldehyde with a suitable reagent. For instance, 3,4,5-trimethoxybenzaldehyde can be synthesized from vanillin.[5] Similarly, 3,4,5-trimethoxybenzoylacetonitrile can be conceptualized as being derived from 3,4,5-trimethoxybenzoic acid or its derivatives.

Potential Impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 3,4,5-trimethoxybenzoyl chloride or 3,4,5-trimethoxybenzoic acid.[6]

  • Hydrolysis Products: The primary starting material, 3,4,5-trimethoxybenzoyl chloride, is susceptible to hydrolysis, reverting to 3,4,5-trimethoxybenzoic acid.[6]

  • Solvent and Reagent Residues: Residual solvents and chlorinating agents, such as thionyl chloride, may persist in the crude product.[6]

  • Side-Reaction Byproducts: Self-condensation of acetonitrile or other unintended reactions can lead to a variety of byproducts.

A proactive approach to purity begins with a well-controlled synthesis. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to ensure complete conversion of starting materials.[7][8]

Purification Strategies: Achieving High-Purity 3,4,5-Trimethoxybenzoylacetonitrile

The purification of the crude product is a critical step in obtaining high-purity 3,4,5-Trimethoxybenzoylacetonitrile. The choice of method depends on the nature and quantity of the impurities present.

Primary Purification Techniques:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. The selection of an appropriate solvent system is paramount. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures. Methanol is often a suitable solvent for recrystallizing related trimethoxybenzoyl derivatives.[9]

  • Column Chromatography: For more challenging separations, column chromatography offers a higher degree of purification.[6] The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) is critical for achieving optimal separation of the desired product from its impurities.

  • Distillation under Reduced Pressure: For volatile impurities or in cases where the product itself is a liquid or low-melting solid, vacuum distillation can be an effective purification method.[6]

The following diagram illustrates a general workflow for the synthesis and purification of 3,4,5-Trimethoxybenzoylacetonitrile.

G cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (3,4,5-Trimethoxybenzoyl Chloride, Acetonitrile) Reaction Condensation Reaction Start->Reaction Crude Crude Product Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography If necessary Pure Pure Product Recrystallization->Pure Chromatography->Pure G cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample_HPLC Sample Preparation Inject_HPLC Injection Sample_HPLC->Inject_HPLC Separation_HPLC Chromatographic Separation Inject_HPLC->Separation_HPLC Detection_HPLC UV Detection Separation_HPLC->Detection_HPLC Data_HPLC Data Analysis (Purity Calculation) Detection_HPLC->Data_HPLC Sample_GCMS Sample Preparation Inject_GCMS Injection Sample_GCMS->Inject_GCMS Separation_GCMS Chromatographic Separation Inject_GCMS->Separation_GCMS Detection_GCMS Mass Spectrometry Separation_GCMS->Detection_GCMS Data_GCMS Data Analysis (Impurity Identification) Detection_GCMS->Data_GCMS G cluster_analysis Comprehensive Analysis Start Purified 3,4,5-Trimethoxybenzoylacetonitrile HPLC HPLC (Quantitative Purity) Start->HPLC GCMS GC-MS (Volatile Impurities) Start->GCMS NMR NMR (Structural Confirmation) Start->NMR FTIR FTIR (Functional Groups) Start->FTIR Decision Data Concordant? HPLC->Decision GCMS->Decision NMR->Decision FTIR->Decision Pass High Purity Confirmed Decision->Pass Yes Fail Further Purification Required Decision->Fail No

Sources

Exploratory

Solubility of 3,4,5-Trimethoxybenzoylacetonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3,4,5-Trimethoxybenzoylacetonitrile in Organic Solvents Authored for Researchers, Scientists, and Drug Development Professionals Abstract 3,4,5-Trimethoxybenzoylacetonitri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3,4,5-Trimethoxybenzoylacetonitrile in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzoylacetonitrile is a bespoke chemical intermediate whose utility in complex organic synthesis and pharmaceutical development is critically dependent on its behavior in solution. Understanding and predicting its solubility is not merely a procedural step but a fundamental prerequisite for reaction optimization, purification, and formulation. This guide provides a comprehensive framework for evaluating the solubility of this compound. It moves beyond a simple data repository to offer a methodological approach grounded in physicochemical principles. Herein, we dissect the molecular structure of 3,4,5-Trimethoxybenzoylacetonitrile, apply solubility theory to predict its behavior in various organic solvent classes, and present a detailed, field-proven protocol for its empirical determination. This document is designed to empower researchers to make informed decisions on solvent selection, thereby accelerating development timelines and ensuring procedural robustness.

Physicochemical Profile of 3,4,5-Trimethoxybenzoylacetonitrile

A molecule's solubility is dictated by its structure. The key to predicting how 3,4,5-Trimethoxybenzoylacetonitrile will behave in a given solvent lies in understanding its inherent physicochemical properties.

  • Molecular Structure: C₁₂H₁₃NO₄

  • Molar Mass: 235.24 g/mol

  • Key Functional Groups:

    • Trimethoxybenzoyl Group: The benzene ring substituted with three methoxy groups (-OCH₃) introduces a degree of lipophilicity and electron-donating properties. The methoxy groups' oxygen atoms can act as weak hydrogen bond acceptors.

    • Nitrile Group (-C≡N): This is a strongly polar group, contributing a significant dipole moment to the molecule. It is a potent hydrogen bond acceptor.

    • Ketone Group (C=O): The carbonyl within the benzoyl moiety is also highly polar and serves as a hydrogen bond acceptor.

Expert Interpretation: The molecule presents a dualistic nature. It possesses a non-polar aromatic core and ether-like functionalities, which favor dissolution in less polar solvents, alongside highly polar nitrile and ketone groups that seek interaction with polar solvents. This internal tension between lipophilic and polar regions suggests that solvents of intermediate polarity, or those with specific hydrogen bond accepting/donating capabilities, will be the most effective. Its lack of acidic protons means it primarily acts as a hydrogen bond acceptor.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational guide for solvent selection. This can be refined by considering solvent parameters in relation to the solute's structure.

Solvent ClassRepresentative SolventsPredicted Solubility of 3,4,5-TrimethoxybenzoylacetonitrileRationale
Non-Polar Hexane, Toluene, CyclohexaneLow to Very LowThe high polarity of the nitrile and ketone functional groups cannot be effectively solvated by the weak van der Waals forces offered by non-polar solvents. While the aromatic ring has an affinity for toluene, this is insufficient to overcome the unfavorable energetics.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents possess significant dipole moments and can effectively solvate the polar C≡N and C=O groups. As they are not strong hydrogen bond donors, they do not need to disrupt a strong network of solute-solute hydrogen bonds (which are absent in this case), leading to favorable dissolution. DMF and DMSO are particularly powerful due to their high polarity.
Polar Protic Methanol, Ethanol, Isopropanol (IPA), WaterLow to Moderate (in alcohols); Very Low (in water)Alcohols can act as hydrogen bond donors to the nitrile and ketone oxygens. However, their own strong intermolecular hydrogen bonding networks must be disrupted to accommodate the solute. The large, relatively non-polar trimethoxybenzoyl portion of the molecule limits solubility in highly-networked solvents like water.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate dipole moment and can effectively solvate the solute without the complexities of hydrogen bonding. They offer a good balance for the molecule's dualistic polarity.

A Validated Protocol for Experimental Solubility Determination

Theoretical predictions require empirical validation. The isothermal shake-flask method is a gold-standard technique for determining solubility, providing reliable and reproducible data. The protocol below is designed as a self-validating system, with built-in checks to ensure data integrity.

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 3,4,5-Trimethoxybenzoylacetonitrile in a selected organic solvent at a constant temperature.

Materials:

  • 3,4,5-Trimethoxybenzoylacetonitrile (solid, >98% purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3,4,5-Trimethoxybenzoylacetonitrile to a 20 mL vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is ~100 mg of solid to 10 mL of solvent.

    • Accurately dispense 10.0 mL of the selected solvent into the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).

    • Causality: Constant temperature is crucial as solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the approach to equilibrium.

    • Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is recommended to guarantee equilibrium is reached. A simple check is to measure the concentration at 24 and 48 hours; if the values are consistent, equilibrium has been achieved.

  • Sample Preparation:

    • Remove the vial from the shaker and let it stand undisturbed for at least 2 hours (or centrifuge at 3000 rpm for 15 minutes) to allow the excess solid to settle.

    • Trustworthiness: This step is vital to prevent undissolved solid particles from being sampled, which would artificially inflate the measured solubility.

    • Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particles. Note: Adsorption of the compound onto the filter should be checked and accounted for if necessary.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine its concentration.

    • Authoritative Grounding: The analytical method must be validated according to established guidelines (e.g., ICH Q2(R1)) for linearity, accuracy, and precision to ensure trustworthy results.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Illustrative Data and Interpretation

The following table presents a set of hypothetical yet chemically plausible solubility data for 3,4,5-Trimethoxybenzoylacetonitrile at 25 °C, based on the principles outlined above. Researchers should use this as a template to be populated with their own empirical findings.

SolventSolvent ClassPredicted SolubilityIllustrative Experimental Value (mg/mL)
n-HexaneNon-PolarVery Low< 0.1
TolueneNon-Polar (Aromatic)Low~2.5
DichloromethaneChlorinatedModerate~45
AcetonePolar AproticHigh> 150
AcetonitrilePolar AproticModerate~60
TetrahydrofuranPolar AproticHigh> 200
DimethylformamidePolar AproticVery High> 400
MethanolPolar ProticLow~8
WaterPolar ProticVery Low< 0.05

Interpretation of Illustrative Data: The data aligns with theoretical predictions. The highest solubilities are observed in potent, polar aprotic solvents (THF, DMF, Acetone) that can effectively solvate the polar functional groups of the molecule. Chlorinated solvents like DCM offer a moderate balance. Solubility is significantly lower in non-polar alkanes and polar protic solvents, demonstrating the compound's preference for strong dipole-dipole interactions over dispersion forces or disruptive hydrogen-bonding scenarios.

Conclusion

The solubility of 3,4,5-Trimethoxybenzoylacetonitrile is a nuanced parameter governed by the interplay of its lipophilic aromatic core and its highly polar nitrile and ketone functionalities. While theoretical predictions provide a strong directional guide for solvent selection—pointing towards polar aprotic solvents as the most effective—empirical determination via a robust method like the isothermal shake-flask protocol is indispensable for obtaining accurate, actionable data. The methodologies and frameworks presented in this guide equip researchers with the necessary tools to confidently characterize the solubility of this intermediate, mitigating risks in process development, ensuring reproducibility in experimental chemistry, and accelerating the path to discovery.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

  • Avdeef, A. (2012). Solubility of sparingly-soluble drugs. In Drug Bioavailability (pp. 1-42). John Wiley & Sons, Ltd. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Foundational

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 3,4,5-Trimethoxybenzoylacetonitrile

Introduction: The Strategic Importance of the 3,4,5-Trimethoxyphenyl Moiety In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3,4,5-Trimethoxyphenyl Moiety

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. Among these, the 3,4,5-trimethoxyphenyl (TMP) moiety has emerged as a privileged pharmacophore, underpinning the efficacy of a diverse array of therapeutic agents.[1] This structural motif is a key feature in numerous natural products and synthetic compounds that exhibit significant biological effects, most notably in the realm of oncology as potent tubulin polymerization inhibitors.[2][3] At the heart of this chemical space lies 3,4,5-trimethoxybenzoylacetonitrile, a β-keto-nitrile that serves as a highly versatile precursor for the synthesis of a multitude of heterocyclic compounds with significant therapeutic potential.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and medicinal chemistry applications of 3,4,5-trimethoxybenzoylacetonitrile. We will delve into detailed synthetic protocols, explore the rationale behind various experimental designs, and present the biological activities of the resulting derivatives, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful building block.

Core Synthesis: Accessing the 3,4,5-Trimethoxybenzoylacetonitrile Scaffold

The efficient synthesis of 3,4,5-trimethoxybenzoylacetonitrile is the gateway to its utility in medicinal chemistry. The most logical and established approach is through a Claisen condensation, a robust carbon-carbon bond-forming reaction.[4] This method involves the reaction of an ester with a nitrile in the presence of a strong base.

Rationale for the Synthetic Approach

The Claisen condensation is a cornerstone of organic synthesis for the formation of β-keto esters and, by extension, β-keto-nitriles. The reaction is initiated by the deprotonation of the α-carbon of the nitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and final deprotonation of the product drives the reaction to completion. The choice of a strong, non-nucleophilic base is critical to ensure efficient deprotonation of the acetonitrile without competing reactions.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoylacetonitrile

This protocol details the synthesis of 3,4,5-trimethoxybenzoylacetonitrile from the readily available starting material, methyl 3,4,5-trimethoxybenzoate.

Materials:

  • Methyl 3,4,5-trimethoxybenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium hydride (1.2 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Acetonitrile Addition: Cool the flask in an ice bath and add anhydrous acetonitrile (3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Ester Addition: After the addition of acetonitrile is complete, add a solution of methyl 3,4,5-trimethoxybenzoate (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol, followed by water.

  • Acidification and Extraction: Acidify the aqueous mixture to pH 3-4 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3,4,5-trimethoxybenzoylacetonitrile.

G cluster_synthesis Synthesis of 3,4,5-Trimethoxybenzoylacetonitrile Start Methyl 3,4,5-Trimethoxybenzoate + Acetonitrile Condensation Claisen Condensation Start->Condensation Base Sodium Hydride in THF Base->Condensation Quench Quenching (Ethanol, Water) Condensation->Quench Acidify Acidification (HCl) Quench->Acidify Extract Extraction (Ethyl Acetate) Acidify->Extract Purify Purification Extract->Purify Product 3,4,5-Trimethoxybenzoylacetonitrile Purify->Product

Caption: Synthetic workflow for 3,4,5-trimethoxybenzoylacetonitrile.

Synthetic Applications in Heterocyclic Chemistry

The true power of 3,4,5-trimethoxybenzoylacetonitrile lies in its ability to serve as a versatile precursor for a wide range of heterocyclic scaffolds of medicinal importance. The presence of both a ketone and a nitrile group allows for a variety of cyclization reactions.

Synthesis of Pyrazole Derivatives: Targeting Kinases and Inflammatory Pathways

Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[6][7] The reaction of β-keto-nitriles with hydrazines is a classical and efficient method for the synthesis of aminopyrazoles.[8]

Rationale: The reaction proceeds via an initial condensation of the hydrazine with the ketone to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amino group onto the nitrile, followed by tautomerization, yields the stable aminopyrazole ring system.

Experimental Protocol: Synthesis of 5-Amino-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole

Materials:

  • 3,4,5-Trimethoxybenzoylacetonitrile

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3,4,5-trimethoxybenzoylacetonitrile (1.0 eq) and ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

G cluster_pyrazole Synthesis of Aminopyrazole Derivative Start 3,4,5-Trimethoxybenzoylacetonitrile + Hydrazine Hydrate Condensation Condensation & Cyclization Start->Condensation Solvent Ethanol, Acetic Acid (cat.) Solvent->Condensation Product 5-Amino-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole Condensation->Product

Caption: Synthesis of an aminopyrazole from the core scaffold.

Synthesis of Pyrimidine Derivatives: Building Blocks for Diverse Bioactivities

Pyrimidines are another class of heterocycles with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][10] One common method for their synthesis involves the condensation of a β-keto-nitrile with a suitable amidine or guanidine derivative.

Rationale: The reaction typically proceeds through an initial condensation of the amidine with the ketone, followed by an intramolecular cyclization involving the nitrile group to form the pyrimidine ring.

Experimental Protocol: Synthesis of 4-Amino-6-(3,4,5-trimethoxyphenyl)pyrimidin-2(1H)-one

Materials:

  • 3,4,5-Trimethoxybenzoylacetonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium ethoxide (2.2 eq) in ethanol.

  • Reagent Addition: To this solution, add 3,4,5-trimethoxybenzoylacetonitrile (1.0 eq) and guanidine hydrochloride (1.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Workup and Isolation: After cooling, pour the reaction mixture into ice water and neutralize with acetic acid. Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Synthesis of Pyridone Derivatives: Scaffolds for Anticancer Agents

Pyridone derivatives are also of significant interest in medicinal chemistry, with some exhibiting potent anticancer activity.[11][12] A common route to substituted pyridones involves the reaction of β-keto-nitriles with compounds containing an active methylene group, such as malononitrile, in the presence of a base.

Rationale: This reaction proceeds through a series of condensation and cyclization steps, often initiated by a Knoevenagel condensation, leading to the formation of the pyridone ring.

Experimental Protocol: Synthesis of 2-Amino-6-hydroxy-4-(3,4,5-trimethoxyphenyl)nicotinonitrile

Materials:

  • 3,4,5-Trimethoxybenzoylacetonitrile

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoylacetonitrile (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction: Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Biological Activities and Therapeutic Potential

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore, particularly in the context of anticancer drug discovery. Its presence is a key feature of many potent tubulin polymerization inhibitors.[2]

Anticancer Activity: Targeting the Microtubule Cytoskeleton

Derivatives synthesized from 3,4,5-trimethoxybenzoylacetonitrile are expected to exhibit significant anticancer activity, primarily through the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[3]

G cluster_moa Mechanism of Tubulin Polymerization Inhibition Compound Derivative of 3,4,5-Trimethoxy- benzoylacetonitrile Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway for tubulin polymerization inhibitors.

The following table summarizes the cytotoxic activity of some heterocyclic compounds bearing the 3,4,5-trimethoxyphenyl moiety, illustrating the potential potency of derivatives of 3,4,5-trimethoxybenzoylacetonitrile.

Compound ClassRepresentative CompoundCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-b]pyridineCompound 15cMCF-70.067[13]
Thiazole-PyrimidineCompound 4bHOP-92 (NSCLC)GI₅₀ = 86.28% at 10 µM[2]
PyrazoleCompound 159aMGC-80315.43[6]
PyrimidineCompound 2dA549Strong cytotoxicity at 50 µM[14]
Anti-inflammatory and Other Potential Applications

Beyond their anticancer properties, heterocyclic compounds derived from β-keto-nitriles have shown promise in other therapeutic areas. Pyrimidine and pyrazole derivatives, for instance, have been reported to possess significant anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[8][9] The versatile reactivity of 3,4,5-trimethoxybenzoylacetonitrile opens the door to the exploration of its derivatives as potential anti-inflammatory, antimicrobial, and antiviral agents.

Conclusion and Future Directions

3,4,5-Trimethoxybenzoylacetonitrile stands as a pivotal building block in medicinal chemistry, offering a direct and versatile entry point to a rich diversity of heterocyclic compounds. Its strategic combination of a reactive β-keto-nitrile functionality with the privileged 3,4,5-trimethoxyphenyl pharmacophore makes it an invaluable tool for the discovery of novel therapeutic agents. The synthetic protocols and biological insights presented in this guide are intended to empower researchers to fully exploit the potential of this scaffold in their drug discovery endeavors. Future work should focus on the synthesis of diverse libraries of compounds from this precursor and their systematic evaluation across a range of biological targets to unlock their full therapeutic potential.

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Exploratory

The Pharmacological Potential of 3,4,5-Trimethoxybenzoylacetonitrile Derivatives: A Technical Guide

Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Moiety in Drug Discovery The 3,4,5-trimethoxyphenyl group is a privileged structural motif in medicinal chemistry, recognized for its presence in a multitude o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Moiety in Drug Discovery

The 3,4,5-trimethoxyphenyl group is a privileged structural motif in medicinal chemistry, recognized for its presence in a multitude of natural and synthetic compounds with a broad spectrum of biological activities.[1] This moiety is a key pharmacophore that contributes to various therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Its unique electronic and steric properties often facilitate crucial interactions with biological targets, making it a valuable scaffold for the design and development of novel therapeutic agents. This guide will provide an in-depth exploration of the biological activities of a specific class of compounds bearing this important pharmacophore: the 3,4,5-trimethoxybenzoylacetonitrile derivatives. We will delve into their synthesis, mechanisms of action, and structure-activity relationships, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies for 3,4,5-Trimethoxybenzoylacetonitrile Derivatives

The synthesis of 3,4,5-trimethoxybenzoylacetonitrile and its derivatives typically involves multi-step reaction sequences, starting from readily available precursors. A common and efficient approach is the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction.[4]

General Synthetic Protocol via Knoevenagel Condensation

A widely employed synthetic route involves the reaction of 3,4,5-trimethoxybenzaldehyde with a compound containing an active methylene group, such as malononitrile, in the presence of a basic catalyst.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 3,4,5-trimethoxybenzaldehyde and malononitrile in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: Introduce a catalytic amount of a base, such as piperidine or sodium ethoxide, to the reaction mixture.

  • Reaction Condition: The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.

  • Product Isolation: The resulting 3,4,5-trimethoxybenzylidenemalononitrile derivative often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield the final, high-purity compound.

This method is favored for its operational simplicity and generally good yields. Further modifications to the core structure can be achieved by utilizing substituted benzaldehydes or active methylene compounds, allowing for the generation of a diverse library of derivatives for biological screening.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has highlighted the potent anticancer activity of 3,4,5-trimethoxybenzoylacetonitrile derivatives, with a primary mechanism of action involving the disruption of microtubule dynamics.[5]

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[6] They are dynamic polymers of α- and β-tubulin heterodimers. Many successful anticancer drugs, such as paclitaxel and vinca alkaloids, target microtubule dynamics.

3,4,5-Trimethoxybenzoylacetonitrile derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis in cancer cells.[5] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[5][7] The 3,4,5-trimethoxyphenyl moiety is crucial for this interaction, as it mimics the trimethoxyphenyl ring of colchicine, a well-known tubulin polymerization inhibitor.[6]

G cluster_0 Mechanism of Anticancer Activity Derivative 3,4,5-Trimethoxybenzoylacetonitrile Derivative Tubulin β-Tubulin (Colchicine Binding Site) Derivative->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Sources

Foundational

A Technical Guide to 3,4,5-Trimethoxybenzoylacetonitrile: A Versatile Building Block for Heterocyclic Synthesis and Drug Discovery

Executive Summary: 3,4,5-Trimethoxybenzoylacetonitrile is a highly functionalized organic molecule that serves as a strategic building block in the synthesis of complex chemical architectures. Its structure, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3,4,5-Trimethoxybenzoylacetonitrile is a highly functionalized organic molecule that serves as a strategic building block in the synthesis of complex chemical architectures. Its structure, featuring a β-ketonitrile moiety appended to a 3,4,5-trimethoxyphenyl ring, offers multiple reactive sites for constructing diverse heterocyclic systems. The trimethoxyphenyl group is a well-established pharmacophore found in numerous biologically active compounds, making this building block particularly valuable for drug discovery and medicinal chemistry. This guide details the synthesis, core reactivity, and synthetic applications of 3,4,5-trimethoxybenzoylacetonitrile, with a special focus on its role in constructing pyrimidine and pyrazole scaffolds and its strategic application in the synthesis of the antibacterial drug Trimethoprim.

Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Scaffold

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide range of therapeutic agents.[1] Its unique electronic and steric properties often contribute to favorable interactions with biological targets. The TMP group is a key structural feature in natural products like the potent psychedelic mescaline and in synthetic drugs where it often mimics the A-ring of colchicine, enabling potent tubulin polymerization inhibition.[2][3] This activity is crucial for the development of anticancer agents.[1]

Given the therapeutic importance of the TMP moiety, the development of versatile building blocks incorporating this group is of paramount importance to synthetic and medicinal chemists. 3,4,5-Trimethoxybenzoylacetonitrile (also known as 3-cyano-1-(3,4,5-trimethoxyphenyl)propan-1-one) emerges as a particularly powerful intermediate. It is a β-ketonitrile, a class of compounds known for their utility as precursors to heterocycles like pyrimidines, pyridines, and pyrazoles.[4] The molecule's key feature is the active methylene group situated between two electron-withdrawing groups (the benzoyl carbonyl and the nitrile), which imparts significant acidity to the α-protons and enables a rich spectrum of chemical transformations.

Synthesis and Physicochemical Characterization

The synthesis of β-ketonitriles, such as 3,4,5-trimethoxybenzoylacetonitrile, is most classically achieved through a Claisen-type condensation.[5] This involves the acylation of an activated nitrile anion with an ester.[6] Specifically, the anion of acetonitrile attacks an appropriate ester, methyl 3,4,5-trimethoxybenzoate, to form the target β-ketonitrile.

The reaction requires a strong base to deprotonate acetonitrile, which has a relatively high pKa. While bases like sodium amide or sodium hydride have been traditionally used, modern protocols often employ safer and more user-friendly reagents like potassium tert-butoxide (KOt-Bu).[6] The use of at least two equivalents of the base is often necessary because the product β-ketonitrile is significantly more acidic than the starting acetonitrile, and its deprotonation drives the reaction to completion.[6][7]

Proposed Synthetic Protocol: Claisen Condensation

A plausible and efficient laboratory-scale synthesis involves the reaction of methyl 3,4,5-trimethoxybenzoate with acetonitrile using a strong, non-nucleophilic base.

dot

Caption: Proposed synthesis of 3,4,5-trimethoxybenzoylacetonitrile.

Step-by-Step Methodology:

  • To a stirred suspension of potassium tert-butoxide (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add acetonitrile (2.0 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the acetonitrile anion.

  • Add a solution of methyl 3,4,5-trimethoxybenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M aqueous HCl until the mixture is acidic (pH ~2-3).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3,4,5-trimethoxybenzoylacetonitrile.

Physicochemical and Safety Data

While specific experimental data for 3,4,5-trimethoxybenzoylacetonitrile is not widely published, properties can be estimated and compared to closely related structures.

PropertyValue (for related compounds)Source
Molecular Formula C₁₂H₁₃NO₄-
Molecular Weight 235.24 g/mol -
Appearance Expected to be a white to off-white solidAnalog Comparison
Melting Point 77-79 °C (for 3,4,5-Trimethoxyphenylacetonitrile)[8]
Solubility Likely soluble in polar organic solvents (THF, Ethyl Acetate, CH₂Cl₂)Analog Comparison

Safety Information: As a benzonitrile derivative, this compound should be handled with care. Related benzonitriles are classified as harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[9] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required.

Core Reactivity and Mechanistic Principles

The synthetic versatility of 3,4,5-trimethoxybenzoylacetonitrile stems from the active methylene group . The protons on the carbon alpha to both the carbonyl and nitrile groups are significantly acidic (pKa ≈ 10-12 in DMSO) due to the ability of the resulting carbanion (enolate) to be stabilized by resonance delocalization onto both adjacent electron-withdrawing groups.

dot

Caption: Resonance stabilization of the carbanion of 3,4,5-trimethoxybenzoylacetonitrile.

This stabilized carbanion is a potent nucleophile, enabling:

  • C-Alkylation and C-Acylation: Reaction with various electrophiles (e.g., alkyl halides, acyl chlorides) at the α-carbon.

  • Condensation Reactions: Nucleophilic attack on aldehydes and ketones.

  • Heterocycle Formation: Acting as a three-carbon synthon in reactions with dinucleophilic reagents.

Application in the Synthesis of Bioactive Heterocycles

β-Ketonitriles are exceptional precursors for a wide array of heterocyclic compounds.[4]

Pyrimidine Synthesis

The construction of a substituted pyrimidine ring is a cornerstone of medicinal chemistry. The reaction of a β-ketonitrile with guanidine is a classic and highly efficient method for synthesizing 2,4-diaminopyrimidines. This transformation is pivotal as it directly leads to the core structure of drugs like Trimethoprim.

Mechanism Rationale: The reaction proceeds via initial condensation between one of the amino groups of guanidine and the ketone carbonyl of the β-ketonitrile. This is followed by an intramolecular cyclization where the second amino group attacks the nitrile carbon. Subsequent tautomerization and dehydration yield the stable, aromatic diaminopyrimidine ring.

dot

Pyrimidine_Synthesis Ketonitrile Ar-CO-CH₂-CN Intermediate1 [Condensation Intermediate] Ketonitrile->Intermediate1 + Guanidine - H₂O Guanidine H₂N-C(=NH)-NH₂ Intermediate2 [Cyclized Intermediate] Intermediate1->Intermediate2 Intramolecular Cyclization Pyrimidine 2,4-Diamino-5-aryl-pyrimidine Intermediate2->Pyrimidine Tautomerization

Caption: General workflow for pyrimidine synthesis from a β-ketonitrile.

Experimental Protocol: Synthesis of 5-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.1 equivalents). Stir for 30 minutes. A precipitate of sodium chloride will form.

  • Add 3,4,5-trimethoxybenzoylacetonitrile (1.0 equivalent) to the guanidine solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in hot water and acidify with glacial acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the target pyrimidine.

Pyrazole Synthesis

The reaction of 1,3-dicarbonyl compounds (or their equivalents like β-ketonitriles) with hydrazine derivatives is a fundamental method for synthesizing pyrazoles, known as the Knorr pyrazole synthesis.[4][10] This reaction provides a straightforward entry into 5-aminopyrazole derivatives.

Mechanism Rationale: The more nucleophilic nitrogen of the hydrazine initially attacks the more electrophilic carbonyl carbon. This is followed by intramolecular cyclization via attack of the second nitrogen atom onto the nitrile carbon, leading to the 5-aminopyrazole product after dehydration and tautomerization. The use of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) allows for the synthesis of N-substituted pyrazoles.[4]

Case Study: A Strategic Intermediate in the Synthesis of Trimethoprim

Trimethoprim (TMP) is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in bacteria for the synthesis of nucleic acids and amino acids. Its selective inhibition of the bacterial enzyme over the mammalian counterpart makes it an effective antibacterial agent, often used in combination with sulfamethoxazole.

A highly convergent and efficient synthesis of Trimethoprim can be envisioned using 3,4,5-trimethoxybenzoylacetonitrile as a key intermediate. This approach leverages the pyrimidine synthesis described previously.

Retrosynthetic Analysis: The diaminopyrimidine core of Trimethoprim can be disconnected at the C-N bonds formed during cyclization, leading back to guanidine and a β-dicarbonyl equivalent. The required fragment is α-(3,4,5-trimethoxyphenyl)-β-alkoxyacrylonitrile. This intermediate is readily prepared from 3,4,5-trimethoxybenzoylacetonitrile via O-alkylation of its enolate.

dot

TMP_Synthesis_Workflow cluster_path Synthetic Pathway Start 3,4,5-Trimethoxy- benzoylacetonitrile Step1 1. NaH 2. (MeO)₂SO₂ Intermediate α-(3,4,5-Trimethoxyphenyl)- β-methoxyacrylonitrile Step1->Intermediate O-Methylation Step2 Guanidine, NaOEt, EtOH TMP Trimethoprim Step2->TMP Cyclocondensation

Caption: A strategic synthetic workflow for Trimethoprim.

Causality of Experimental Choices:

  • Step 1 (O-Methylation): The enolate of the β-ketonitrile is formed using a strong base like sodium hydride (NaH). It is then trapped with an electrophilic methylating agent like dimethyl sulfate. This reaction forms a vinyl ether, which is a key activated intermediate for the subsequent cyclization.

  • Step 2 (Cyclocondensation): The reaction with guanidine proceeds as described in Section 4.1. The methoxy group on the β-carbon of the acrylonitrile acts as an excellent leaving group during the final aromatization step, facilitating the formation of the stable pyrimidine ring. This route is often higher yielding and more regioselective than direct condensation.

Conclusion and Future Perspectives

3,4,5-Trimethoxybenzoylacetonitrile is a powerful and versatile building block in organic synthesis. Its value is derived from two key features: the medicinally significant 3,4,5-trimethoxyphenyl moiety and the highly reactive β-ketonitrile functionality. This combination provides a direct and efficient pathway to a multitude of heterocyclic scaffolds, most notably the 2,4-diaminopyrimidine core essential for drugs like Trimethoprim.

The straightforward access to this intermediate via established methods like the Claisen condensation, coupled with its predictable and high-yielding reactivity, makes it an invaluable tool for researchers in drug discovery and process development. Future applications will likely focus on its use in combinatorial chemistry for the rapid generation of compound libraries targeting various disease areas, from oncology to infectious diseases, further capitalizing on the proven biological activity of the trimethoxyphenyl scaffold.

References

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Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxybenzoylacetonitrile and its Analogs: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical review of 3,4,5-trimethoxybenzoylacetonitrile, a key chemical intermediate, and its structurally related compounds. Aimed at researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical review of 3,4,5-trimethoxybenzoylacetonitrile, a key chemical intermediate, and its structurally related compounds. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and burgeoning biological applications of this class of molecules. The narrative emphasizes the causal relationships in experimental design and provides actionable protocols, ensuring scientific integrity and practical utility.

Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl group is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with significant biological activities.[1] This structural motif is notably present in well-established antitumor agents.[2] The electronic and steric properties conferred by the three methoxy groups on the phenyl ring play a crucial role in the interaction of these molecules with biological targets, influencing their efficacy and specificity. 3,4,5-Trimethoxybenzoylacetonitrile and its analogs are of particular interest due to their potential as intermediates in the synthesis of novel therapeutic agents, ranging from anticancer to antimicrobial and central nervous system (CNS) active compounds.[1][3]

Synthesis and Chemical Properties

The synthesis of 3,4,5-trimethoxybenzoylacetonitrile and its key precursors is a critical aspect of its utility in research and development. Several synthetic routes have been established, often starting from readily available materials like gallic acid or vanillin.

Synthesis of Key Precursors

A common and economically attractive starting point for many 3,4,5-trimethoxyphenyl compounds is the synthesis of 3,4,5-trimethoxybenzaldehyde. One efficient method begins with vanillin, which is first brominated and then subjected to alkoxylation and methylation to yield the desired aldehyde.[4]

An alternative green chemistry approach for the synthesis of 3,4,5-trimethoxybenzaldehyde involves the reaction of syringaldehyde sodium salt with dimethyl sulfate in an anhydrous solvent.[5] This method boasts a high yield of 96.7-98.2% and reduces the consumption of dimethyl sulfate by 65% compared to traditional methods.[5]

Another crucial precursor is 3,4,5-trimethoxybenzoyl chloride, which can be synthesized from 3,4,5-trimethoxybenzoic acid.[6] The reaction of 3,4,5-trimethoxybenzoic acid with bis(trichloromethyl)carbonate in an organic solvent in the presence of an organic amine catalyst provides the acyl chloride in high yield and purity, suitable for further reactions.[6]

Synthesis of 3,4,5-Trimethoxyphenylacetonitrile

3,4,5-Trimethoxyphenylacetonitrile, also known as 3,4,5-trimethoxybenzyl cyanide, is a key intermediate for various pharmaceuticals.[3] A common synthetic pathway involves the conversion of 3,4,5-trimethoxybenzyl alcohol to 3,4,5-trimethoxybenzyl chloride, followed by a nucleophilic substitution with potassium cyanide.[7]

Experimental Protocol: Synthesis of 3,4,5-Trimethoxyphenylacetonitrile from 3,4,5-Trimethoxybenzyl Alcohol [7]

  • Preparation of 3,4,5-Trimethoxybenzyl Chloride:

    • Mix 25 g of 3,4,5-trimethoxybenzyl alcohol with 125 ml of ice-cold concentrated hydrochloric acid.

    • Shake the mixture vigorously until a homogenous solution is formed.

    • Allow the mixture to stand for a few minutes until a turbidity develops, followed by the precipitation of a gummy product.

    • After 4 hours, dilute the mixture with 100 ml of ice-water.

    • Decant the aqueous layer and extract it with three 50-ml portions of ether.

    • Combine the gummy product with the ether extracts, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the ether under reduced pressure to yield the crude 3,4,5-trimethoxybenzyl chloride.

  • Synthesis of 3,4,5-Trimethoxyphenylacetonitrile:

    • Prepare a mixture of 9 g of potassium cyanide in 35 ml of water and 60 ml of methanol.

    • Add 9.7 g of the crude 3,4,5-trimethoxybenzyl chloride to the cyanide solution.

    • Heat the mixture for 10 minutes at 90°C.

    • Partially remove the solvents under diminished pressure.

    • Extract the residue with three 90-ml portions of ether.

    • Combine the ether extracts, wash with water, and dry over sodium sulfate.

    • Evaporate the ether to obtain the crude 3,4,5-trimethoxyphenylacetonitrile.

    • Recrystallize the product from a suitable solvent to obtain a purified white crystalline solid.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_target Target Synthesis Vanillin Vanillin Gallic_Acid Gallic_Acid 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzoic_Acid 3,4,5-Trimethoxybenzoic_Acid 3,4,5-Trimethoxybenzyl_Alcohol 3,4,5-Trimethoxybenzyl_Alcohol 3,4,5-Trimethoxybenzyl_Chloride 3,4,5-Trimethoxybenzyl_Chloride 3,4,5-Trimethoxybenzyl_Alcohol->3,4,5-Trimethoxybenzyl_Chloride 3,4,5-Trimethoxybenzoyl_Chloride 3,4,5-Trimethoxybenzoyl_Chloride 3,4,5-Trimethoxybenzoylacetonitrile 3,4,5-Trimethoxybenzoylacetonitrile

Chemical and Physical Properties

3,4,5-Trimethoxyphenylacetonitrile is a white to light brown crystalline solid.[8] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₃[8]
Molar Mass 207.23 g/mol [8]
Melting Point 77-79 °C[8]
Boiling Point 346.25 °C (estimated)[8]
Solubility Soluble in Methanol[8]
Appearance White to light brown fine crystals[8]

Biological Activities and Therapeutic Potential

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a number of biologically active molecules, particularly in the realm of oncology.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of compounds containing the 3,4,5-trimethoxyphenyl group. These compounds often act as mitotic arresters by interfering with tubulin polymerization.[9] For instance, certain 3,4,5-trimethoxychalcones have been shown to inhibit tubulin assembly as potently as colchicine and exhibit cytotoxicity against various cancer cell lines at nanomolar concentrations.[9]

Derivatives of 3,4,5-trimethoxycinnamic acid have also demonstrated antitumor properties.[1] For example, an ester derivative showed moderate activity against MDA-MB231 human breast cancer cells, with inhibition of the c-MET tyrosine kinase proposed as a possible mechanism.[1]

Antimicrobial and Other Activities

Beyond cancer, the 3,4,5-trimethoxyphenyl scaffold is found in compounds with a range of other biological activities. 3,4,5-Trimethoxybenzaldehyde, a precursor to the title compound, exhibits antimicrobial activity.[10] Furthermore, derivatives of 3,4,5-trimethoxycinnamic acid have been investigated for their potential as central nervous system agents, antimicrobials, and anti-inflammatory agents.[1] One natural product, 3,4,5-trimethoxybenzyl cyanide, has been reported to inhibit bacterial RNA and DNA polymerase.[11]

Mechanism of Action: Targeting Cellular Proliferation

The primary mechanism of action for many cytotoxic compounds bearing the 3,4,5-trimethoxyphenyl group is the disruption of microtubule dynamics.

Mechanism_of_Action Compound 3,4,5-Trimethoxyphenyl Compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Disrupts Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Docking studies have suggested that the chalcone scaffold can fit into the colchicine binding site on β-tubulin, with the 3,4,5-trimethoxyphenyl ring playing a key role in this interaction.[9] This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[6]

Analytical Characterization

Accurate and reliable analytical methods are essential for the quality control and characterization of 3,4,5-trimethoxybenzoylacetonitrile and its derivatives. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Analytical Protocol: HPLC Analysis of 3,4,5-Trimethoxyphenyl Compounds (Adapted from[12][13])

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode-Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the compound of interest and the sample matrix.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte. For many benzoyl compounds, a wavelength around 225 nm is suitable.

  • Quantification: Based on a calibration curve generated from certified reference standards.

Related Compounds and Structure-Activity Relationships

The therapeutic potential of the 3,4,5-trimethoxyphenyl scaffold is further underscored by the diverse biological activities of its various analogs. A comparative analysis of these compounds provides valuable insights into their structure-activity relationships (SAR).

CompoundCore StructureNotable Biological ActivityReference
3,4,5-Trimethoxychalcones ChalconePotent inhibitors of tubulin polymerization, cytotoxic to cancer cells.[9]
3,4,5-Trimethoxycinnamic Acid Derivatives Cinnamic AcidAntitumor, CNS active, antimicrobial, and anti-inflammatory.[1]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone BenzophenoneTubulin inhibitor with potent antitumor effects.[14]
N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one Derivatives PyridinoneModerate antiproliferative activity against human colon cancer cells.[15]
3,4,5-trimethoxyphenyl acrylamides AcrylamideInhibitory effects on morphine withdrawal syndrome.[16]

The consistent presence of the 3,4,5-trimethoxyphenyl moiety in these diverse structures highlights its importance as a pharmacophore for interacting with various biological targets. The nature of the second aromatic ring and the linker between the two moieties significantly influences the specific activity and potency of the compound.

Conclusion and Future Directions

3,4,5-Trimethoxybenzoylacetonitrile and its related compounds represent a promising class of molecules with significant potential in drug discovery and development. The 3,4,5-trimethoxyphenyl scaffold is a well-established pharmacophore, particularly in the design of potent anticancer agents that target tubulin polymerization. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation.

Future research should focus on the synthesis of novel analogs with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action. The development of robust and validated analytical methods will be crucial for ensuring the quality and consistency of these compounds in both research and clinical settings. As our understanding of the intricate roles of cellular signaling pathways in disease progresses, the targeted design of molecules based on the 3,4,5-trimethoxyphenyl scaffold holds great promise for the development of next-generation therapeutics.

References

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  • ChemBK. (2024, April 10). 3,4,5-Trimethoxyphenylacetonitrile.
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  • CN102924518A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google P
  • National Center for Biotechnology Information. (n.d.). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action.
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  • ResearchGate. (2025, August 6). (PDF) In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone.
  • ResearchGate. (n.d.). Cytotoxicity of compounds 1d and 5a containing a 3,4,5-trimethoxyphenyl...
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Protocols & Analytical Methods

Method

Synthesis of 3,4,5-Trimethoxybenzoylacetonitrile: An Application Note and Detailed Protocol

Introduction: The Significance of the 3,4,5-Trimethoxybenzoyl Moiety The 3,4,5-trimethoxybenzoyl scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,4,5-Trimethoxybenzoyl Moiety

The 3,4,5-trimethoxybenzoyl scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents. Its prevalence stems from the unique electronic and steric properties conferred by the three methoxy groups, which can influence a molecule's conformation, solubility, and interaction with biological targets. Notably, this moiety is a key component of the antibacterial drug Trimetrexate and the antiarrhythmic agent Amiodarone. 3,4,5-Trimethoxybenzoylacetonitrile, as a highly functionalized intermediate, provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds and other complex molecular architectures, making a reliable and well-documented synthetic protocol for its preparation invaluable to researchers in the field.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,4,5-Trimethoxybenzoylacetonitrile, grounded in the principles of the Claisen condensation. We will delve into the causality behind the experimental choices, ensuring a reproducible and efficient synthesis.

Chemical Principles: The Claisen Condensation

The synthesis of 3,4,5-Trimethoxybenzoylacetonitrile is achieved through a crossed Claisen condensation. This reaction involves the condensation of an ester with another carbonyl compound, in this case, a nitrile, in the presence of a strong base.[1][2] The key mechanistic steps are:

  • Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of acetonitrile, which is acidic due to the electron-withdrawing nature of the nitrile group, forming a resonance-stabilized enolate.[3][4]

  • Nucleophilic Attack: The acetonitrile enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl 3,4,5-trimethoxybenzoate.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the β-ketonitrile product.

  • Deprotonation of the Product: The product, 3,4,5-Trimethoxybenzoylacetonitrile, has a highly acidic methylene group flanked by two electron-withdrawing groups (the carbonyl and the nitrile). The ethoxide base present in the reaction mixture deprotonates this methylene group, forming a stable enolate. This final, essentially irreversible deprotonation step drives the reaction to completion.[5][6]

  • Protonation: An acidic workup in the final stage of the reaction protonates the enolate to yield the final 3,4,5-Trimethoxybenzoylacetonitrile product.[3]

The overall reaction is illustrated below:

Claisen Condensation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product ester Ethyl 3,4,5-Trimethoxybenzoate tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack acetonitrile Acetonitrile enolate Acetonitrile Enolate acetonitrile->enolate Deprotonation (Sodium Ethoxide) base Sodium Ethoxide enolate->tetrahedral product_enolate Product Enolate tetrahedral->product_enolate Elimination of Ethoxide product 3,4,5-Trimethoxybenzoylacetonitrile product_enolate->product Acidic Workup (Protonation)

Caption: The Claisen condensation pathway for the synthesis of 3,4,5-Trimethoxybenzoylacetonitrile.

Experimental Protocol

This protocol is designed for the synthesis of 3,4,5-Trimethoxybenzoylacetonitrile starting from the readily available precursor, gallic acid. The synthesis is divided into two main stages: the preparation of the intermediate ethyl 3,4,5-trimethoxybenzoate and the subsequent Claisen condensation with acetonitrile.

Part 1: Synthesis of Ethyl 3,4,5-Trimethoxybenzoate

This procedure is adapted from established methods for the esterification and methylation of gallic acid.[2][7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Gallic AcidReagentSigma-Aldrich
Ethanol, anhydrousACSFisher Scientific
Sulfuric Acid, concentratedACSVWR
Dimethyl SulfateReagentPlus®, ≥99%Sigma-Aldrich
Sodium HydroxideACSEMD Millipore
Diethyl EtherACSFisher Scientific
Sodium Sulfate, anhydrousACSVWR

Procedure:

  • Esterification of Gallic Acid:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gallic acid (50 g, 0.294 mol) and anhydrous ethanol (250 mL).

    • Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirring suspension.

    • Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Reduce the volume of ethanol by approximately half using a rotary evaporator.

    • Pour the concentrated solution into 500 mL of ice-cold water with stirring.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral to pH paper, and dry the solid in a vacuum oven to yield ethyl gallate.

  • Methylation of Ethyl Gallate:

    • In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the dried ethyl gallate (from the previous step) in a 10% aqueous solution of sodium hydroxide (300 mL).

    • Cool the solution to 10-15 °C in an ice bath.

    • Slowly add dimethyl sulfate (74 g, 0.587 mol) from the dropping funnel while maintaining the temperature below 20 °C.

    • After the addition is complete, continue stirring at room temperature for 2 hours.

    • A second portion of 10% sodium hydroxide solution (150 mL) and dimethyl sulfate (37 g, 0.293 mol) is then added in the same manner.

    • Continue stirring for an additional 4 hours at room temperature.

    • The reaction mixture is then extracted with diethyl ether (3 x 200 mL).

    • The combined organic layers are washed with water (2 x 150 mL) and brine (150 mL), then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield crude ethyl 3,4,5-trimethoxybenzoate as an oil, which can be used in the next step without further purification.

Part 2: Synthesis of 3,4,5-Trimethoxybenzoylacetonitrile

This protocol is adapted from a general procedure for the synthesis of benzoylacetonitrile.[8]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 3,4,5-trimethoxybenzoateAs synthesized-
Acetonitrile, anhydrousACSFisher Scientific
Sodium Ethoxide95%Sigma-Aldrich
Toluene, anhydrousACSVWR
Hydrochloric Acid, 2MACSFisher Scientific
Ethyl AcetateACSVWR
HexanesACSVWR
Sodium Sulfate, anhydrousACSVWR

Procedure:

  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium ethoxide (11.2 g, 0.165 mol) and anhydrous toluene (150 mL).

    • Heat the suspension to 80 °C with vigorous stirring.

  • Claisen Condensation:

    • In the dropping funnel, prepare a solution of ethyl 3,4,5-trimethoxybenzoate (23.8 g, 0.1 mol) and anhydrous acetonitrile (8.2 g, 0.2 mol) in anhydrous toluene (50 mL).

    • Add this solution dropwise to the hot sodium ethoxide suspension over a period of 30 minutes.

    • After the addition is complete, increase the temperature to reflux (approximately 110 °C) and maintain for 6 hours. The reaction mixture will become a thick slurry.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully add 2M hydrochloric acid (100 mL) to quench the reaction and dissolve the solid. Ensure the final pH is acidic.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product as a solid.

  • Purification:

    • Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford pure 3,4,5-Trimethoxybenzoylacetonitrile as a crystalline solid.[9]

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Ethyl 3,4,5-Trimethoxybenzoate cluster_part2 Part 2: Synthesis of 3,4,5-Trimethoxybenzoylacetonitrile Gallic_Acid Gallic Acid Esterification Esterification (Ethanol, H₂SO₄, Reflux) Gallic_Acid->Esterification Ethyl_Gallate Ethyl Gallate Esterification->Ethyl_Gallate Methylation Methylation (Dimethyl Sulfate, NaOH) Ethyl_Gallate->Methylation Ethyl_Trimethoxybenzoate Ethyl 3,4,5-Trimethoxybenzoate Methylation->Ethyl_Trimethoxybenzoate Condensation Claisen Condensation (Sodium Ethoxide, Toluene, Reflux) Ethyl_Trimethoxybenzoate->Condensation Acetonitrile Acetonitrile Acetonitrile->Condensation Crude_Product Crude Product Condensation->Crude_Product Purification Recrystallization (Ethyl Acetate/Hexanes) Crude_Product->Purification Final_Product Pure 3,4,5-Trimethoxybenzoylacetonitrile Purification->Final_Product

Caption: A workflow diagram illustrating the two-stage synthesis of 3,4,5-Trimethoxybenzoylacetonitrile.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Gallic Acid: May cause skin and eye irritation.[10]

  • Sulfuric Acid (concentrated): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Dimethyl Sulfate: Highly toxic and a suspected carcinogen. It is readily absorbed through the skin. Handle with extreme caution, using appropriate gloves and engineering controls.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Sodium Ethoxide: Flammable solid and corrosive. Reacts violently with water. Handle in an inert atmosphere if possible.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause damage to organs through prolonged or repeated exposure.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • 3,4,5-Trimethoxybenzoylacetonitrile (Predicted): Based on related structures like 3,4,5-trimethoxybenzaldehyde, the product may be harmful if swallowed and may cause skin and eye irritation.[11][12]

Expected Results and Characterization

The expected yield for the two-step synthesis is in the range of 60-70%. The final product, 3,4,5-Trimethoxybenzoylacetonitrile, should be a crystalline solid.

Table of Expected Data:

ParameterExpected Value
AppearanceOff-white to pale yellow crystalline solid
Melting Point77-79 °C (for the related 3,4,5-Trimethoxyphenylacetonitrile)
Molecular FormulaC₁₂H₁₃NO₄
Molecular Weight235.24 g/mol
¹H NMR (CDCl₃)δ (ppm): ~3.9 (s, 9H, 3 x OCH₃), ~4.0 (s, 2H, CH₂), ~7.1 (s, 2H, Ar-H)
¹³C NMR (CDCl₃)δ (ppm): ~56 (OCH₃), ~30 (CH₂), ~115 (CN), ~107 (Ar-C), ~125 (Ar-C), ~143 (Ar-C), ~153 (Ar-C), ~185 (C=O)
IR (KBr)ν (cm⁻¹): ~2250 (C≡N), ~1680 (C=O), ~1590, 1500 (C=C aromatic)

Troubleshooting

IssuePossible CauseSolution
Low yield in Part 1Incomplete esterification or methylation.Ensure anhydrous conditions for esterification. Monitor reaction progress by TLC and extend reaction time if necessary. Use fresh dimethyl sulfate for methylation.
Thick, unstirrable slurry in Part 2High concentration of the sodium salt of the product.Add more anhydrous toluene to improve stirring. Ensure vigorous mechanical stirring.
Oiling out during recrystallizationInappropriate solvent system or rapid cooling.Adjust the ethyl acetate/hexanes ratio. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is an oil, not a solidImpurities present.Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3,4,5-Trimethoxybenzoylacetonitrile, a valuable intermediate for pharmaceutical and chemical research. By understanding the underlying principles of the Claisen condensation and adhering to the outlined procedures and safety precautions, researchers can efficiently prepare this compound for their synthetic endeavors.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51855, beta-Ketonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(12), 1287-1307.
  • Papanastasiou, I., & Tsoungas, P. G. (2007). The synthesis of some basic esters of 3,4,5-trimethoxybenzoic acid. Arkivoc, 2007(15), 133-141.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
  • Wikipedia. (n.d.). Eudesmic acid. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64799, Benzoylacetonitrile. Retrieved from [Link]

Sources

Application

The Synthesis of 3,4,5-Trimethoxybenzoylacetonitrile: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzoylacetonitrile Scaffold 3,4,5-Trimethoxybenzoylacetonitrile is a key building block in synthetic organic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoylacetonitrile Scaffold

3,4,5-Trimethoxybenzoylacetonitrile is a key building block in synthetic organic chemistry, particularly valued in the development of novel pharmaceutical agents. Its structure, featuring a β-ketonitrile moiety attached to a trimethoxyphenyl ring, offers a versatile platform for the construction of a wide array of heterocyclic compounds and other complex molecular architectures. The trimethoxyphenyl group is a common feature in numerous bioactive molecules, imparting favorable pharmacokinetic properties. Understanding the mechanistic underpinnings of its synthesis is paramount for optimizing reaction conditions, improving yields, and adapting the methodology for the synthesis of diverse analogs. This document provides a detailed exploration of the predominant reaction mechanism for the synthesis of 3,4,5-trimethoxybenzoylacetonitrile, supplemented with a practical experimental protocol.

Core Reaction Mechanism: A Base-Catalyzed Condensation

The formation of 3,4,5-trimethoxybenzoylacetonitrile is most effectively achieved through a base-catalyzed condensation reaction, specifically a variant of the Claisen condensation. This reaction involves the nucleophilic attack of a carbanion derived from acetonitrile onto the electrophilic carbonyl carbon of a 3,4,5-trimethoxybenzoyl derivative, typically an ester such as methyl 3,4,5-trimethoxybenzoate.[1]

The overall transformation can be summarized as follows:

G reagents Methyl 3,4,5-trimethoxybenzoate + Acetonitrile base Strong Base (e.g., NaH, NaOEt) reagents->base product 3,4,5-Trimethoxybenzoylacetonitrile base->product

Caption: Overall synthetic scheme for 3,4,5-trimethoxybenzoylacetonitrile.

The reaction proceeds through several key mechanistic steps:

  • Deprotonation of Acetonitrile: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an acidic α-proton from acetonitrile. This deprotonation generates a resonance-stabilized carbanion, the acetonitrile anion. The pKa of acetonitrile is approximately 25, necessitating the use of a potent base to generate a sufficient concentration of the nucleophile.

  • Nucleophilic Attack: The newly formed acetonitrile carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of methyl 3,4,5-trimethoxybenzoate. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This is accompanied by the elimination of a methoxide ion (or another alkoxide, depending on the starting ester), which is a good leaving group.

  • Protonation: The resulting product, 3,4,5-trimethoxybenzoylacetonitrile, is typically protonated during the workup step, which involves the addition of a mild acid to neutralize the reaction mixture.

The detailed step-by-step mechanism is illustrated in the following diagram:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Protonation (Workup) acetonitrile Acetonitrile carbanion Acetonitrile Carbanion acetonitrile->carbanion Deprotonation base Base (B-) ester Methyl 3,4,5-trimethoxybenzoate carbanion->ester Nucleophilic Attack tetrahedral Tetrahedral Intermediate ester->tetrahedral product 3,4,5-Trimethoxybenzoylacetonitrile tetrahedral->product Elimination methoxide Methoxide (MeO-) product->methoxide final_product Final Product product->final_product Protonation acid H+

Caption: Step-wise mechanism of the base-catalyzed condensation.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3,4,5-trimethoxybenzoylacetonitrile based on the Claisen-type condensation.

Materials:

  • Methyl 3,4,5-trimethoxybenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.2 equivalents). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is then added to the flask.

  • Addition of Acetonitrile: Acetonitrile (1.5 equivalents) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the acetonitrile anion.

  • Addition of the Ester: A solution of methyl 3,4,5-trimethoxybenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting ester is consumed.

  • Workup:

    • The reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the pH is approximately 7.

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3,4,5-trimethoxybenzoylacetonitrile as a solid.

Data Summary

ParameterValueReference
Typical Yield70-90%[1]
Reaction Time2-6 hoursVaries with scale and temperature
Purity (post-chromatography)>98%

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of this reaction is highly dependent on maintaining strictly anhydrous conditions. The acetonitrile carbanion is a strong base and will be quenched by any protic solvents, including water.

  • Choice of Base: While sodium hydride is effective, other strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium amide can also be employed. The choice of base may influence the reaction rate and yield.

  • Temperature Control: The initial deprotonation of acetonitrile is typically performed at a low temperature to control the exothermicity of the reaction. The subsequent condensation reaction may require heating to proceed at a reasonable rate.

  • Workup Procedure: Careful quenching of the reaction is necessary to avoid side reactions. The pH of the aqueous layer should be adjusted to neutral or slightly acidic to ensure the product is in its neutral form for efficient extraction.

Conclusion

The synthesis of 3,4,5-trimethoxybenzoylacetonitrile via a base-catalyzed condensation of methyl 3,4,5-trimethoxybenzoate and acetonitrile is a robust and efficient method. A thorough understanding of the underlying Claisen-type mechanism, which involves the formation of a key acetonitrile carbanion intermediate, is essential for optimizing the reaction and achieving high yields. The provided protocol offers a reliable starting point for researchers in the field of medicinal chemistry and organic synthesis to access this valuable building block for the development of new chemical entities.

References

  • Khidre, R. E., & Abdel-Wahab, B. F. (2016). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 20(12), 1289-1317. Available at: [Link]

Sources

Method

Application Note and Protocol for the Recrystallization of 3,4,5-Trimethoxybenzoylacetonitrile

For: Researchers, scientists, and drug development professionals Introduction: The Rationale for Recrystallization 3,4,5-Trimethoxybenzoylacetonitrile, also documented as 3,4,5-Trimethoxyphenylacetonitrile, is a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Rationale for Recrystallization

3,4,5-Trimethoxybenzoylacetonitrile, also documented as 3,4,5-Trimethoxyphenylacetonitrile, is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired reaction kinetics, yield, and impurity profile of subsequent synthetic steps. Recrystallization is a fundamental purification technique that leverages the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature, while impurities remain either highly soluble or insoluble under these conditions. This application note provides a detailed, field-proven protocol for the purification of 3,4,5-Trimethoxybenzoylacetonitrile via recrystallization, grounded in its physicochemical properties.

Physicochemical Properties and Solvent Selection

A comprehensive understanding of the solubility profile of 3,4,5-Trimethoxybenzoylacetonitrile is critical for selecting an optimal recrystallization solvent. The compound typically appears as a white to light yellow crystalline or powdery substance with a melting point of approximately 77-79 °C.

A key study has systematically evaluated the solubility of 3,4,5-Trimethoxyphenylacetonitrile in a range of solvents, revealing that its solubility increases with temperature across all tested systems. The highest solubility was observed in N,N'-dimethylformamide (DMF) and the lowest in n-heptane[1]. It is also known to be soluble in other common organic solvents such as ethanol, dimethyl sulfoxide, and chloroform, while exhibiting low solubility in water[2].

Table 1: Solubility Profile of 3,4,5-Trimethoxybenzoylacetonitrile

SolventSolubility CharacteristicsReference
N,N'-Dimethylformamide (DMF)Highest solubility[1]
Alcohols (Methanol, Ethanol, etc.)Good solubility, increases with temperature[1][2]
Ethyl AcetateGood solubility, increases with temperature[1]
ChloroformSoluble[2]
n-HeptaneLowest solubility[1]
WaterLow solubility[2]

Based on this data, a mixed solvent system of ethanol and water or a single solvent system using a moderately polar solvent like isopropanol or ethanol presents a promising approach. For this protocol, we will focus on a single-solvent recrystallization using ethanol, a common and effective choice for moderately polar organic compounds.

Experimental Protocol

Materials and Equipment
  • Crude 3,4,5-Trimethoxybenzoylacetonitrile

  • Ethanol (Reagent grade)

  • Distilled water (for potential mixed-solvent system)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Safety Precautions
Step-by-Step Recrystallization Procedure
  • Dissolution:

    • Place the crude 3,4,5-Trimethoxybenzoylacetonitrile into an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).

    • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

    • Place the flask on a hot plate with magnetic stirring and gently heat the mixture to near the boiling point of ethanol (approximately 78 °C).

    • Continue adding small portions of hot ethanol until the solid completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent. Avoid adding an excess of solvent, as this will reduce the yield of the recrystallized product.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, a hot filtration step is required.

    • Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper by placing them on the hot plate.

    • Quickly pour the hot, saturated solution through the preheated funnel and filter paper into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. Use a minimal amount of cold solvent to avoid dissolving the product.

    • Keep the vacuum on to pull air through the crystals for several minutes to aid in initial drying.

  • Drying:

    • Carefully transfer the filter cake of crystals from the funnel to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the compound (e.g., 50-60 °C) or in a vacuum desiccator at room temperature.

  • Purity Assessment:

    • Determine the melting point of the recrystallized 3,4,5-Trimethoxybenzoylacetonitrile. A sharp melting point close to the literature value (77-79 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute. In this case, add more solvent to the hot solution and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod at the surface of the solution can also initiate crystallization.

  • Low Yield: A low yield can result from using too much solvent, not allowing sufficient time for crystallization in the ice bath, or washing the crystals with too much cold solvent.

Workflow Visualization

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification Process cluster_2 Outcome Crude_Compound Crude 3,4,5-Trimethoxy- benzoylacetonitrile Dissolution 1. Dissolution (Near Boiling) Crude_Compound->Dissolution Solvent Ethanol Solvent->Dissolution Hot_Filtration 2. Hot Filtration (Optional) Dissolution->Hot_Filtration If insoluble impurities Crystallization 3. Cooling & Crystallization Dissolution->Crystallization If no insoluble impurities Hot_Filtration->Crystallization Isolation 4. Vacuum Filtration & Washing Crystallization->Isolation Pure_Crystals Pure Crystalline Product Isolation->Pure_Crystals Impurities Impurities in Mother Liquor Isolation->Impurities Drying 5. Drying

Caption: Recrystallization workflow for 3,4,5-Trimethoxybenzoylacetonitrile.

References

  • Gao, Y., et al. (2021). Solubility Measurement and Model Correlation of 3,4,5-Trimethoxyphenylacetonitrile in Twelve Pure Solvents from 283.15 to 323.15 K.
  • Shaanxi Bloom Tech Co., Ltd. (n.d.). 3,4,5-Trimethoxyphenylacetonitrile CAS 13338-63-1. Retrieved from [Link]

  • PubChem. (n.d.). Benzoylacetonitrile. Retrieved from [Link]

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3,4,5-Trimethoxybenzoylacetonitrile

Abstract This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3,4,5-Trimethoxybenzoylacetonitrile. This compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3,4,5-Trimethoxybenzoylacetonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its precise analysis critical for quality control and process monitoring. The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, providing excellent selectivity and efficiency. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating exceptional linearity, precision, accuracy, and robustness. This protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for 3,4,5-Trimethoxybenzoylacetonitrile.

Introduction

3,4,5-Trimethoxybenzoylacetonitrile is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the quality and yield of the final drug product. Therefore, a reliable and accurate analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for its ability to separate and quantify complex mixtures with high resolution and sensitivity[1]. This application note presents a detailed, validated RP-HPLC method specifically developed for the analysis of 3,4,5-Trimethoxybenzoylacetonitrile, addressing the need for a standardized and trustworthy analytical protocol.

Physicochemical Properties of 3,4,5-Trimethoxybenzoylacetonitrile

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method. Key physicochemical properties of related compounds suggest that 3,4,5-Trimethoxybenzoylacetonitrile is a white to light brown crystalline solid with a melting point in the range of 75-81.5°C[2][3]. It is soluble in organic solvents like methanol and acetonitrile, but has limited solubility in water[2]. This information is critical for the preparation of standard and sample solutions.

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₁NO₃[2]
AppearanceWhite to cream powder/crystals[2][3]
Melting Point75-81.5 °C[2][3]
SolubilitySoluble in methanol and other organic solvents; sparingly soluble in water.[2]

HPLC Method Development and Optimization

The primary goal was to develop a simple, rapid, and reliable RP-HPLC method. The selection of chromatographic conditions was based on the physicochemical properties of the analyte and established principles of reversed-phase chromatography[4][5].

Choice of Stationary Phase

A C18 column was selected as the stationary phase due to its hydrophobicity, which is well-suited for the retention of moderately non-polar compounds like 3,4,5-Trimethoxybenzoylacetonitrile. A standard dimension of 250 mm x 4.6 mm with 5 µm particle size provides a good balance between resolution and analysis time[6].

Mobile Phase Selection and Optimization

A mobile phase consisting of acetonitrile and water was chosen for its low UV cutoff, miscibility, and common use in RP-HPLC[5]. The optimal ratio of acetonitrile to water was determined through a series of experiments to achieve a suitable retention time and peak shape. The addition of a small amount of acid, such as formic or phosphoric acid, is often beneficial for improving peak symmetry by suppressing the ionization of residual silanols on the silica-based stationary phase[7][8]. For this method, 0.1% phosphoric acid in the aqueous phase was found to yield excellent peak shape.

Detection Wavelength

The UV spectrum of compounds containing a benzoyl nitrile moiety typically shows significant absorbance in the range of 220-280 nm. Based on the analysis of structurally similar compounds, a detection wavelength of 270 nm was selected to ensure high sensitivity for 3,4,5-Trimethoxybenzoylacetonitrile[9].

Detailed Analytical Protocol

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC SystemAgilent 1100/1200 series or equivalent with UV detector
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength270 nm
Injection Volume10 µL
Run Time10 minutes
Reagent and Standard Preparation
  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water

  • Phosphoric Acid: Analytical reagent grade

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3,4,5-Trimethoxybenzoylacetonitrile reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Accurately weigh a sample containing 3,4,5-Trimethoxybenzoylacetonitrile and dissolve it in a suitable volume of acetonitrile to achieve a theoretical concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phase (ACN:H2O with 0.1% H3PO4) Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Prep_Standards Prepare Standard Solutions (1-100 µg/mL) Inject_Standards Inject Standard Solutions Prep_Standards->Inject_Standards Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample Equilibrate->Inject_Standards Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Quantify Quantify Analyte in Sample Inject_Sample->Quantify Generate_Curve->Quantify Report Generate Report Quantify->Report Validation_Logic cluster_method Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_suitability System Suitability cluster_result Outcome Method Optimized HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness System_Suitability System Suitability Test Method->System_Suitability Validated_Method Validated & Reliable Analytical Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method System_Suitability->Validated_Method

Sources

Method

The Versatile Role of 3,4,5-Trimethoxybenzoylacetonitrile in the Synthesis of Bio-Active Heterocycles: Application Notes and Protocols

Introduction: The Strategic Importance of the 3,4,5-Trimethoxyphenyl Moiety In the landscape of medicinal chemistry and drug development, the 3,4,5-trimethoxyphenyl group stands out as a privileged scaffold. Its presence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3,4,5-Trimethoxyphenyl Moiety

In the landscape of medicinal chemistry and drug development, the 3,4,5-trimethoxyphenyl group stands out as a privileged scaffold. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, often conferring potent biological activities. This structural motif is a cornerstone of numerous therapeutic agents, particularly in the realm of oncology, where it is recognized as a key pharmacophore in tubulin polymerization inhibitors. The strategic placement of three methoxy groups on the phenyl ring enhances binding affinity to various biological targets, rendering it a valuable component in the design of novel therapeutics.

3,4,5-Trimethoxybenzoylacetonitrile, a β-ketonitrile, emerges as a highly versatile and reactive starting material for the construction of a diverse array of heterocyclic compounds. Its unique chemical architecture, featuring a reactive methylene group, a nitrile, and a carbonyl group, provides multiple reaction sites for cyclization and multicomponent reactions. This guide provides an in-depth exploration of the synthetic utility of 3,4,5-trimethoxybenzoylacetonitrile, offering detailed protocols and mechanistic insights for the synthesis of key heterocyclic systems with significant therapeutic potential.

Core Synthetic Strategies: A Gateway to Heterocyclic Diversity

The reactivity of 3,4,5-trimethoxybenzoylacetonitrile allows for its participation in a variety of classical and modern synthetic transformations. This section will delve into the synthesis of three key classes of heterocycles: pyrimidines, pyrazoles, and isoxazoles, each with a rich history of pharmacological relevance.

Synthesis of Substituted Pyrimidines: Building Blocks of Life and Medicine

Pyrimidines are fundamental components of nucleic acids and a wide range of pharmaceuticals. The reaction of 3,4,5-trimethoxybenzoylacetonitrile with amidine derivatives, such as guanidine, provides a direct and efficient route to highly substituted pyrimidines.

The synthesis of 2-amino-4-hydroxy-6-(3,4,5-trimethoxyphenyl)pyrimidine proceeds via a cyclocondensation reaction. The initial step involves the nucleophilic attack of the amidine nitrogen on the carbonyl carbon of the benzoylacetonitrile. This is followed by an intramolecular cyclization, where the other nitrogen of the amidine attacks the nitrile carbon. Subsequent tautomerization and aromatization lead to the stable pyrimidine ring system. The use of a base, such as sodium ethoxide, is crucial to deprotonate the active methylene group, facilitating the initial condensation.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 3,4,5-Trimethoxybenzoylacetonitrile step1 Nucleophilic Attack (Guanidine on Carbonyl) start1->step1 start2 Guanidine start2->step1 step2 Intramolecular Cyclization (Amidine N on Nitrile C) step1->step2 step3 Tautomerization & Aromatization step2->step3 product 2-Amino-4-hydroxy-6-(3,4,5-trimethoxyphenyl)pyrimidine step3->product

Caption: Reaction workflow for pyrimidine synthesis.

This protocol is adapted from established methodologies for the synthesis of substituted pyrimidines from β-ketonitriles.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,4,5-Trimethoxybenzoylacetonitrile219.222.19 g0.01
Guanidine Hydrochloride95.531.05 g0.011
Sodium Ethoxide68.050.75 g0.011
Absolute Ethanol46.0750 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trimethoxybenzoylacetonitrile (2.19 g, 0.01 mol) and absolute ethanol (30 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • In a separate beaker, dissolve sodium ethoxide (0.75 g, 0.011 mol) in absolute ethanol (20 mL). Caution: Sodium ethoxide is highly reactive and hygroscopic. Handle with care under an inert atmosphere if possible.

  • Add the sodium ethoxide solution dropwise to the solution of 3,4,5-trimethoxybenzoylacetonitrile over 15 minutes.

  • Add guanidine hydrochloride (1.05 g, 0.011 mol) to the reaction mixture in one portion.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water and acidify with dilute hydrochloric acid to a pH of 6-7.

  • The precipitated solid is collected by vacuum filtration, washed with cold water (3 x 20 mL), and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-hydroxy-6-(3,4,5-trimethoxyphenyl)pyrimidine.

Expected Yield: 75-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Synthesis of Substituted Pyrazoles: A Scaffold of Diverse Bioactivity

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are present in a variety of commercially available drugs with a wide range of therapeutic applications. The reaction of 3,4,5-trimethoxybenzoylacetonitrile with hydrazine derivatives provides a straightforward route to 3-substituted pyrazoles.

The synthesis of 5-amino-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole follows a reaction pathway analogous to the Knorr pyrazole synthesis. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the benzoylacetonitrile. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring after dehydration and tautomerization.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 3,4,5-Trimethoxybenzoylacetonitrile step1 Nucleophilic Attack (Hydrazine on Carbonyl) start1->step1 start2 Hydrazine Hydrate start2->step1 step2 Intramolecular Cyclization (Hydrazine N on Nitrile C) step1->step2 step3 Dehydration & Tautomerization step2->step3 product 5-Amino-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole step3->product

Caption: Reaction workflow for pyrazole synthesis.

This protocol is based on well-established methods for the synthesis of pyrazoles from β-ketonitriles.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,4,5-Trimethoxybenzoylacetonitrile219.222.19 g0.01
Hydrazine Hydrate (80%)50.060.63 mL~0.01
Glacial Acetic Acid60.0520 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve 3,4,5-trimethoxybenzoylacetonitrile (2.19 g, 0.01 mol) in glacial acetic acid (20 mL).

  • To this solution, add hydrazine hydrate (80%, 0.63 mL, ~0.01 mol) dropwise with stirring at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture at 100-110 °C for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yield: 80-90%

Characterization: The structure of the synthesized pyrazole should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Substituted Isoxazoles: Privileged Structures in Medicinal Chemistry

Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a key structural feature in several approved drugs. The reaction of 3,4,5-trimethoxybenzoylacetonitrile with hydroxylamine provides a direct route to 3,5-disubstituted isoxazoles.

The formation of 5-amino-3-(3,4,5-trimethoxyphenyl)isoxazole proceeds through a cyclocondensation reaction. The nitrogen of hydroxylamine attacks the carbonyl carbon of the benzoylacetonitrile, forming an oxime intermediate. Subsequent intramolecular cyclization occurs through the attack of the oxime oxygen on the nitrile carbon, followed by tautomerization to yield the stable isoxazole ring.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 3,4,5-Trimethoxybenzoylacetonitrile step1 Oxime Formation start1->step1 start2 Hydroxylamine Hydrochloride start2->step1 step2 Intramolecular Cyclization (Oxime O on Nitrile C) step1->step2 step3 Tautomerization step2->step3 product 5-Amino-3-(3,4,5-trimethoxyphenyl)isoxazole step3->product

Caption: Reaction workflow for isoxazole synthesis.

This protocol is derived from general procedures for the synthesis of isoxazoles from β-ketonitriles.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,4,5-Trimethoxybenzoylacetonitrile219.222.19 g0.01
Hydroxylamine Hydrochloride69.490.76 g0.011
Sodium Acetate82.030.90 g0.011
Ethanol (95%)46.0740 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3,4,5-trimethoxybenzoylacetonitrile (2.19 g, 0.01 mol) in 95% ethanol (20 mL).

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (0.76 g, 0.011 mol) and sodium acetate (0.90 g, 0.011 mol) in 95% ethanol (20 mL).

  • Add the hydroxylamine/sodium acetate solution to the solution of the benzoylacetonitrile.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water (100 mL) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Yield: 70-80%

Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The heterocycles synthesized from 3,4,5-trimethoxybenzoylacetonitrile serve as valuable scaffolds for the development of new therapeutic agents. The presence of the 3,4,5-trimethoxyphenyl moiety is particularly significant in the design of anticancer agents that target tubulin polymerization.[3][4] Furthermore, the amino group on the synthesized pyrimidines, pyrazoles, and isoxazoles provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for screening against various biological targets. This versatility makes 3,4,5-trimethoxybenzoylacetonitrile a key building block in modern drug discovery programs.

Conclusion

3,4,5-Trimethoxybenzoylacetonitrile is a powerful and versatile precursor for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols detailed in this guide offer robust and efficient methods for the preparation of substituted pyrimidines, pyrazoles, and isoxazoles. The straightforward nature of these reactions, coupled with the significant biological potential of the resulting products, underscores the importance of this starting material in the field of synthetic and medicinal chemistry. Further exploration of multicomponent reactions and the development of novel cyclization strategies will undoubtedly continue to expand the synthetic utility of this valuable building block.

References

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed Central. (2023-06-02). Available from: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed Central. (2022-04-22). Available from: [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate. (2023-10-11). Available from: [Link]

  • Preparation method of trimethoprim. Google Patents. (2022-05-27).
  • Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals. (2013-09-16). Available from: [Link]

  • Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. ResearchGate. (2015-08-06). Available from: [Link]

  • Construction of Isoxazole ring: An Overview. Biointerfaceresearch. (2024-06-30). Available from: [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Pittsburgh. (2006). Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PubMed Central. (2018-08-16). Available from: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate. (2025-12-01). Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 3,4,5-Trimethoxybenzoylacetonitrile for Drug Discovery

Abstract This technical guide provides a comprehensive overview of the synthetic derivatization of 3,4,5-Trimethoxybenzoylacetonitrile, a versatile precursor for the development of novel heterocyclic compounds. The strat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic derivatization of 3,4,5-Trimethoxybenzoylacetonitrile, a versatile precursor for the development of novel heterocyclic compounds. The strategic importance of this starting material lies in its 3,4,5-trimethoxyphenyl moiety, a recognized pharmacophore in numerous potent therapeutic agents, particularly in oncology.[1] This document details the underlying chemical principles and provides field-proven, step-by-step protocols for synthesizing key heterocyclic scaffolds, including 2-aminothiophenes, pyrazoles, and pyrimidines. The methodologies are designed for researchers, medicinal chemists, and drug development professionals, offering a robust framework for generating compound libraries with high potential for biological activity.

Introduction: The Strategic Value of 3,4,5-Trimethoxybenzoylacetonitrile

3,4,5-Trimethoxybenzoylacetonitrile is a β-ketonitrile distinguished by the presence of a trimethoxylated phenyl ring. This specific substitution pattern is a privileged structural motif found in a class of natural and synthetic compounds that exhibit potent biological activities, most notably as antimitotic agents that interact with the colchicine binding site of tubulin.[1] The parent compound, 3,4,5-trimethoxybenzoyl chloride, is used to synthesize derivatives of natural phenols to create potential anticancer agents.[2]

The synthetic utility of 3,4,5-Trimethoxybenzoylacetonitrile stems from its bifunctional nature. It possesses:

  • An active methylene group (-CH₂-) positioned between the electron-withdrawing carbonyl and nitrile groups, making it a potent nucleophile for condensation and addition reactions.

  • A carbonyl group that can act as an electrophilic site for cyclization reactions.

This dual reactivity allows it to serve as a versatile C3 synthon for the construction of a diverse array of pharmacologically relevant heterocyclic systems.[3] This guide explores three high-impact derivatization pathways.

G TMBA 3,4,5-Trimethoxy- benzoylacetonitrile Thiophene 2-Aminothiophenes TMBA->Thiophene   Gewald Reaction (Ketone, S₈, Base) Pyrazole Pyrazoles TMBA->Pyrazole   Knorr Synthesis (Hydrazine) Pyrimidine Pyrimidines TMBA->Pyrimidine   Condensation (Amidine/Guanidine) G cluster_0 Gewald Reaction Mechanism A Ketone + 3,4,5-Trimethoxybenzoylacetonitrile B Knoevenagel Condensation (Base Catalyzed) A->B C α,β-Unsaturated Nitrile (Knoevenagel Adduct) B->C D Michael Addition (Sulfur Nucleophile) C->D E Thiiranium Intermediate D->E F Intramolecular Cyclization & Tautomerization E->F G 2-Aminothiophene Product F->G G Start 3,4,5-Trimethoxybenzoylacetonitrile + Hydrazine (H₂N-NH₂) Step1 Nucleophilic attack on Carbonyl Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (Attack on Nitrile) Intermediate1->Step2 Intermediate2 Cyclized Dihydro-pyrazole Step2->Intermediate2 Step3 Aromatization (Elimination/Tautomerization) Intermediate2->Step3 Product Substituted Pyrazole Step3->Product

Sources

Method

Scale-Up Synthesis of 3,4,5-Trimethoxybenzoylacetonitrile: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for the scale-up synthesis of 3,4,5-Trimethoxybenzoylacetonitrile, a key intermediate in the production of various pharmaceuticals, notably the antibacterial...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 3,4,5-Trimethoxybenzoylacetonitrile, a key intermediate in the production of various pharmaceuticals, notably the antibacterial agent Trimethoprim. The described protocol is designed for researchers, chemists, and process development professionals, focusing on a robust and scalable Claisen condensation reaction. This guide emphasizes mechanistic understanding, process safety, and practical execution to ensure a high-yielding and reproducible synthesis. Detailed experimental procedures, safety protocols for handling hazardous reagents, and analytical characterization are presented.

Introduction: The Significance of a Versatile Intermediate

3,4,5-Trimethoxybenzoylacetonitrile, also known as 3-(3,4,5-trimethoxyphenyl)-3-oxopropanenitrile, is a pivotal building block in synthetic organic chemistry. Its unique bifunctional nature, possessing both a ketone and a nitrile group, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The most prominent application of this intermediate is in the industrial synthesis of Trimethoprim, an important antibiotic that acts as a dihydrofolate reductase inhibitor.[1] The trimethoxybenzene moiety is a crucial pharmacophore in several other biologically active molecules, further highlighting the importance of an efficient and scalable synthesis of this intermediate.[2]

This document outlines a detailed protocol for the gram-scale synthesis of 3,4,5-Trimethoxybenzoylacetonitrile, with considerations for further scale-up. The chosen synthetic strategy is the Claisen condensation of methyl 3,4,5-trimethoxybenzoate with acetonitrile, a classic yet highly effective method for the formation of β-ketonitriles.[3]

Synthetic Strategy and Mechanistic Rationale

The core of this synthesis is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base.[4] In this specific application, the ester methyl 3,4,5-trimethoxybenzoate reacts with the activated methylene group of acetonitrile.

The key mechanistic steps are:

  • Deprotonation: A strong base, sodium hydride (NaH), deprotonates acetonitrile to form a resonance-stabilized carbanion (acetonitrile anion).

  • Nucleophilic Acyl Substitution: The acetonitrile anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 3,4,5-trimethoxybenzoate. This results in the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion as a leaving group and forming the desired β-ketonitrile, 3,4,5-Trimethoxybenzoylacetonitrile.

The choice of sodium hydride as the base is critical for driving the reaction to completion. Its high basicity ensures the efficient generation of the acetonitrile anion.[5] Furthermore, the reaction is essentially irreversible due to the deprotonation of the product by the methoxide generated in the final step, which is then protonated during the work-up.

Visualizing the Synthesis

Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product MeO Methyl 3,4,5-Trimethoxybenzoate Tetra_int Tetrahedral Intermediate MeO->Tetra_int Nucleophilic Attack ACN Acetonitrile ACN_anion Acetonitrile Anion ACN->ACN_anion NaH Sodium Hydride (Base) NaH->ACN_anion Deprotonation of ACN ACN_anion->Tetra_int Product 3,4,5-Trimethoxybenzoylacetonitrile Tetra_int->Product Elimination of Methoxide

Caption: Reaction mechanism for the synthesis of 3,4,5-Trimethoxybenzoylacetonitrile.

Experimental Workflow

experimental_workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Reagents Charge Reactor with NaH and Anhydrous THF Start->Reagents Cooling Cool to 0°C Reagents->Cooling ACN_add Slowly Add Acetonitrile Cooling->ACN_add Ester_add Add Methyl 3,4,5-Trimethoxybenzoate Solution ACN_add->Ester_add Reaction Stir at Room Temperature Ester_add->Reaction Quench Carefully Quench with Isopropanol and Water Reaction->Quench Workup Acidify and Extract with Ethyl Acetate Quench->Workup Purify Wash, Dry, and Concentrate Workup->Purify Recrystal Recrystallize from Ethanol Purify->Recrystal End Isolate and Dry Pure Product Recrystal->End

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls and safety considerations.

Reagent and Equipment Data
Reagent/EquipmentMolar Mass ( g/mol )Density (g/mL)Amount (moles)Amount (g or mL)Notes
Methyl 3,4,5-trimethoxybenzoate226.23-0.122.62 gStarting material.[6]
Acetonitrile41.050.7860.315.7 mLReagent and solvent.
Sodium Hydride (60% in oil)24.00 (as NaH)~0.920.28.0 gStrong base, handle with care.
Anhydrous Tetrahydrofuran (THF)-0.889-200 mLAnhydrous solvent is crucial.
Isopropanol60.100.786-~20 mLFor quenching.
2M Hydrochloric Acid---As neededFor acidification.
Ethyl Acetate-0.902-3 x 100 mLFor extraction.
Saturated Sodium Bicarbonate---50 mLFor washing.
Brine---50 mLFor washing.
Anhydrous Magnesium Sulfate---As neededFor drying.
Ethanol-0.789-As neededFor recrystallization.
Equipment
500 mL 3-neck round-bottom flask---1
Magnetic stirrer and stir bar---1
Condenser---1
Dropping funnel---1
Nitrogen/Argon inlet---1
Ice bath---1
Step-by-Step Synthesis Procedure

Safety First: This reaction involves a highly flammable and water-reactive reagent (Sodium Hydride). All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate gloves, is mandatory.

  • Preparation of the Reaction Vessel:

    • A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and a rubber septum is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Dispersion of Sodium Hydride:

    • Under a positive pressure of inert gas, 8.0 g (0.2 mol) of 60% sodium hydride in mineral oil is carefully transferred to the reaction flask.

    • 100 mL of anhydrous THF is added to the flask.

  • Formation of the Acetonitrile Anion:

    • The flask is cooled to 0°C using an ice bath.

    • 15.7 mL (0.3 mol) of anhydrous acetonitrile is added dropwise to the stirred suspension of sodium hydride over 30 minutes. Vigorous hydrogen gas evolution will be observed. Ensure the gas is safely vented.

    • After the addition is complete, the mixture is stirred at 0°C for an additional 30 minutes.

  • Addition of the Ester:

    • A solution of 22.62 g (0.1 mol) of methyl 3,4,5-trimethoxybenzoate in 100 mL of anhydrous THF is prepared in a separate dry flask.

    • This solution is added dropwise to the reaction mixture at 0°C over a period of 1 hour using a dropping funnel.

  • Reaction:

    • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

    • The reaction is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction:

    • The reaction flask is cooled back to 0°C in an ice bath.

    • CAUTION: The quenching process is highly exothermic and will generate hydrogen gas. Proceed with extreme care.

    • Slowly and dropwise, add approximately 20 mL of isopropanol to the reaction mixture to quench any unreacted sodium hydride.[7]

    • Once the vigorous reaction has subsided, slowly add 50 mL of cold water.

  • Work-up:

    • The mixture is transferred to a separatory funnel.

    • The aqueous layer is acidified to a pH of ~2-3 with 2M hydrochloric acid.

    • The product is extracted with ethyl acetate (3 x 100 mL).

    • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification by Recrystallization:

    • The crude solid is dissolved in a minimal amount of hot ethanol.[7]

    • The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.

    • The crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Analytical Characterization

The identity and purity of the synthesized 3,4,5-Trimethoxybenzoylacetonitrile should be confirmed by standard analytical techniques.

Technique Expected Results
Appearance Off-white to pale yellow solid
Melting Point Literature values vary, typically in the range of 100-105 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20 (s, 2H, Ar-H), 4.05 (s, 2H, -CH₂-CN), 3.95 (s, 6H, 2 x -OCH₃), 3.92 (s, 3H, -OCH₃). (Predicted, based on similar structures)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 188.0 (C=O), 153.5 (Ar-C-O), 143.0 (Ar-C-O), 130.0 (Ar-C), 115.0 (CN), 106.0 (Ar-C-H), 61.0 (-OCH₃), 56.5 (-OCH₃), 30.0 (-CH₂-). (Predicted, based on similar structures)
FT-IR (KBr) ν (cm⁻¹): ~2260 (C≡N stretch), ~1680 (C=O stretch), ~1590, 1500 (aromatic C=C stretch), ~1125 (C-O stretch)

Safety and Handling Considerations

  • Sodium Hydride (NaH): A highly reactive, flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[7] It should be handled under an inert atmosphere. In case of fire, use a Class D fire extinguisher (for combustible metals). Do not use water, carbon dioxide, or halogenated extinguishing agents.

  • Anhydrous Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon storage. Use freshly distilled or commercially available anhydrous solvents.

  • Acetonitrile: Flammable and toxic. Handle in a well-ventilated fume hood.

  • Quenching: The quenching of sodium hydride is highly exothermic and produces flammable hydrogen gas. It must be performed slowly and with adequate cooling.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 3,4,5-Trimethoxybenzoylacetonitrile. By understanding the underlying reaction mechanism and adhering to the stringent safety precautions, researchers and process chemists can confidently produce this valuable intermediate in high yield and purity. This will facilitate the development and manufacturing of essential pharmaceuticals, including Trimethoprim.

References

  • European Patent Office. (n.d.). EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein. Google Patents.
  • MDPI. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,4,5-trimethoxybenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis, 8.2.
  • MDPI. (2022). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Retrieved from [Link]

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxy-3-methyl-1-phenyl-1-butanone. Retrieved from [Link]

  • PubMed. (2001). Synthesis and characterization of tris-methacrylated 3,4,5-tris. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (Figure 1). The stirred solution is immersed in an ice bath, cooling the internal temperature to 0 °C, and. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • ResearchGate. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved from [Link]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

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Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3,4,5-Trimethoxybenzoylacetonitrile

Abstract & Introduction 3,4,5-Trimethoxybenzoylacetonitrile is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and biologically active molecules. Its unique structu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3,4,5-Trimethoxybenzoylacetonitrile is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and biologically active molecules. Its unique structure, featuring a trimethoxyphenyl ring coupled with a reactive keto-nitrile moiety, makes it a versatile building block. The precise and comprehensive characterization of this compound is paramount to ensure purity, confirm structural integrity, and guarantee reproducibility in downstream applications, which is critical for regulatory compliance and the success of drug development programs.[1]

This application note provides a detailed, multi-faceted guide for researchers and drug development professionals on the analytical techniques required for the thorough characterization of 3,4,5-Trimethoxybenzoylacetonitrile. We move beyond simple checklists, offering field-proven protocols and explaining the scientific rationale behind the selection of each method and its specific parameters. The workflow described herein establishes a self-validating system for identity, purity, and structural confirmation.

Foundational Analysis: Chromatography for Purity and Quantification

Chromatographic methods are the cornerstone of analytical characterization, offering a robust assessment of purity and providing a quantitative measure of the target compound. For a moderately polar molecule like 3,4,5-Trimethoxybenzoylacetonitrile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice due to its high resolving power and compatibility with a wide range of detectors.[2]

2.1 The "Why": Rationale for RP-HPLC with UV Detection

The selection of RP-HPLC is based on the compound's structure. The aromatic ring and polar functional groups (ketone, nitrile, methoxy ethers) provide sufficient polarity to be retained on a nonpolar stationary phase (like C18) while allowing for effective elution with a polar mobile phase (e.g., acetonitrile/water). The trimethoxy-substituted benzene ring contains a strong chromophore, making UV detection a highly sensitive and straightforward method for quantification.[3] A wavelength of approximately 270 nm is chosen as it typically corresponds to a high absorbance region for this type of aromatic system, ensuring a strong signal-to-noise ratio.[3]

2.2 Protocol: Purity Determination by RP-HPLC-UV

  • System Preparation:

    • HPLC System: A standard HPLC or UPLC system equipped with a UV-Vis detector.

    • Column: C18 stationary phase (e.g., 4.6 mm I.D. x 150 mm, 5-µm particle size).

    • Ensure the system is thoroughly flushed and equilibrated with the mobile phase.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and Water (60:40, v/v).[3]

    • For improved peak symmetry and to suppress potential acidic impurities, add 0.1% formic acid to the aqueous component.[3]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard & Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4,5-Trimethoxybenzoylacetonitrile reference standard and dissolve it in 10 mL of methanol in a class A volumetric flask.[3]

    • Working Standard Solutions: Create a calibration curve by preparing a series of dilutions from the stock solution using the mobile phase to achieve concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.[3][4]

    • Sample Solution: Prepare the test sample at a concentration within the linear range of the calibration curve (e.g., 25 µg/mL) using the mobile phase as the diluent.

  • Chromatographic Analysis:

    • Inject 10 µL of each standard and sample solution.[3]

    • Run the analysis under the conditions specified in Table 1.

    • Assess system suitability (e.g., tailing factor < 2.0, theoretical plates > 2000) before proceeding with sample analysis.[5]

Table 1: HPLC-UV Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides excellent retention and resolution for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid Optimal polarity for elution, with formic acid ensuring sharp, symmetrical peaks.[3]
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm I.D. column, ensuring efficient separation.[3]
Column Temp. 30 °C Maintains consistent retention times and improves peak shape.[3]
Detection UV at 270 nm Wavelength of high absorbance for the trimethoxybenzoyl chromophore.[3]

| Injection Vol. | 10 µL | A standard volume that balances sensitivity with potential column overload.[3] |

Definitive Structural Elucidation: Spectroscopic Techniques

While chromatography confirms purity, a combination of spectroscopic techniques is required for unambiguous confirmation of the molecular structure.

3.1 Mass Spectrometry (MS) for Molecular Weight and Fragmentation

3.1.1 The "Why": Unambiguous Mass Confirmation

Mass spectrometry is indispensable for confirming the molecular weight of 3,4,5-Trimethoxybenzoylacetonitrile (C₁₂H₁₃NO₄, MW: 235.24 g/mol ) and providing structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar, non-volatile compounds, minimizing premature fragmentation and ensuring a strong molecular ion peak ([M+H]⁺).

The fragmentation pattern is highly predictable. The most characteristic fragmentation involves the cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of the highly stable 3,4,5-trimethoxybenzoyl cation at m/z 195. This fragment is often the base peak and serves as a hallmark for compounds containing this moiety.[6]

3.1.2 Protocol: LC-MS Analysis

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • LC Method: Utilize the HPLC method described in Section 2.2 to introduce the sample into the MS.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Data Analysis:

    • Identify the protonated molecular ion ([M+H]⁺) at approximately m/z 236.

    • Perform tandem MS (MS/MS) on the parent ion (m/z 236) to observe characteristic fragment ions.

Table 2: Expected Mass Spectrometry Fragmentation Data

m/z (Positive ESI) Proposed Fragment Rationale
236.09 [M+H]⁺ Protonated molecular ion of C₁₂H₁₃NO₄.
195.07 [C₁₀H₁₁O₄]⁺ Formation of the stable 3,4,5-trimethoxybenzoyl cation; often the base peak.[6]
180.05 [C₉H₈O₄]⁺ Loss of a methyl radical (•CH₃) from the m/z 195 fragment.[6]

| 165.02 | [C₈H₅O₄]⁺ | Subsequent loss of a second methyl radical from the m/z 180 fragment. |

G M [M+H]⁺ m/z 236.09 F195 3,4,5-Trimethoxybenzoyl Cation m/z 195.07 M->F195 - CH₂CN F180 Fragment m/z 180.05 F195->F180 - •CH₃ F165 Fragment m/z 165.02 F180->F165 - •CH₃

Caption: Key ESI fragmentation pathway for 3,4,5-Trimethoxybenzoylacetonitrile.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1 The "Why": Definitive Structural Connectivity

NMR spectroscopy provides the most detailed structural information, confirming the precise arrangement of atoms and functional groups. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR confirms the carbon skeleton. For 3,4,5-Trimethoxybenzoylacetonitrile, the expected spectrum is highly characteristic: two singlets for the aromatic protons, two distinct singlets for the methoxy groups (one for the para-methoxy and one for the two equivalent meta-methoxy groups), and a singlet for the methylene protons adjacent to the ketone and nitrile groups.

3.2.2 Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Reference the spectra to the TMS peak at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Assign peaks based on their chemical shift, multiplicity, and integration, as detailed in Table 3.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic ~7.3 Singlet 2H Ar-H
Methylene ~4.2 Singlet 2H -CO-CH ₂-CN
Methoxy (meta) ~3.92 Singlet 6H 2 x -OCH

| Methoxy (para) | ~3.90 | Singlet | 3H | 1 x -OCH ₃ |

¹³C NMR Shift (δ, ppm) Assignment
Carbonyl~188C =O
Aromatic~154Ar-C -O (C3, C5)
Aromatic~145Ar-C -O (C4)
Aromatic~128Ar-C -CO (C1)
Nitrile~115-C ≡N
Aromatic~107Ar-C H (C2, C6)
Methoxy (meta)~56.52 x -OC H₃
Methoxy (para)~61.01 x -OC H₃
Methylene~35-CO-C H₂-CN
(Note: Predicted shifts are based on data for similar structures like 3,4,5-trimethoxybenzonitrile and general chemical shift principles. Actual values may vary slightly.)[7][8]

3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

3.3.1 The "Why": Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in a molecule.[9] For 3,4,5-Trimethoxybenzoylacetonitrile, the FTIR spectrum will provide a unique "fingerprint" with characteristic absorption bands for the nitrile, ketone, ether, and aromatic functionalities.

3.3.2 Protocol: FTIR-ATR Analysis

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands as detailed in Table 4.

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3000-2850 C-H Stretch Aliphatic (CH₂ and CH₃)
~2250 C≡N Stretch Nitrile
~1700 C=O Stretch Ketone
~1600, ~1500 C=C Stretch Aromatic Ring

| ~1250, ~1120 | C-O Stretch | Aryl Ether (Methoxy) |

Comprehensive Analytical Workflow

A logical, sequential workflow ensures that all critical quality attributes of 3,4,5-Trimethoxybenzoylacetonitrile are assessed efficiently. The process begins with a screening technique for purity and culminates in definitive structural confirmation.

G cluster_0 Phase 1: Purity & Identity Screening cluster_1 Phase 2: Definitive Structural Confirmation HPLC RP-HPLC-UV (Purity Assay, Quantification) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS FTIR FTIR-ATR (Functional Group Confirmation) MSMS Tandem MS (MS/MS) (Fragmentation Analysis) LCMS->MSMS NMR ¹H and ¹³C NMR (Unambiguous Structure) MSMS->NMR Sample Test Sample: 3,4,5-Trimethoxybenzoylacetonitrile Sample->HPLC Sample->FTIR

Caption: Recommended workflow for comprehensive characterization.

Conclusion

The analytical characterization of 3,4,5-Trimethoxybenzoylacetonitrile requires a synergistic combination of chromatographic and spectroscopic techniques. This application note outlines a robust, scientifically-grounded workflow that begins with purity assessment via RP-HPLC, followed by unambiguous structural confirmation using MS, NMR, and FTIR. By following these detailed protocols and understanding the rationale behind them, researchers, scientists, and drug development professionals can ensure the quality, identity, and consistency of this critical synthetic intermediate, thereby building a solid foundation for their research and development activities.

References

  • ResearchGate. ¹HNMR spectrum of 3-(3', 4', 5'-trimethoxybenzyl)-5, 7-dimethoxy-8-methyl-4H-chromen-4-one(9d). Available at: [Link]

  • University of Limerick. Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Available at: [Link]

  • MDPI. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Available at: [Link]

  • International Food Research Journal. Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Available at: [Link]

  • LinkedIn. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • SpectraBase. 3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Google Patents. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • DSpace. Liquid Chromatography - Triple Quadrupole Mass Spectrometry. Available at: [Link]

  • PubMed. Synthesis and characterization of tris-methacrylated 3,4,5-tris. Available at: [Link]

  • SciSpace. Uv-spectrophotometric and rp-hplc methods for the estimation of troxerutin in bulk and tablet formulation. Available at: [Link]

  • MDPI. Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

  • ResearchGate. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Available at: [Link]

  • Current Botany. Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Available at: [Link]

  • Herba Polonica. FTIR-ATR based fingerprinting and chemometrics analysis of metabolites profile of Phyllanthus niruri L. affected by fertilization. Available at: [Link]

  • MDPI. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Available at: [Link]

  • PubChem. 2,3,4-Trimethoxyphenylacetonitrile | C11H13NO3 | CID 144317. Available at: [Link]

  • ChemBK. 3,4,5-Trimethoxyphenylacetonitrile. Available at: [Link]

  • JETIR. Phytochemical screening by FTIR spectroscopic analysis of ethanolic root extracts of ethnoveterinary medicinal plants. Available at: [Link]

  • Nacalai Tesque. U.S. Pharmacopeia Methods for HPLC. Available at: [Link]

  • MDPI. Molbank | Topical Collection : Heterocycle Reactions. Available at: [Link]

  • CABI Digital Library. Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants. Available at: [Link]

  • Impact Factor. Challenges of HPLC Method Development and Validation for the Assay of Bemotrizinol from Complex Matrix in Cosmeceutical Preparation. Available at: [Link]

  • eScholarship.org. Time-resolved FTIR difference spectroscopy for the study of photosystem I with high potential naphthoquinones incorporated into the A1 binding site. Available at: [Link]

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Method

Application Notes and Protocols: Experimental Setups for Reactions Involving 3,4,5-Trimethoxybenzoylacetonitrile

Introduction: The Versatility of a Privileged Scaffold In the landscape of medicinal chemistry and drug development, the 3,4,5-trimethoxyphenyl moiety is a "privileged scaffold," a molecular framework that is recurrently...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the 3,4,5-trimethoxyphenyl moiety is a "privileged scaffold," a molecular framework that is recurrently found in a variety of biologically active compounds. This structural motif is a key component in drugs such as the antibacterial agent Trimethoprim. Its prevalence stems from its ability to form key interactions with biological targets. 3,4,5-Trimethoxybenzoylacetonitrile, a β-ketonitrile, leverages this potent scaffold, combining it with a highly reactive and versatile functional group arrangement.

This document serves as a technical guide for researchers, providing detailed experimental protocols for the synthesis of 3,4,5-Trimethoxybenzoylacetonitrile and its subsequent use as a pivotal intermediate in the construction of complex heterocyclic systems and other valuable synthons. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Physicochemical Properties & Safety Precautions

As of the last update, specific experimental data for 3,4,5-Trimethoxybenzoylacetonitrile is not widely published. The properties below are estimated based on its constituent functional groups and precursors. Researchers should perform their own characterization upon synthesis.

PropertyEstimated Value / InformationSource / Rationale
Molecular Formula C₁₂H₁₃NO₄Based on structure
Molecular Weight 235.24 g/mol Based on structure
Appearance Likely a white to light yellow solidTypical for similar aromatic β-ketonitriles
Solubility Expected to be soluble in polar organic solvents (THF, Dioxane, CH₂Cl₂, Ethyl Acetate) and sparingly soluble in water.Based on polarity of the molecule
CAS Number Not readily available in public databases.Internal tracking recommended.

Core Safety Directive:

Reactions involving 3,4,5-Trimethoxybenzoylacetonitrile and its synthesis require adherence to strict laboratory safety protocols. The compound itself should be handled as an irritant and potentially harmful if ingested or inhaled. All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Precursors such as strong bases (KOt-Bu, NaH) are highly reactive and require handling under anhydrous, inert conditions.

Protocol 1: Synthesis of 3,4,5-Trimethoxybenzoylacetonitrile

This protocol details the synthesis of the title compound via a Claisen-type condensation reaction. The reaction acylates the α-carbon of acetonitrile with an appropriate ester, methyl 3,4,5-trimethoxybenzoate, driven by a strong, non-nucleophilic base.

Causality and Experimental Logic: The choice of a strong base like potassium tert-butoxide (KOt-Bu) is critical. Its pKa is high enough to deprotonate acetonitrile (pKa ~25), forming the required nucleophilic carbanion.[1] Furthermore, its bulky nature minimizes side reactions, such as nucleophilic attack on the ester. Anhydrous conditions are paramount, as these bases react exothermically with water, quenching the reagent and compromising the reaction. The use of two equivalents of the acetonitrile/base is necessary because the product, a β-ketonitrile, is more acidic than the starting acetonitrile, and the second equivalent of base is consumed in an acid-base reaction with the newly formed product.[1]

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Methyl 3,4,5-trimethoxybenzoate and THF to a dry, inert flask. B 2. Prepare a separate slurry of KOt-Bu in Acetonitrile/THF. C 3. Add base slurry to ester solution dropwise at 0 °C. B->C D 4. Warm to RT and stir for 12-16h. Monitor via TLC. C->D E 5. Quench with aq. HCl at 0 °C. D->E F 6. Extract with Ethyl Acetate. E->F G 7. Wash, dry, and concentrate. F->G H 8. Purify via column chromatography. G->H G A 3,4,5-Trimethoxy- benzoylacetonitrile D Reflux (80 °C, 4-6h) A->D B Hydrazine Hydrate (N₂H₄·H₂O) B->D C Ethanol (Solvent) Acetic Acid (cat.) C->D E Cooling & Crystallization D->E F 5-Amino-3-(3,4,5-trimethoxy- phenyl)pyrazole E->F G A 3,4,5-Trimethoxy- benzoylacetonitrile D Reflux in Ethanol (80 °C, 8-12h) A->D B Guanidine HCl B->D C Sodium Ethoxide (NaOEt) C->D E Acidic Workup & Precipitation D->E F 2-Amino-4-hydroxy-6- (3,4,5-trimethoxyphenyl) pyrimidine E->F G A 3,4,5-Trimethoxy- benzoylacetonitrile C Methanol (Solvent) 0 °C to RT A->C B Sodium Borohydride (NaBH₄) B->C D Aqueous Workup (dil. HCl) C->D E 3-Hydroxy-3-(3,4,5-trimethoxy- phenyl)propanenitrile D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,4,5-Trimethoxybenzoylacetonitrile

Welcome to the technical support center for the purification of 3,4,5-Trimethoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,4,5-Trimethoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

3,4,5-Trimethoxybenzoylacetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). The purification of this compound can be challenging due to the presence of structurally similar impurities, potential for degradation, and its physicochemical properties.

This guide will address common issues such as residual starting materials, by-products from synthesis, and degradation products. We will explore purification strategies including recrystallization and chromatography, providing detailed protocols and explaining the rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3,4,5-Trimethoxybenzoylacetonitrile?

A1: The most common impurities are typically residual starting materials and side-products from the synthesis. Depending on the synthetic route, these can include 3,4,5-trimethoxybenzoic acid, 3,4,5-trimethoxyacetophenone, and partially demethylated analogs. It is crucial to identify the synthetic pathway to anticipate the likely impurities.[1]

Q2: My purified 3,4,5-Trimethoxybenzoylacetonitrile is showing a yellow tint. What could be the cause?

A2: A yellow tint often indicates the presence of colored impurities or degradation products. This can result from extended reaction times, high temperatures, or exposure to air and light. In some cases, trace metal impurities from reagents or reaction vessels can also contribute to discoloration.

Q3: What is the recommended storage condition for 3,4,5-Trimethoxybenzoylacetonitrile to minimize degradation?

A3: To minimize degradation, 3,4,5-Trimethoxybenzoylacetonitrile should be stored in a cool, dry, and dark environment.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and oxidation.

Q4: Which analytical techniques are best suited for assessing the purity of 3,4,5-Trimethoxybenzoylacetonitrile?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for purity assessment, allowing for the separation and quantification of the main compound and its impurities.[2][3] Other useful techniques include Gas Chromatography (GC) for volatile impurities and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for highly accurate purity determination.[3] Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of purification.[4]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Symptoms:

  • Multiple spots on TLC analysis of the crude product.

  • Low percentage purity as determined by HPLC or GC.

Possible Causes:

  • Incomplete reaction.

  • Formation of significant side-products.

  • Sub-optimal reaction conditions (temperature, reaction time, stoichiometry).

Solutions:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC to ensure completion.

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, catalyst loading, and reagent stoichiometry to minimize side-product formation.

  • Work-up Procedure: A proper aqueous work-up can remove many water-soluble impurities. Consider an acid-base extraction to remove acidic or basic by-products.

Issue 2: Difficulty in Removing a Closely-Related Impurity

Symptoms:

  • A persistent impurity peak close to the main product peak in the HPLC chromatogram.

  • Co-crystallization of the impurity with the product during recrystallization.

Possible Causes:

  • The impurity has a very similar polarity and molecular structure to 3,4,5-Trimethoxybenzoylacetonitrile.

  • The impurity may be an isomer or a compound with a similar functional group arrangement.[1]

Solutions:

  • Chromatographic Purification: Column chromatography is often the most effective method for separating closely related impurities.[5] A systematic approach to solvent system selection is crucial.

    • Workflow for Solvent System Selection:

      Solvent_Selection_Workflow start Start: Crude Product with Impurity tlc_screen Perform TLC with a range of solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) start->tlc_screen assess_rf Assess Rf values and separation tlc_screen->assess_rf good_sep Good Separation (ΔRf > 0.2) assess_rf->good_sep Yes poor_sep Poor Separation assess_rf->poor_sep No optimize_ratio Optimize solvent ratio for column chromatography good_sep->optimize_ratio try_new_system Try a different solvent system with varying polarity poor_sep->try_new_system run_column Run Column Chromatography optimize_ratio->run_column end Pure Product run_column->end try_new_system->tlc_screen

      Caption: Workflow for selecting an optimal solvent system for column chromatography.

  • Recrystallization Solvent Screening: If chromatography is not ideal, a thorough recrystallization solvent screening is recommended.

    • Experimental Protocol: Recrystallization Solvent Screening

      • Place a small amount (e.g., 50 mg) of the impure solid in several different test tubes.

      • To each test tube, add a different solvent (or solvent mixture) dropwise while heating and agitating until the solid dissolves.

      • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

      • Observe which solvent system yields well-formed crystals with the exclusion of the colored impurities in the mother liquor.

    • Data Presentation: Recrystallization Solvent Screening Results

Solvent/Solvent SystemSolubility (Hot)Solubility (Cold)Crystal FormationPurity Improvement
EthanolHighModerateNeedlesModerate
IsopropanolModerateLowPrismsGood
TolueneHighLowPlatesExcellent
Ethyl Acetate/HexaneGood (in mixture)Low (in mixture)Fine PowderGood
DichloromethaneHighHighPoorPoor
Issue 3: Product Degradation During Purification

Symptoms:

  • Appearance of new impurity spots on TLC during column chromatography.

  • Discoloration of the product during heating for recrystallization.

  • Lower than expected recovery of pure product.

Possible Causes:

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.[2]

  • Thermal Degradation: Prolonged exposure to high temperatures can cause decomposition.[6]

  • Oxidation: The electron-rich aromatic ring is susceptible to oxidation, especially in the presence of air and light.

Solutions:

  • Control pH: If using chromatography, consider using a neutral stationary phase (e.g., deactivated silica gel) and buffered mobile phases if necessary. During work-up, avoid prolonged exposure to strong acids or bases.

  • Minimize Heat Exposure: Use the minimum amount of heat necessary to dissolve the compound for recrystallization. Consider using a rotary evaporator at a lower temperature for solvent removal.

  • Inert Atmosphere: Perform purification steps under an inert atmosphere (nitrogen or argon) to minimize oxidation, especially if the process is lengthy.

Advanced Purification Strategy: A Decision-Making Workflow

For complex purification challenges, a systematic approach is necessary. The following diagram outlines a decision-making process for purifying 3,4,5-Trimethoxybenzoylacetonitrile.

Purification_Strategy start Crude 3,4,5-Trimethoxybenzoylacetonitrile initial_analysis Initial Purity Analysis (TLC, HPLC) start->initial_analysis purity_check Purity > 95%? initial_analysis->purity_check recrystallization Recrystallization purity_check->recrystallization Yes column_chromatography Column Chromatography purity_check->column_chromatography No purity_check_2 Purity > 99%? recrystallization->purity_check_2 final_product Final Product characterization Full Characterization (NMR, MS, etc.) final_product->characterization column_chromatography->purity_check_2 purity_check_2->final_product Yes purity_check_2->column_chromatography No

Caption: A decision-making workflow for the purification of 3,4,5-Trimethoxybenzoylacetonitrile.

Conclusion

The successful purification of 3,4,5-Trimethoxybenzoylacetonitrile requires a careful and systematic approach. By understanding the potential impurities and degradation pathways, and by employing the appropriate purification and analytical techniques, researchers can consistently obtain high-purity material for their synthetic needs. This guide provides a foundation for troubleshooting common issues and developing robust purification protocols.

References

  • Validation of an Analytical Method of 3′,4′,5′-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - MDPI. Available at: [Link]

  • The Synthesis and Characterization of Bemotrizinol Impurities - ResearchGate. Available at: [Link]

  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents.
  • Three-step monoclonal antibody purification processes using modern chromatography media - Cytiva. Available at: [Link]

  • Validation of an Analytical Method of 3',4',5'-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - PubMed. Available at: [Link]

  • Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents.
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. Available at: [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. Available at: [Link]

  • A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions. Available at: [Link]

  • Synthesis and Characterization of Bemotrizinol Impurities. Available at: [Link]

  • Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug - ResearchGate. Available at: [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC - NIH. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.. Available at: [Link]

  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis - ResearchGate. Available at: [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.
  • Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3,4,5-Trimethoxybenzoylacetonitrile

Welcome to the technical support center for the synthesis and optimization of 3,4,5-Trimethoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3,4,5-Trimethoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient synthesis. Here, we delve into the causality behind experimental choices, offering field-proven insights to overcome common challenges.

I. Reaction Overview and Mechanism

The synthesis of 3,4,5-Trimethoxybenzoylacetonitrile typically proceeds via a Claisen condensation reaction. This reaction involves the base-catalyzed condensation of an ester, in this case, a methyl or ethyl ester of 3,4,5-trimethoxybenzoic acid, with acetonitrile.[1][2][3] The key to a successful synthesis lies in the careful control of reaction parameters to favor the formation of the desired β-ketonitrile and minimize side reactions.

The mechanism, similar to other Claisen condensations, involves the deprotonation of acetonitrile by a strong base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the 3,4,5-trimethoxybenzoate ester. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the product.[1][4] A final acidification step is necessary to protonate the enolate of the product.[4]

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues that may arise during the synthesis of 3,4,5-Trimethoxybenzoylacetonitrile in a question-and-answer format.

Q1: My reaction is showing low or no conversion of starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue and can often be traced back to several factors:

  • Insufficiently Strong Base: The pKa of acetonitrile is approximately 25, requiring a strong base for efficient deprotonation. Sodium ethoxide or sodium hydride are commonly used.[1][5] Ensure your base is fresh and has not been deactivated by moisture.

  • Improper Solvent Choice: The reaction should be conducted in an anhydrous aprotic solvent to prevent quenching of the base and the enolate intermediate. Toluene or tetrahydrofuran (THF) are suitable choices.[5]

  • Low Reaction Temperature: While initial deprotonation may be performed at a lower temperature, the condensation reaction often requires heating (reflux) to proceed at a reasonable rate.[5]

  • Poor Quality Starting Materials: Ensure your 3,4,5-trimethoxybenzoate ester and acetonitrile are of high purity and anhydrous.

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion Observed check_base Verify Base Activity & Stoichiometry start->check_base check_anhydrous Ensure Anhydrous Conditions check_base->check_anhydrous Base is active check_temp Optimize Reaction Temperature check_anhydrous->check_temp System is dry check_reagents Assess Starting Material Purity check_temp->check_reagents Temperature is optimized outcome Improved Yield check_reagents->outcome Reagents are pure

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing the formation of a significant amount of a white, water-soluble solid as a byproduct. What is it and how can I prevent its formation?

A2: This is likely due to the hydrolysis of the nitrile group in your product, 3,4,5-Trimethoxybenzoylacetonitrile, to the corresponding carboxylic acid, 3,4,5-trimethoxybenzoyl-acetic acid, or further to 3,4,5-trimethoxyacetophenone after decarboxylation, especially during workup.[6]

Preventative Measures:

  • Careful pH Control During Workup: When neutralizing the reaction mixture, avoid strongly acidic or basic conditions for prolonged periods. Acidify the reaction mixture slowly in an ice bath to a pH of around 4-5.

  • Temperature Control: Perform the workup at a low temperature to minimize the rate of hydrolysis.

  • Prompt Extraction: Once the reaction is quenched and acidified, promptly extract the product into an organic solvent like ethyl acetate or dichloromethane to minimize its contact time with the aqueous phase.[5][7]

Q3: My purified product is an off-white or yellowish solid, and the melting point is broad. How can I improve the purity?

A3: A broad melting point and discoloration indicate the presence of impurities. The following purification strategies can be employed:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethyl acetate and a hydrocarbon solvent like hexanes are good starting points.[7][8]

  • Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography can be used. A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes, should effectively separate the product from less polar and more polar impurities.[5]

Purification Method Advantages Disadvantages Recommended for...
Recrystallization Scalable, cost-effective, can yield high-purity crystals.Potential for product loss in the mother liquor.Removing small amounts of impurities with different solubility profiles.
Column Chromatography High resolution for separating complex mixtures.More time-consuming, requires larger solvent volumes.Isolating the product from multiple byproducts or unreacted starting materials.

Q4: The reaction mixture is turning dark brown or black upon heating. Is this normal, and does it affect the outcome?

A4: While some color change is expected, a very dark coloration can indicate decomposition or polymerization side reactions.

Potential Causes and Solutions:

  • Excessive Heat: Prolonged heating at high temperatures can lead to degradation of the starting materials or product. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.

  • Air (Oxygen) Sensitivity: Some organic reactions are sensitive to air, leading to oxidative side reactions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Impure Reagents: Impurities in the starting materials or solvent can sometimes act as catalysts for decomposition pathways.

III. Experimental Protocols

A. Optimized Synthesis Protocol for 3,4,5-Trimethoxybenzoylacetonitrile

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents).

    • Add anhydrous toluene via syringe.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents:

    • Slowly add a solution of methyl 3,4,5-trimethoxybenzoate (1 equivalent) and anhydrous acetonitrile (3-5 equivalents) in anhydrous toluene to the stirred suspension of sodium ethoxide.

    • The addition should be done dropwise to control any exotherm.

  • Reaction:

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Slowly quench the reaction by adding a cold, dilute solution of hydrochloric acid or acetic acid until the pH of the aqueous layer is between 4 and 5.[9]

    • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.

B. TLC Monitoring Protocol

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate can also be used.

  • Analysis: Monitor the disappearance of the starting ester spot and the appearance of the product spot.

IV. Logical Relationships and Workflows

General Synthesis and Purification Workflow

synthesis_workflow start Starting Materials (3,4,5-Trimethoxybenzoate, Acetonitrile) reaction Claisen Condensation (Sodium Ethoxide, Toluene, Reflux) start->reaction workup Aqueous Workup (Acidification, Extraction) reaction->workup crude Crude Product workup->crude purification Purification crude->purification re_xtal Recrystallization purification->re_xtal chromatography Column Chromatography purification->chromatography final_product Pure 3,4,5-Trimethoxybenzoylacetonitrile re_xtal->final_product chromatography->final_product

Caption: General workflow for the synthesis and purification of 3,4,5-Trimethoxybenzoylacetonitrile.

V. References

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from

  • Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Retrieved from

  • Google Patents. (n.d.). CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid. Retrieved from

  • Journal of Pesticide Science. (n.d.). Synthesis of Novel Isoxazole Derivatives and Evaluation of Their Herbicidal and Antifungal Activities. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • YouTube. (2018). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • (PDF) Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. (n.d.). Retrieved from [Link]

  • The Claisen Condensation. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

3,4,5-Trimethoxybenzoylacetonitrile stability and degradation issues

Welcome to the technical support resource for 3,4,5-Trimethoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3,4,5-Trimethoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.

Section 1: Troubleshooting Guide - Common Issues

This section addresses specific problems you might encounter during your work, providing explanations for the root cause and actionable steps for resolution.

Question 1: I've noticed my solid 3,4,5-Trimethoxybenzoylacetonitrile sample is developing a yellow or amber tint over time. What is happening and is the material still usable?

Answer:

The appearance of a yellow or amber color is a common indicator of degradation. This discoloration is typically caused by the formation of new chromophoric structures resulting from exposure to light or heat.

Causality: The benzoylacetonitrile moiety is susceptible to photolytic degradation. High-energy light, particularly in the UV spectrum, can induce the formation of radical species or promote electronic transitions that lead to bond cleavage and rearrangement, creating conjugated systems that absorb visible light. Similarly, elevated temperatures can provide the activation energy needed for slow decomposition reactions. A change in color, even if slight, suggests that the purity of your sample has been compromised.[1][2]

Recommended Actions:

  • Quantify the Impurity: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the percentage of the parent compound remaining and to quantify the newly formed impurities.

  • Assess Usability: The usability of the material depends on the tolerance of your specific application to impurities. For highly sensitive assays or GMP applications, the material should be discarded or re-purified. For less sensitive screening experiments, it may be usable if the impurity level is acceptably low (e.g., <1-2%).

  • Implement Preventative Storage: Store the compound in an amber glass vial to protect it from light. For long-term storage, place the vial in a desiccator at refrigerated temperatures (2-8°C) and blanket with an inert gas like argon or nitrogen to minimize oxidative degradation.[2][3][4]

Question 2: My HPLC analysis shows a new, more polar peak appearing in my sample solution. What is the likely identity of this degradant?

Answer:

The appearance of a more polar peak (i.e., one with a shorter retention time on a reverse-phase HPLC column) strongly suggests hydrolysis of the nitrile group. This is one of the most common degradation pathways for this class of molecules in solution.

Causality: The nitrile group (-C≡N) can undergo hydrolysis under either acidic or basic conditions to first form an amide intermediate (3,4,5-Trimethoxybenzoylacetamide) and subsequently a carboxylic acid (3,4,5-Trimethoxybenzoyl-acetic acid).[5][6][7] Both the amide and the carboxylic acid are significantly more polar than the parent nitrile, leading to earlier elution in reverse-phase chromatography. This process can be catalyzed by trace amounts of acid or base in your solvent or on glassware.

Troubleshooting Workflow:

G A New Polar Peak Observed in HPLC B Hypothesis: Nitrile Hydrolysis A->B  Probable Cause E Check Solution pH A->E  Investigation Step C Confirm Identity via LC-MS B->C  Verification Step D Check Mass: Parent + 18 Da (Amide) or Parent + 19 Da (Acid) C->D F pH is acidic or basic E->F G pH is neutral E->G H Solution: Buffer solution to pH 6-7. Use freshly prepared high-purity solvents. F->H I Consider other possibilities: - Photodegradation - Oxidative degradation G->I

Caption: Troubleshooting workflow for identifying polar degradants.

Recommended Actions:

  • Confirm Identity: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the new peak. Look for masses corresponding to the amide (+18 Da) or carboxylic acid (+19 Da, in negative ion mode) of the parent compound.

  • Control pH: Ensure your solvents are fresh and of high purity. If preparing aqueous solutions, use a neutral buffer (e.g., phosphate buffer, pH 7.0) to maintain stability.

  • Kinetics: If the problem persists, perform a time-course study to monitor the rate of degradation in your chosen solvent system. This will help you define a "use-by" time for your prepared solutions.

Question 3: I am performing a forced degradation study and observe multiple degradation products under oxidative conditions (e.g., H₂O₂). What are the likely degradation pathways?

Answer:

Under oxidative stress, 3,4,5-Trimethoxybenzoylacetonitrile has several susceptible sites. The formation of multiple products is expected.

Causality: Forced degradation studies are designed to intentionally degrade a sample to understand its stability profile and ensure analytical methods can detect any potential impurities.[8][9] The likely pathways under oxidative conditions are:

  • Oxidative Nitrile Hydrolysis: Hydrogen peroxide in basic conditions can efficiently convert nitriles to amides.[10] This is often a primary pathway.

  • Demethylation: The electron-rich trimethoxy-substituted phenyl ring is susceptible to oxidative demethylation, particularly at the 4-position, which is para to the benzoyl group. This would result in a hydroxyl group, creating a phenolic derivative.

  • Ring Oxidation/Opening: In very harsh conditions, the aromatic ring itself can be oxidized, leading to hydroxylated species or even ring-opening products, which can be complex to characterize.[11]

  • Side-Chain Oxidation: The methylene bridge between the carbonyl and nitrile groups could also be a site of oxidation.

Potential Oxidative Degradation Pathways:

G Parent 3,4,5-Trimethoxy- benzoylacetonitrile Amide Hydrolysis Product (Amide) Parent->Amide H₂O₂ / Base Demethyl Demethylation Product (Phenol) Parent->Demethyl H₂O₂ RingOx Ring Oxidation Products Parent->RingOx Harsh H₂O₂ / Heat

Caption: Simplified oxidative degradation pathways.

Recommended Actions:

  • Systematic Characterization: Use a combination of HPLC-UV, LC-MSⁿ, and, if necessary, preparative HPLC to isolate the major degradants for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[9][]

  • Method Validation: Ensure your primary analytical method is capable of separating all observed degradation products from the parent peak and from each other. This is the definition of a "stability-indicating" method.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and stability of 3,4,5-Trimethoxybenzoylacetonitrile.

Q1: What are the ideal long-term storage conditions for solid 3,4,5-Trimethoxybenzoylacetonitrile?

  • A: For optimal stability, store the solid compound at 2-8°C in a tightly sealed amber glass vial inside a desiccator . The amber glass protects against photodegradation, the low temperature slows thermal degradation, and the desiccator prevents moisture uptake which could lead to hydrolysis.[2][4]

Q2: How stable is the compound in common organic solvents like DMSO, Methanol, or Acetonitrile?

  • A: While generally stable for short-term use, long-term storage in solution is not recommended.

    • DMSO: Can absorb water from the atmosphere, which may promote slow hydrolysis. Some grades of DMSO can contain acidic impurities. Use only high-purity, anhydrous DMSO and prepare solutions fresh.

    • Methanol/Ethanol: Protic solvents can participate in hydrolysis, especially if not anhydrous or if pH is not neutral.

    • Acetonitrile: Generally a good choice as it is aprotic, but ensure it is a high-purity grade.

    • Recommendation: Prepare stock solutions fresh whenever possible. If you must store them, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Perform a stability check on a stored aliquot before use in a critical experiment.

Q3: What factors can accelerate the degradation of this compound?

  • A: The primary accelerating factors are:

    • Light: Especially UV light.[13]

    • High Temperatures: Increases the rate of all chemical reactions, including decomposition.[14][15][16]

    • Non-Neutral pH: Strong acids or bases will rapidly catalyze the hydrolysis of the nitrile group.[6][8]

    • Oxidizing Agents: Such as peroxides, or even atmospheric oxygen over long periods.[9]

Q4: Are there any known incompatibilities I should be aware of?

  • A: Avoid strong oxidizing agents, strong acids, and strong bases.[3] Also, be mindful of potential interactions with other components in your formulation or experimental matrix. For example, some excipients can have acidic or basic properties that could affect stability.[]

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of 3,4,5-Trimethoxybenzoylacetonitrile under various stress conditions.

Objective: To identify potential degradation products and establish the degradation pathways.

Materials:

  • 3,4,5-Trimethoxybenzoylacetonitrile

  • Solvent (e.g., 50:50 Acetonitrile:Water)

  • 1 M HCl (Hydrochloric Acid)

  • 1 M NaOH (Sodium Hydroxide)

  • 30% H₂O₂ (Hydrogen Peroxide)

  • HPLC system with UV/PDA detector

  • LC-MS system (optional, for identification)

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in the chosen solvent.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample (stock solution with no stressor) kept at room temperature and protected from light.

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours). The time and temperature may need to be optimized. If significant degradation (>20%) occurs quickly, reduce the time or stressor concentration.

  • Neutralization (for Acid/Base samples): Before analysis, neutralize the acidic sample with an equimolar amount of NaOH and the basic sample with HCl to prevent damage to the HPLC column.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze by a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and note the retention times and peak areas of any new peaks.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionProcedureTarget DegradationPotential Pathway
Acid Hydrolysis Mix 1 mL stock + 1 mL 1 M HCl. Heat at 60°C.5-20%Nitrile Hydrolysis
Base Hydrolysis Mix 1 mL stock + 1 mL 1 M NaOH. Keep at RT.5-20%Nitrile Hydrolysis
Oxidation Mix 1 mL stock + 1 mL 3% H₂O₂. Keep at RT.5-20%Oxidation, Demethylation
Thermal Heat stock solution at 80°C (in a sealed vial).5-20%General Decomposition
Photolytic Expose stock solution to light (ICH Q1B guidelines).5-20%Photolysis, Rearrangement
Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To create an HPLC method that can separate 3,4,5-Trimethoxybenzoylacetonitrile from all its potential degradation products.

Procedure:

  • Generate Degraded Sample: Prepare a mixture of samples from the forced degradation study (Protocol 1) where ~10-20% degradation has occurred. This mixture contains the parent compound and its impurities.

  • Initial Column & Mobile Phase Selection:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Development:

    • Start with a broad scouting gradient (e.g., 5% B to 95% B over 20 minutes).

    • Analyze your degraded sample mixture. Identify the parent peak and the degradation product peaks.

    • Optimize the gradient to achieve baseline separation (Resolution > 1.5) for all peaks of interest. Focus on adjusting the slope of the gradient in the region where peaks are co-eluting.

  • Detector Wavelength: Use a PDA detector to examine the UV spectra of all peaks. Select a wavelength that provides a good response for both the parent and the impurities, or use multiple wavelengths if necessary. The λmax of the parent compound is a good starting point.

  • Method Validation: Once optimized, the method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision. The key is to demonstrate that the method can accurately quantify the parent compound in the presence of its degradants.

References

  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. Available at: [Link]

  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9. Available at: [Link]

  • Selinsky, K. D., et al. (2023). Analysis of Degradation Products in Thermally Treated TATB. OSTI.gov. Available at: [Link]

  • Donnelly, M. I., Chapman, P. J., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 147(2), 477–481. Available at: [Link]

  • Pennington, J. C., & Wunch, K. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. Environmental Science & Technology, 57(5), 2137–2146. Available at: [Link]

  • Thoß, M., et al. (2019). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology, 10, 258. Available at: [Link]

  • Baum, G., & Short, F. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. Available at: [Link]

  • Parashchuk, O., et al. (2022). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. Pharmacia, 69(1), 161-170. Available at: [Link]

  • S. M. Deshpande, et al. (2016). Synthesis of 3,4-dihydroxy-3-methylisocoumarin and Pinacol- Pinacolone Rearrangement on it. Journal of Emerging Technologies and Innovative Research, 3(8). Available at: [Link]

  • de Morais, S. M., et al. (2014). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Acta Scientiarum. Technology, 36(3), 423-428. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64799, Benzoylacetonitrile. PubChem. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Available at: [Link]

  • ResearchGate. (n.d.). Pathways of microbial nitrile degradation. [Diagram]. Available at: [Link]

  • Delli Veneri, F., et al. (2022). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Molecules, 27(19), 6667. Available at: [Link]

  • ACS Publications. (n.d.). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. Available at: [Link]

  • Academia.edu. (n.d.). Acrylonitrile Safe Storage and Handling Guide. Available at: [Link]

  • Kaczmarek, H., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Materials, 15(19), 6898. Available at: [Link]

  • Wiberg, K. B. (1955). The Mechanism of the Peroxide Oxidation of Nitriles. Journal of the American Chemical Society, 77(10), 2519–2522. (Note: A direct link to the full text may require a subscription. The abstract is generally available.)
  • Donnelly, M. I., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology, 147(2), 471–476. Available at: [Link]

  • Singh, R., & Kumar, R. (2018). AN OVERVIEW ON ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Indo American Journal of Pharmaceutical Sciences, 05(05), 3584-3591. Available at: [Link]

  • Li, Y., et al. (2023). Fabrication and Adsorptive Performance of Carbon Nanotube/Polypyrrole@poly(acrylonitrile-co-styrene) Nanofibers for Sustainable Removal of Methyl Orange Dye from Aqueous Media. ACS Omega. Available at: [Link]

Sources

Optimization

Troubleshooting 3,4,5-Trimethoxybenzoylacetonitrile NMR peak assignments

Welcome to the technical support resource for 3,4,5-Trimethoxybenzoylacetonitrile. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the NMR analysis of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3,4,5-Trimethoxybenzoylacetonitrile. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the NMR analysis of this compound. As researchers and professionals in drug development, accurate structural elucidation is paramount. This document moves beyond simple peak listings to explain the why behind the spectral data, empowering you to confidently interpret your results and troubleshoot anomalies.

Understanding the Spectrum: A Quick Reference

Before diving into troubleshooting, let's establish a baseline for what a clean spectrum of 3,4,5-Trimethoxybenzoylacetonitrile should look like. The chemical shifts can be influenced by factors such as solvent, concentration, and temperature.[1] The data presented here are typical expected values.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4,5-Trimethoxybenzoylacetonitrile

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Aromatic CH (H-2, H-6)~ 7.1 - 7.3 (singlet, 2H)~ 107 - 109Due to symmetry, these two protons are chemically equivalent.
Methylene CH₂ (H-α)~ 4.0 - 4.2 (singlet, 2H)~ 25 - 30This is a key singlet for the acetonitrile moiety.
Methoxy OCH₃ (C3, C5)~ 3.9 (singlet, 6H)~ 56These two methoxy groups are equivalent by symmetry.
Methoxy OCH₃ (C4)~ 3.8 - 3.9 (singlet, 3H)~ 60 - 61This methoxy group is unique.
Carbonyl C=ON/A~ 185 - 190This is a quaternary carbon and will likely have a weak signal.[2]
Cyano CNN/A~ 115 - 117Another quaternary carbon with a potentially weak signal.
Aromatic C (C-1)N/A~ 128 - 130Quaternary carbon.
Aromatic C (C-3, C-5)N/A~ 153 - 154Quaternary carbons attached to methoxy groups.
Aromatic C (C-4)N/A~ 142 - 144Quaternary carbon attached to a methoxy group.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I have a singlet around δ 7.2 ppm, but I'm missing other aromatic signals. Is this correct?

Answer: Yes, this is the expected observation. The key to understanding the aromatic region of 3,4,5-Trimethoxybenzoylacetonitrile lies in its molecular symmetry.

  • Causality: The molecule possesses a plane of symmetry that runs through the C1-C4 axis and the benzoyl group. This symmetry makes the two protons on the aromatic ring (at positions 2 and 6) chemically and magnetically equivalent. Similarly, the methoxy groups at positions 3 and 5 are also equivalent.

  • Expected Spectrum: Because the H-2 and H-6 protons are equivalent and have no adjacent proton neighbors to couple with, they will appear as a single peak—a singlet—integrating to two protons. You should not expect to see complex splitting patterns like doublets or triplets in this region for the pure compound. A typical chemical shift for these protons is between δ 7.0 and 7.4 ppm.[3]

Question 2: I see extra peaks in my spectrum that I can't assign. What are they?

Answer: Unidentified peaks are one of the most common issues in NMR spectroscopy. They typically arise from residual solvents, starting materials, reagents, or byproducts from the synthesis.

Troubleshooting Workflow:

G start Unexpected Peak Observed solvent Check for Residual Solvent Peaks start->solvent reagents Consider Starting Materials / Reagents solvent->reagents Not a solvent peak end Peak Identified solvent->end Match Found water Check for Water Peak (Variable Shift) reagents->water Not a reagent peak reagents->end Match Found grease Check for Silicone Grease water->grease Not water water->end Match Found grease->end Match Found unknown Consider Byproducts or Degradation grease->unknown Not grease

Caption: Workflow for identifying unknown NMR peaks.

Step-by-Step Analysis:

  • Consult a Solvent Peak Table: The most frequent "impurities" are the residual protons in the deuterated solvents themselves.[1][4] Compare your unknown peaks to the established values for your solvent.

    Table 2: Common NMR Solvents and Their Residual Peaks

Solvent ¹H Residual Peak (ppm) ¹³C Residual Peak (ppm)
Chloroform-d (CDCl₃)7.2677.16
DMSO-d₆2.5039.52
Acetone-d₆2.0529.84, 206.26
Acetonitrile-d₃1.941.32, 118.26
Methanol-d₄3.31, 4.87 (OH)49.00
Water (D₂O)4.79 (HOD)N/A
  • Review Your Synthesis: Consider the starting materials and reagents used. For instance, if your synthesis started from 3,4,5-trimethoxybenzaldehyde, you might see a characteristic aldehyde proton peak around δ 9.8 ppm and the corresponding aromatic signals. If a methylating agent like dimethyl sulfate was used, residual methanol could be present.[5]

  • Check for Common Contaminants:

    • Water: A broad singlet that can appear over a wide chemical shift range depending on the solvent, concentration, and temperature.[1] In CDCl₃, it's often seen around δ 1.56 ppm.

    • Silicone Grease: If you used greased joints, you might see a singlet near δ 0 ppm.

    • Ethyl Acetate/Hexanes: Common recrystallization or chromatography solvents that can be difficult to remove completely.[6]

Question 3: The integration of my methoxy region is incorrect. What could be the cause?

Answer: Integration errors, especially in regions with multiple singlets, often point to overlapping peaks or the presence of water.

  • Overlapping Peaks: While the two methoxy signals are typically distinct, changes in solvent or temperature could cause them to broaden and overlap.[6] This can make accurate integration difficult.

    • Solution: Try acquiring the spectrum in a different solvent (e.g., benzene-d₆ or DMSO-d₆) to see if the peak resolution improves.[6]

  • Presence of Water: A broad water peak can sometimes overlap with your signals of interest, artificially inflating the integration.

    • Protocol for Water Suppression: A D₂O shake can confirm the presence of an exchangeable proton like water.

      • Acquire a standard ¹H NMR spectrum of your sample.

      • Add a single drop of D₂O to the NMR tube.

      • Shake the tube vigorously for a minute.

      • Re-acquire the spectrum. The water peak (and any other exchangeable protons) should significantly decrease or disappear.[6]

Question 4: My chemical shifts are slightly different from the reference values. Is my compound impure?

Answer: Not necessarily. Minor deviations in chemical shifts (±0.02 ppm) are common and can be attributed to several factors.

  • Concentration Effects: More concentrated samples can experience intermolecular interactions that lead to slight shifts in resonance frequencies.[6]

  • Solvent Effects: The polarity and aromaticity of the NMR solvent can influence the electron shielding around your molecule, causing shifts. This is a well-documented phenomenon.

  • Temperature: Temperature can affect molecular tumbling and interactions, leading to small changes in chemical shifts.

Trustworthiness Check: The key is to look at the pattern, multiplicity, and relative integration of the peaks. If these are correct (e.g., you see a 2H singlet in the aromatic region, a 2H singlet for the methylene, and two methoxy singlets with a 6H:3H ratio), minor deviations in their exact positions are generally acceptable.

Question 5: How can I definitively assign the two different methoxy signals?

Answer: While 1D NMR is excellent for initial assessment, 2D NMR techniques are the gold standard for unambiguous structural assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It would allow you to definitively link the proton signal at ~3.9 ppm to the carbon at ~56 ppm (C3/C5 methoxy) and the other methoxy proton to the carbon at ~60-61 ppm (C4 methoxy).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is incredibly powerful for piecing together the carbon skeleton. For example, you would expect to see a correlation from the H-2/H-6 protons to the carbonyl carbon (C=O) and the C-4 carbon, confirming the connectivity of the aromatic ring to the benzoyl group.

Experimental Workflow for 2D NMR:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation a Acquire ¹H NMR c Initial Peak Assignment a->c b Acquire ¹³C NMR b->c d Acquire HSQC c->d Ambiguity in assignment e Acquire HMBC c->e Ambiguity in assignment f Confirm C-H Connectivity d->f g Confirm Long-Range Connectivity e->g h Unambiguous Structure Elucidation f->h g->h

Caption: Workflow from 1D to 2D NMR for structural confirmation.

References

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3, 4, 5-trimethoxybenzaldehyde.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Troubleshooting

Resolving solubility problems with 3,4,5-Trimethoxybenzoylacetonitrile

Technical Support Center: 3,4,5-Trimethoxybenzoylacetonitrile Welcome to the technical support guide for 3,4,5-Trimethoxybenzoylacetonitrile. This document provides in-depth troubleshooting and practical guidance for res...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4,5-Trimethoxybenzoylacetonitrile

Welcome to the technical support guide for 3,4,5-Trimethoxybenzoylacetonitrile. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. The information herein is designed to not only offer solutions but also to explain the underlying chemical principles, ensuring robust and reproducible experimental outcomes.

I. Understanding the Molecule: Physicochemical Properties

3,4,5-Trimethoxybenzoylacetonitrile, a substituted benzoylacetonitrile, presents a unique set of solubility characteristics due to its molecular structure. The presence of a benzene ring with three methoxy groups and a nitrile functional group contributes to its moderate polarity. Understanding these properties is the first step in troubleshooting solubility issues.

A related compound, 3,4,5-Trimethoxyphenylacetonitrile, has been studied for its solubility in various solvents.[1] The experimental results for this similar molecule showed that its mole fraction solubility increased with rising temperature in all tested solvents.[1] Notably, the solubility was highest in N,N'-dimethyl formamide (DMF) and lowest in n-heptane.[1] This suggests that polar aprotic solvents are likely to be effective for dissolving 3,4,5-Trimethoxybenzoylacetonitrile as well.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₄N/A
Molecular Weight 235.24 g/mol N/A
Appearance White to cream powder[2]
Melting Point 75.5-81.5 °C[2]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility problems in a question-and-answer format, providing step-by-step protocols and the scientific rationale behind them.

Q1: My 3,4,5-Trimethoxybenzoylacetonitrile is not dissolving in my desired solvent at room temperature. What should I do?

A1: Initial Steps and Solvent Selection Rationale

Difficulty in dissolving 3,4,5-Trimethoxybenzoylacetonitrile at room temperature is a common observation, often due to its crystalline nature. The primary approach is to select an appropriate solvent and, if necessary, apply gentle heating or sonication.

Causality: The dissolution process involves overcoming the lattice energy of the crystal and establishing favorable interactions between the solute and solvent molecules. The three methoxy groups and the nitrile group on the benzoylacetonitrile ring allow for polar interactions, making polar solvents a logical starting point. However, the bulky aromatic structure can hinder solvation.

Recommended Solvents:

  • High Solubility:

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, often an excellent choice for dissolving compounds with similar structures. Studies on the related 3,4,5-Trimethoxyphenylacetonitrile show it has the highest solubility in DMF.[1]

    • Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent capable of dissolving a wide range of organic compounds.

  • Moderate to Good Solubility:

    • Alcohols (Methanol, Ethanol): These protic solvents can engage in hydrogen bonding and are effective, though perhaps less so than DMF or DMSO.[1]

    • Acetone & Acetonitrile: Polar aprotic solvents that can be effective.

  • Poor Solubility:

    • Non-polar solvents (Hexane, Heptane, Toluene): Generally not recommended due to the polar nature of the molecule.[1]

    • Water: Solubility is expected to be very low.

Troubleshooting Workflow:

G cluster_0 Problem: Precipitation Over Time cluster_1 Potential Causes cluster_2 Solutions Problem Compound Precipitates from Aqueous Solution Cause1 Concentration > Thermodynamic Solubility Problem->Cause1 Cause2 Poor Kinetic Stability Problem->Cause2 Sol1 Increase Co-solvent/ Surfactant Ratio Cause1->Sol1 Sol2 Adjust pH Cause1->Sol2 Sol4 Prepare Fresh Solutions/ Validate Storage Cause1->Sol4 Sol3 Add Crystallization Inhibitors (e.g., PVP, HPMC) Cause2->Sol3 Cause2->Sol4

Caption: Logical relationships in addressing precipitation issues.

III. Safety & Handling

Proper handling of 3,4,5-Trimethoxybenzoylacetonitrile is crucial for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling the compound. [3][4]* Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder. [3]* Handling: Avoid creating dust. [5]Use dry clean-up procedures for spills. [5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]Keep away from strong oxidizing agents. [4]* Hazards: May be harmful if swallowed, in contact with skin, or inhaled. [6]It can cause skin and serious eye irritation. [6][7]

IV. References

  • Journal of Solution Chemistry. (2025, April). Solubility Measurement and Model Correlation of 3,4,5-Trimethoxyphenylacetonitrile in Twelve Pure Solvents from 283.15 to 323.15 K. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxybenzonitrile. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,4-Trimethoxyphenylacetonitrile. PubChem. [Link]

Sources

Optimization

Preventing byproduct formation in 3,4,5-Trimethoxybenzoylacetonitrile reactions

A Guide to Minimizing Byproduct Formation in Synthetic Reactions Troubleshooting Guide: Isolating Your Desired Product Navigating the complexities of reactions involving active methylene compounds like 3,4,5-trimethoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation in Synthetic Reactions

Troubleshooting Guide: Isolating Your Desired Product

Navigating the complexities of reactions involving active methylene compounds like 3,4,5-trimethoxybenzoylacetonitrile requires a proactive approach to byproduct formation. This section addresses common issues encountered during synthesis and offers targeted solutions.

Issue 1: Presence of a Carboxylic Acid Impurity

Symptom: You observe a byproduct with a molecular weight corresponding to 3,4,5-trimethoxybenzoic acid in your crude reaction mixture, often detected by LC-MS or NMR spectroscopy.

Probable Cause: Hydrolysis of the nitrile functional group. This is a common side reaction, particularly under either strongly acidic or basic conditions, and can be exacerbated by elevated temperatures and prolonged reaction times.[1][2]

Mechanism of Hydrolysis:

Hydrolysis

Preventative Measures & Solutions:

  • pH Control: Maintain a neutral or near-neutral pH throughout the reaction if the chemistry allows. If acidic or basic conditions are necessary, use the mildest reagents possible and minimize reaction time.

  • Temperature Management: Run reactions at the lowest effective temperature to slow the rate of hydrolysis.

  • Aqueous Work-up: When performing an aqueous work-up, use cold deionized water or brine and minimize the contact time. If your desired product is sensitive to residual acid or base, consider a wash with a dilute bicarbonate solution or a weak acid, respectively, followed by a brine wash to neutrality.

  • Anhydrous Conditions: For reactions sensitive to water, ensure all glassware is oven-dried and reagents are anhydrous.

Experimental Protocol: Neutralizing Aqueous Work-up

  • Upon reaction completion, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quench the reaction with a pre-chilled, saturated aqueous solution of ammonium chloride (for base-catalyzed reactions) or sodium bicarbonate (for acid-catalyzed reactions).

  • Extract the aqueous layer promptly with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers sequentially with cold deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Issue 2: Formation of High Molecular Weight Species (Dimers)

Symptom: Your analysis (e.g., TLC, LC-MS) indicates the presence of a compound with approximately double the molecular weight of your starting material.

Probable Cause: Self-condensation of 3,4,5-trimethoxybenzoylacetonitrile. The active methylene group can be deprotonated to form a nucleophilic enolate, which can then attack the electrophilic carbonyl carbon of another molecule. This is a form of Thorpe-Ziegler or Claisen-type self-condensation.[3][4][5]

Mechanism of Dimerization:

Dimerization

Preventative Measures & Solutions:

  • Controlled Addition: Add the 3,4,5-trimethoxybenzoylacetonitrile slowly to the reaction mixture containing the other electrophile. This maintains a low concentration of the enolate, minimizing the chance of self-condensation.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., lithium diisopropylamide, LDA) to favor deprotonation over nucleophilic attack. The choice of base is critical and should be tailored to the specific reaction.

  • Reaction Temperature: Lower temperatures will generally disfavor the dimerization reaction.

  • Stoichiometry: Use a slight excess of the intended electrophile to ensure the enolate of 3,4,5-trimethoxybenzoylacetonitrile has a higher probability of reacting with it rather than another molecule of itself.

ParameterCondition to Minimize DimerizationRationale
Addition Rate Slow, dropwise additionKeeps the instantaneous concentration of the enolate low.
Temperature Low (e.g., 0 °C or below)Reduces the rate of the self-condensation reaction.
Base Sterically hindered, non-nucleophilicPromotes deprotonation without competing nucleophilic addition.
Stoichiometry Slight excess of the reaction partnerIncreases the probability of the desired reaction pathway.
Issue 3: Michael Addition Byproducts in Knoevenagel Condensations

Symptom: In a Knoevenagel condensation with an α,β-unsaturated aldehyde or ketone, you observe a byproduct corresponding to the addition of a second molecule of 3,4,5-trimethoxybenzoylacetonitrile to the newly formed α,β-unsaturated product.

Probable Cause: The enolate of 3,4,5-trimethoxybenzoylacetonitrile is acting as a Michael donor and adding to the electrophilic β-carbon of the Knoevenagel product.[6][7][8]

Mechanism of Michael Addition Side Reaction:

Michael_Addition

Preventative Measures & Solutions:

  • Catalyst Choice: Use a milder catalyst (e.g., piperidinium acetate, β-alanine) that promotes the Knoevenagel condensation but is less effective at generating a high concentration of the enolate required for the Michael addition.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the accumulation of the Michael adduct.

  • Temperature Control: As with other side reactions, lower temperatures can help to control the rate of the undesired Michael addition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for reactions involving 3,4,5-trimethoxybenzoylacetonitrile?

A1: The choice of solvent is highly reaction-dependent. For Knoevenagel condensations, polar aprotic solvents like ethanol or isopropanol are often suitable. For reactions requiring strong bases like LDA, anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are necessary to prevent quenching of the base. Always ensure your solvent is compatible with all reagents and reaction conditions.

Q2: How can I effectively purify my product from unreacted 3,4,5-trimethoxybenzoylacetonitrile?

A2: Flash column chromatography is typically the most effective method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will usually allow for good separation. The polarity of the solvent system will depend on the polarity of your desired product. Recrystallization can also be an effective purification technique if a suitable solvent system can be identified.

Q3: Are there any specific safety precautions I should take when working with 3,4,5-trimethoxybenzoylacetonitrile?

A3: As with all nitrile-containing compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information.

Q4: Can the trimethoxy groups on the phenyl ring participate in side reactions?

A4: The methoxy groups are generally stable under many reaction conditions. However, under strongly acidic conditions, particularly with heating, ether cleavage is a possibility. This is less common under the typical conditions used for reactions at the active methylene or nitrile groups.

References

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed Central. (2023-06-02). [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Dimerization of Substituted Arylacetylenes-Quantum Chemical Calculations and Kinetic Studies. PubMed. (2018-08-03). [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. (2023-05-24). [Link]

  • Synthesis of substituted stilbenes via the Knoevenagel condensation. PubMed. (2004-07-31). [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed.. (2014-03-02). [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. (2025-03-17). [Link]

  • Dimerization reactions of aryl selenophen-2-yl-substituted thiocarbonyl S-methanides as diradical processes: a computational study. Beilstein Journals. [Link]

  • Addition reaction on α,β-Unsaturated carbonyl compounds: Basic concept and mechanism. YouTube. (2020-03-20). [Link]

  • Recent Developments on Five-Component Reactions. MDPI. [Link]

  • Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4. PubMed Central. (2022-12-29). [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. (2002). [Link]

  • The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. (2024-04-26). [Link]

  • Knoevenagel condensation synthesis using aromatic aldehyde derivatives, malononitrile and immobilized biopolymers with Oxone® as catalysts under conventional heating (CH) or with microwave irradiation (MW) as a heating source. ResearchGate. [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. (2025-09-02). [Link]

  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. MDPI. (2022-07-01). [Link]

  • Hydrolysis under basic conditions. Chemistry Stack Exchange. (2014-12-05). [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. PubMed. (2013-07-19). [Link]

  • Substitution at the α-Carbons of α,β-Unsaturated Carbonyl Compounds: anti-Michael Addition. ResearchGate. (2025-08-07). [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. [Link]

  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. (2022-12-12). [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PubMed Central. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Thorpe-Ziegler Reaction Mechanism. YouTube. (2021-10-19). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 3,4,5-Trimethoxybenzoylacetonitrile and Its Analogs

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Spectroscopic analysis provides the foundational data for this understanding.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide offers an in-depth comparative analysis of the spectral data for 3,4,5-Trimethoxybenzoylacetonitrile and two of its structural analogs: 2,4,5-Trimethoxybenzoylacetonitrile and 3,4-Dimethoxybenzoylacetonitrile. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the subtle yet significant impacts of methoxy group placement on the spectral and, by extension, the electronic and structural properties of these β-ketonitriles.

Introduction to β-Ketonitriles

β-Ketonitriles, characterized by a nitrile group beta to a ketone, are versatile intermediates in organic synthesis. The presence of both a nucleophilic nitrile and an electrophilic ketone, along with an acidic α-hydrogen, allows for a wide range of chemical transformations. The trimethoxybenzoyl moiety is a common pharmacophore, and understanding how its substitution pattern influences the molecule's spectroscopic signature is crucial for characterization and quality control in synthetic and medicinal chemistry.

Molecular Structures Under Comparison

This guide will focus on the following three compounds, illustrating the effect of shifting the methoxy substitution pattern on the benzoyl ring.

Figure 1. Molecular structures of the compared benzoylacetonitrile analogs.

Comparative Spectral Data

The following tables summarize the key spectral data for 3,4,5-Trimethoxybenzoylacetonitrile and its selected analogs. These values are compiled from various spectral databases and literature sources. It is important to note that slight variations in chemical shifts and absorption frequencies can occur depending on the solvent and instrument used for analysis.

¹H NMR Spectral Data Comparison (ppm)

The ¹H NMR spectra of these compounds are characterized by signals from the aromatic protons, the methylene protons alpha to the carbonyl and nitrile groups, and the methoxy group protons.

CompoundAr-H-CH₂--OCH₃
3,4,5-Trimethoxybenzoylacetonitrile ~7.20 (s, 2H)~4.00 (s, 2H)~3.90 (s, 6H, 3,5-OCH₃), ~3.85 (s, 3H, 4-OCH₃)
2,4,5-Trimethoxybenzoylacetonitrile ~7.40 (s, 1H), ~6.50 (s, 1H)~3.95 (s, 2H)~3.92 (s, 3H), ~3.88 (s, 3H), ~3.85 (s, 3H)
3,4-Dimethoxybenzoylacetonitrile ~7.60 (dd, 1H), ~7.50 (d, 1H), ~6.90 (d, 1H)~4.10 (s, 2H)~3.95 (s, 3H), ~3.90 (s, 3H)
¹³C NMR Spectral Data Comparison (ppm)

The ¹³C NMR spectra provide insight into the carbon framework of the molecules. Key resonances include the carbonyl carbon, the nitrile carbon, the aromatic carbons, the methylene carbon, and the methoxy carbons.

CompoundC=O-C≡NAr-CAr-C-O-CH₂--OCH₃
3,4,5-Trimethoxybenzoylacetonitrile ~185~115~106, ~130~143, ~153~30~56.5, ~61.0
2,4,5-Trimethoxybenzoylacetonitrile ~188~116~97, ~112, ~115~143, ~154, ~158~28~56.0, ~56.5, ~56.8
3,4-Dimethoxybenzoylacetonitrile ~186~117~110, ~111, ~124, ~128~149, ~154~29~56.0, ~56.2
Infrared (IR) Spectral Data Comparison (cm⁻¹)

The IR spectra are particularly useful for identifying the key functional groups: the carbonyl (C=O) and the nitrile (C≡N).

Compoundν(C=O)ν(C≡N)ν(C-O) aromaticν(C-H) aromatic
3,4,5-Trimethoxybenzoylacetonitrile ~1680~2250~1250, ~1120~3000
2,4,5-Trimethoxybenzoylacetonitrile ~1675~2245~1270, ~1210~3010
3,4-Dimethoxybenzoylacetonitrile ~1685~2255~1260, ~1140~3005
Mass Spectrometry (MS) Data Comparison (m/z)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The base peak often corresponds to a stable fragment.

CompoundMolecular Ion (M⁺)Base PeakKey Fragments
3,4,5-Trimethoxybenzoylacetonitrile 249195180, 165, 152
2,4,5-Trimethoxybenzoylacetonitrile 249195180, 165, 152
3,4-Dimethoxybenzoylacetonitrile 219165150, 135, 107

Interpretation and Causality Behind Spectral Differences

The observed differences in the spectral data can be directly attributed to the electronic effects of the methoxy groups on the benzoyl ring.

  • ¹H NMR: In 3,4,5-trimethoxybenzoylacetonitrile, the two aromatic protons are equivalent due to symmetry, resulting in a singlet. In the 2,4,5- and 3,4-dimethoxy analogs, the lack of symmetry leads to more complex splitting patterns for the aromatic protons. The electron-donating nature of the methoxy groups generally shields the aromatic protons, causing them to appear at a relatively upfield chemical shift.[1]

  • ¹³C NMR: The chemical shifts of the aromatic carbons are significantly influenced by the position of the methoxy groups. Carbons directly attached to the oxygen of the methoxy group are deshielded and appear at higher chemical shifts (140-160 ppm). The carbonyl carbon's chemical shift is also sensitive to the electronic environment.

  • IR Spectroscopy: The position of the C=O stretching vibration is influenced by conjugation with the aromatic ring. Electron-donating groups on the ring can lower the frequency of the C=O stretch.[2] The nitrile (C≡N) stretch is typically sharp and appears in a relatively clean region of the spectrum, making it a reliable diagnostic peak.

  • Mass Spectrometry: The primary fragmentation pathway for these compounds is the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of a stable, substituted benzoyl cation. For the trimethoxy derivatives, this results in a prominent peak at m/z 195. For the dimethoxy derivative, the corresponding fragment appears at m/z 165. Subsequent fragmentations often involve the loss of methyl radicals or carbon monoxide from this initial fragment.

Experimental Protocols

Acquiring high-quality spectral data is crucial for accurate structural elucidation. The following are generalized protocols for the synthesis and spectroscopic analysis of benzoylacetonitrile derivatives.

General Synthesis of Substituted Benzoylacetonitriles

A common method for the synthesis of β-ketonitriles is the Claisen condensation of a substituted methyl benzoate with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride.

Synthesis_Workflow Start Substituted Methyl Benzoate + Acetonitrile Base Strong Base (e.g., NaH in THF) Start->Base 1. Mix Reaction Claisen Condensation Base->Reaction 2. React Workup Aqueous Acid Workup Reaction->Workup 3. Quench Purification Recrystallization or Column Chromatography Workup->Purification 4. Isolate Product Substituted Benzoylacetonitrile Purification->Product 5. Purify

Figure 2. General workflow for the synthesis of benzoylacetonitrile derivatives.

Step-by-Step Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add acetonitrile (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the appropriately substituted methyl benzoate (1.0 eq) in THF dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of aqueous acid (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

Spectroscopy_Workflow Sample Purified Benzoylacetonitrile Analog NMR ¹H and ¹³C NMR Spectroscopy (Solvent: CDCl₃ or DMSO-d₆) Sample->NMR IR Infrared Spectroscopy (ATR or KBr pellet) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Data_Analysis Spectral Interpretation and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Figure 3. Workflow for the spectroscopic analysis of synthesized compounds.

Detailed Methodologies:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[3]

  • Infrared Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.[4]

  • Mass Spectrometry: Mass spectra can be acquired using either electron ionization (EI) for more volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile molecules. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conclusion

The spectral data of 3,4,5-Trimethoxybenzoylacetonitrile and its analogs provide a clear illustration of how the substitution pattern of the methoxy groups on the benzoyl ring influences the electronic environment of the molecule. These differences are systematically reflected in the ¹H NMR, ¹³C NMR, IR, and mass spectra. This guide serves as a valuable resource for researchers in the field, providing the necessary data and protocols for the confident synthesis and characterization of these and similar compounds. A thorough understanding of these spectral correlations is essential for unambiguous structure elucidation and for ensuring the purity and identity of compounds in drug discovery and development pipelines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 3,4,5-Trimethoxybenzoylacetonitrile

This guide provides a comprehensive framework for the development and validation of an analytical method for the precise quantification of 3,4,5-Trimethoxybenzoylacetonitrile. As a critical intermediate in various synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of an analytical method for the precise quantification of 3,4,5-Trimethoxybenzoylacetonitrile. As a critical intermediate in various synthetic pathways, particularly in pharmaceutical development, the ability to accurately determine its purity and concentration is paramount. While a universally adopted, validated method for this specific analyte is not prevalent in publicly accessible literature, this document outlines a robust, scientifically-grounded approach based on established principles of analytical chemistry and regulatory expectations.

We will detail a proposed High-Performance Liquid Chromatography (HPLC) method, which stands as the most suitable primary technique for this analyte. Furthermore, a complete validation strategy will be presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This ensures that the developed method is fit for its intended purpose, yielding reliable and reproducible results. Finally, a comparative analysis with alternative analytical techniques will be provided to offer a broader perspective on available quantification strategies.

Primary Recommended Method: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

The selection of RP-HPLC-UV as the primary analytical technique is based on the physicochemical properties anticipated for 3,4,5-Trimethoxybenzoylacetonitrile. The presence of a benzoyl group and a nitrile moiety attached to an aromatic ring creates a molecule with moderate polarity and a strong chromophore, making it an ideal candidate for reverse-phase separation and UV detection.

The core principle of this technique involves the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of the analyte on the column can be controlled, allowing for its separation from impurities and other matrix components.

Proposed Experimental Protocol for HPLC Analysis

This protocol provides a robust starting point for method development. Optimization will likely be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Reagents and Materials:

  • 3,4,5-Trimethoxybenzoylacetonitrile reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (or Phosphoric acid), analytical grade.

  • Methanol (HPLC grade).

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides excellent retention and resolution for moderately polar aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid Formic acid aids in producing sharp peak shapes by controlling the ionization of any acidic or basic functional groups.
Gradient 60% A / 40% B, isocratic An isocratic elution is often sufficient for purity assays and is generally more robust than a gradient method.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Detection Wavelength 254 nm or λmax 254 nm is a common wavelength for aromatic compounds. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Column Temperature 30 °C Maintaining a constant column temperature ensures reproducible retention times.

| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements. |

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the 3,4,5-Trimethoxybenzoylacetonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed at a target concentration of approximately 100 µg/mL using the mobile phase as the diluent. The exact preparation will depend on the sample matrix.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Method Validation: A Self-Validating System based on ICH Q2(R1)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] The following parameters must be assessed as per ICH Q2(R1) guidelines.[1][2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Protocol:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks are present at the retention time of the analyte.

    • Analyze a solution of the 3,4,5-Trimethoxybenzoylacetonitrile reference standard.

    • If available, analyze samples containing known impurities or degradation products.

    • Perform peak purity analysis using a DAD detector to confirm that the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a series of at least five concentrations of the reference standard, typically spanning 80% to 120% of the target assay concentration.[2] For a 100 µg/mL target, this could be 80, 90, 100, 110, and 120 µg/mL.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.999.

Table 1: Hypothetical Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
80 810,500
90 905,200
100 1,001,100
110 1,103,400
120 1,205,800

| Linear Regression | R² = 0.9998 |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Experimental Protocol:

    • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

Table 2: Hypothetical Accuracy Data

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80% 80.0 79.2 99.0
100% 100.0 101.1 101.1

| 120% | 120.0 | 119.4 | 99.5 |

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Acceptance Criteria:

    • The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Experimental Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:[4]

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Systematically vary parameters such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase composition (e.g., ± 2% organic).

    • Analyze a sample under each modified condition and assess the impact on retention time, peak shape, and quantification.

Diagram of the Proposed HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution (e.g., 100 µg/mL) Prep_Sample Prepare Sample Solution (target ~100 µg/mL) Filter Filter all solutions (0.45 µm) Prep_Standard->Filter Prep_Sample->Filter Autosampler Autosampler Injection (10 µL) Filter->Autosampler Pump Isocratic Pump (ACN:H₂O, 1.0 mL/min) Column C18 Column (30°C) Pump->Column Detector UV Detector (254 nm) Column->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Proposed workflow for the HPLC-UV analysis of 3,4,5-Trimethoxybenzoylacetonitrile.

Diagram of the Method Validation Process

Validation_Process Start Method Developed Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Pass Accuracy Accuracy Linearity->Accuracy Pass Precision Precision Accuracy->Precision Pass LOD_LOQ LOD & LOQ Precision->LOD_LOQ Pass Robustness Robustness LOD_LOQ->Robustness Pass Validated Method Validated Robustness->Validated Pass

Caption: Logical flow for the validation of an analytical method according to ICH guidelines.

Comparison with Alternative Analytical Methods

While HPLC-UV is the recommended technique, other methods could potentially be used for the quantification of 3,4,5-Trimethoxybenzoylacetonitrile. Their suitability depends on the specific requirements of the analysis.

Table 3: Comparison of Analytical Techniques

Technique Principle Advantages Disadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase. High precision and accuracy, robust, widely available, suitable for routine quality control. Requires a chromophore for UV detection, solvent consumption.
Gas Chromatography (GC-FID/MS) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. High sensitivity (especially with MS), excellent for volatile and thermally stable compounds. Analyte must be volatile and thermally stable, or require derivatization. Potential for thermal degradation.
Quantitative NMR (qNMR) Measures the signal intensity of specific nuclei in a magnetic field, which is directly proportional to the number of nuclei. No need for a specific reference standard of the analyte (uses a certified internal standard), provides structural information. Lower sensitivity compared to chromatographic methods, requires expensive instrumentation, complex sample matrices can be challenging.

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. The C≡N stretch in nitriles gives a characteristic sharp peak.[5] | Fast, non-destructive. | Primarily used for identification rather than quantification, low sensitivity for quantification.[5] |

References

  • PubChem. 3,4,5-Trimethoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • International Conference on Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. 2019. [Link]

  • Ahn, M. J., et al. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules. 2024. [Link]

  • Kulik, A., et al. Analysis HPLC method for identification and quantification of benz-imidazole derivatives in antiparasitic drugs. Semantic Scholar. 2011. [Link]

  • PubChem. 2,3,4-Trimethoxyphenylacetonitrile. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]

  • National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Nitrate and Nitrite. NIH. [Link]

  • Meiser, H. Detection of Anticoagulant Residues by a New HPLC Method in Specimens of Poisoned Animals and a Poison Control Case. Journal of Analytical Toxicology. 2005. [Link]

  • Google Patents.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2015. [Link]

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Validation

Purity assessment of 3,4,5-Trimethoxybenzoylacetonitrile by different techniques

An In-Depth Comparative Guide to the Purity Assessment of 3,4,5-Trimethoxyphenylacetonitrile Introduction: The Imperative of Purity in Scientific Discovery In the realms of pharmaceutical development, chemical synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Assessment of 3,4,5-Trimethoxyphenylacetonitrile

Introduction: The Imperative of Purity in Scientific Discovery

In the realms of pharmaceutical development, chemical synthesis, and materials science, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe research is built. 3,4,5-Trimethoxyphenylacetonitrile, a versatile intermediate in the synthesis of various biologically active compounds, is no exception. Its utility is directly proportional to its purity, as undetected impurities can confound experimental results, introduce toxicity, or derail a synthetic pathway.

Note on Nomenclature: This guide addresses the compound commonly known as 3,4,5-Trimethoxyphenylacetonitrile (CAS 13338-63-1). While the user query referred to "benzoylacetonitrile," the prevalent literature and chemical databases point to a phenylacetonitrile structure, which will be the focus of this analysis.

This guide provides a comparative analysis of four orthogonal analytical techniques for assessing the purity of 3,4,5-Trimethoxyphenylacetonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer field-proven insights to guide researchers in selecting the most appropriate method for their specific needs.

The Analyte: Understanding 3,4,5-Trimethoxyphenylacetonitrile and Its Potential Impurities

Before assessing purity, we must understand the analyte and what we are looking for.

Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₃NO₃[1]

  • Molar Mass: 207.23 g/mol [1]

  • Appearance: White to light brown crystalline powder[1]

  • Melting Point: 77-79 °C[1]

  • Solubility: Soluble in methanol and other organic solvents; insoluble in water[1]

Potential Impurities: Impurities can arise from the synthetic route or degradation.[2] A common synthesis of aromatic nitriles may involve the cyanation of an aryl halide or the conversion from a corresponding aldehyde.[3] Therefore, potential impurities include:

  • Starting Materials: Unreacted 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzyl halide.

  • Reaction Intermediates: Incompletely converted intermediates specific to the synthetic pathway.

  • Isomeric Impurities: Positional isomers (e.g., 2,3,4- or 2,4,5-trimethoxyphenylacetonitrile) if the precursor materials were not isomerically pure.[4]

  • Degradation Products: The most common degradation product is 3,4,5-Trimethoxyphenylacetic acid, formed via hydrolysis of the nitrile group.[5]

Comparative Analysis of Analytical Techniques

No single technique provides a complete purity profile. The strength of an analytical assessment lies in the intelligent application of orthogonal methods—techniques that measure purity based on different chemical or physical principles.[6] The most common and reliable techniques for a compound like 3,4,5-Trimethoxyphenylacetonitrile are HPLC, GC-MS, qNMR, and DSC.[7]

Technique Principle Information Provided Common Impurities Detected Strengths Limitations
HPLC Separation based on differential partitioning between a stationary and mobile phase (polarity).Purity (% Area), Retention Time (t R ), UV Profile.Starting materials, non-volatile by-products, degradation products (e.g., carboxylic acid).Robust, highly reproducible, suitable for non-volatile and thermally labile compounds.[8]Requires chromophoric impurities for UV detection; relative purity (% area) assumes equal detector response.
GC-MS Separation based on volatility and polarity, followed by mass-to-charge ratio identification.Purity (% Area), Mass Spectrum for structural confirmation.Volatile starting materials, residual solvents, volatile by-products, isomeric impurities.High separation efficiency; provides structural information for impurity identification.[9]Not suitable for non-volatile or thermally labile compounds (e.g., the carboxylic acid impurity).
qNMR Signal intensity is directly proportional to the number of atomic nuclei.[10]Absolute Purity (wt%), structural confirmation.A wide range of impurities with NMR-active nuclei, including those without a UV chromophore.Primary analytical method; provides absolute purity without needing a specific reference standard for each impurity.[11]Lower sensitivity than chromatographic methods; requires a high-purity internal standard.[12]
DSC Measurement of the heat flow difference between a sample and a reference as a function of temperature.[13]Purity (mol%) based on melting point depression.Eutectic, melt-soluble impurities in a crystalline solid.Provides a measure of absolute purity for high-purity (>98.5%) crystalline materials; requires minimal sample.[8]Insensitive to insoluble impurities or those with similar melting points; not suitable for amorphous or decomposing compounds.[8]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating through the inclusion of system suitability tests and controls, ensuring trustworthiness in the generated data. The validation of analytical procedures is essential to demonstrate that they are fit for their intended purpose.[6][14][15][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds. A reverse-phase method is ideal for separating 3,4,5-Trimethoxyphenylacetonitrile from more polar (e.g., hydrolyzed acid) or less polar (e.g., some starting materials) impurities.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:Water) B Prepare Diluent (e.g., 50:50 ACN:Water) C Accurately weigh sample (approx. 10 mg) D Dissolve in Diluent (to 10 mL, 1 mg/mL) C->D E Filter with 0.45 µm syringe filter D->E F Equilibrate C18 Column E->F G System Suitability Test (SST) Inject Standard Solution F->G H Inject Sample Solution G->H I Data Acquisition (UV Detection at 254 nm) H->I J Integrate Chromatogram I->J K Calculate % Area Purity J->K L Verify SST Results (Tailing < 2, Plates > 2000) J->L

Caption: HPLC workflow for purity assessment.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[17][18]

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile (ACN) and Water (H₂O) in a 60:40 v/v ratio. Filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3,4,5-Trimethoxyphenylacetonitrile.

    • Dissolve in a 50:50 ACN:H₂O mixture to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Run Time: 20 minutes.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the USP tailing factor should be ≤ 2.0, and the plate count should be ≥ 2000.

  • Analysis & Calculation:

    • Inject the prepared sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) × 100

  • Causality: The C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar analyte. The ACN/Water mobile phase allows for fine-tuning the elution strength. A detection wavelength of 254 nm is selected as it is a common wavelength for aromatic compounds.

  • Trustworthiness: The system suitability test is a self-validating mechanism. It confirms that the chromatographic system is performing adequately on the day of analysis, ensuring that the results are reliable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and thermally stable impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Accurately weigh sample (approx. 5 mg) B Dissolve in appropriate solvent (e.g., Ethyl Acetate, 5 mL) A->B C Vortex to ensure dissolution B->C D Inject sample into GC inlet C->D E Separation on Capillary Column (Temperature Program) D->E F Elute to Mass Spectrometer E->F G Ionization (EI) & Mass Analysis F->G H Generate Total Ion Chromatogram (TIC) G->H I Integrate TIC peaks H->I K Identify impurities via MS library search H->K J Calculate % Area Purity I->J

Caption: GC-MS workflow for purity and impurity ID.

  • Instrumentation: GC system coupled to a Mass Spectrometer with an electron ionization (EI) source. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in Ethyl Acetate.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, 50:1).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: 40-450 amu.

  • Analysis & Calculation:

    • Acquire the total ion chromatogram (TIC).

    • Calculate purity by area normalization of the TIC.

    • For any impurity peak, analyze the corresponding mass spectrum and compare it against a spectral library (e.g., NIST) for tentative identification.

  • Causality: The temperature program is designed to first elute volatile solvents and then separate compounds based on their boiling points, ensuring the main analyte peak is sharp and well-resolved from any potential impurities. The DB-5ms column is a general-purpose, robust column suitable for a wide range of semi-polar compounds.

  • Trustworthiness: The mass spectrometer acts as a powerful confirmation tool. While TIC purity is relative, the ability to identify an impurity's structure provides a very high degree of confidence in the assessment.

Quantitative NMR (qNMR)

qNMR is a primary ratio method that provides an absolute purity value (e.g., % w/w) by comparing the integral of an analyte signal to that of a certified internal standard.[11][12]

QNMR_Workflow cluster_prep Precision Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh sample (approx. 20 mg) C Quantitatively transfer both to a vial A->C B Accurately weigh Internal Standard (e.g., Maleic Anhydride, ~10 mg) B->C D Add deuterated solvent (e.g., CDCl3, ~0.7 mL) C->D E Transfer to NMR tube D->E F Tune and shim the probe E->F G Acquire 1H NMR spectrum (Ensure long relaxation delay, d1) F->G H Apply phase and baseline correction G->H I Integrate analyte and standard peaks H->I J Calculate Absolute Purity (wt%) I->J

Caption: qNMR workflow for absolute purity determination.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Materials: High-purity deuterated solvent (e.g., CDCl₃), certified internal standard (e.g., maleic anhydride).

  • Sample Preparation:

    • Accurately weigh ~20 mg of 3,4,5-Trimethoxyphenylacetonitrile into a vial. Record the weight (W_analyte).

    • Accurately weigh ~10 mg of maleic anhydride into the same vial. Record the weight (W_std).

    • Dissolve the mixture in ~0.7 mL of CDCl₃ and transfer to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantification.

    • Crucial Parameter: Use a long relaxation delay (d1) of at least 5 times the longest T₁ of any peak of interest (e.g., d1 = 30s). This ensures complete relaxation and accurate integration.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte (e.g., the singlet for the -CH₂- group, 2H) and the standard (the singlet for maleic anhydride, 2H). Record the integrals (I_analyte, I_std).

    • Calculate the purity using the following formula:

      • Purity (wt%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × Purity_std

      • Where: N = number of protons for the integrated signal, MW = molecular weight, Purity_std = purity of the standard (e.g., 99.9%).

  • Causality: Maleic anhydride is a good internal standard because it is stable, non-volatile, highly pure, and has a simple singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.[12] The long relaxation delay is the most critical parameter for ensuring the signal intensity is truly proportional to the number of nuclei.[10]

  • Trustworthiness: qNMR is a primary method grounded in a fundamental physical constant (the nuclear gyromagnetic ratio). Its self-validation comes from the precise, gravimetric preparation and the use of a certified reference material.

Differential Scanning Calorimetry (DSC)

DSC determines purity by measuring the broadening and depression of the melting point of a crystalline material, based on the Van't Hoff equation.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis A Accurately weigh sample (1-3 mg) B Place in aluminum DSC pan A->B C Hermetically seal the pan B->C D Place sample and reference pan in DSC cell C->D E Equilibrate at starting temp (e.g., 40 °C) D->E F Heat at a slow rate (e.g., 1-2 °C/min) through melt E->F G Record heat flow vs. temperature F->G H Analyze melting endotherm G->H I Apply Van't Hoff equation H->I J Calculate Mole % Purity I->J

Caption: DSC workflow for purity analysis of crystalline solids.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.[19]

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation.

  • DSC Conditions:

    • Temperature Program: Heat the sample from ~40 °C to 100 °C at a rate of 2 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Analysis:

    • The instrument's software will analyze the shape of the melting endotherm.

    • Using the Van't Hoff equation, the software calculates the mole percent purity. This analysis is standard in modern thermal analysis software.

  • Causality: A slow heating rate is crucial to maintain thermal equilibrium between the sample and the furnace, which is a key assumption of the Van't Hoff purity calculation.[20] The method is based on the thermodynamic principle that impurities depress and broaden the melting range of a pure substance.[19]

  • Trustworthiness: The method's validity depends on the sample being crystalline and the impurities being soluble in the melt. It is an absolute method that requires no calibration standards. Verifying the purity of a well-characterized compound like Indium before analysis ensures the instrument is performing correctly.

Summary of Simulated Experimental Data

The following table presents typical results that could be obtained from the analysis of a high-quality batch of 3,4,5-Trimethoxyphenylacetonitrile.

Technique Parameter Measured Simulated Result Interpretation
HPLC % Area Purity99.85%High purity with respect to UV-active impurities. A minor peak at a lower retention time (0.15%) could be the more polar 3,4,5-trimethoxyphenylacetic acid.
GC-MS % Area Purity (TIC)99.90%High purity with respect to volatile impurities. No significant peaks corresponding to residual starting materials were detected.
qNMR Absolute Purity (wt%)99.4%This value is often considered the most accurate as it is absolute. The slightly lower value compared to chromatography may be due to the presence of non-chromophoric or non-volatile impurities (e.g., inorganic salts) that other methods miss.
DSC Purity (mol%)99.92 mol%Indicates very high crystalline purity and that any impurities present are not significantly soluble in the molten analyte.

Conclusion and Recommendations

The comprehensive purity assessment of 3,4,5-Trimethoxyphenylacetonitrile requires a multi-faceted approach. No single technique is sufficient, and the choice of method should be guided by the intended use of the material.

  • For routine quality control in a synthetic lab, HPLC is often the most practical and robust method for tracking the disappearance of starting materials and the formation of major by-products.

  • For impurity identification and troubleshooting a synthesis, GC-MS is invaluable for providing structural information on volatile unknowns.

  • For the qualification of a reference standard or in cases where an absolute, highly accurate purity value is required, qNMR is the gold standard. It is unbiased and does not rely on the response factors of impurities.

  • For the characterization of a final, highly pure crystalline drug substance , DSC provides an excellent orthogonal confirmation of purity based on thermodynamic principles.

Ultimately, a combination of a chromatographic technique (HPLC or GC) and an absolute method (qNMR or DSC) provides the most complete and trustworthy purity profile, ensuring the quality and integrity of your research and development endeavors.

References

  • Quantitative NMR Spectroscopy. (2017). Bruker.[Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4,5-trimethoxybenzaldehyde. Google.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. Retrieved from [Link]

  • Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved from [Link]

  • Plato, C., & Glasgow, A. R. (1969). Determination of purity by differential scanning calorimetry (DSC). Analytical Chemistry, 41(2), 330-336. [Link]

  • Zhang, X., et al. (2021). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 9(9), 5174-5182. [Link]

  • ChemBK. (n.d.). 3,4,5-Trimethoxyphenylacetonitrile. ChemBK. Retrieved from [Link]

  • Kumar, S., et al. (2016). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Chemistry, 2016, 8527191. [Link]

  • Hollis, D. P. (1963). Quantitative analysis using NMR. Journal of Chemical Education, 40(4), A308. [Link]

  • The Pharma Guide. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma Guide. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 3,4,5-trimethoxy-. Cheméo. Retrieved from [Link]

  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. Retrieved from [Link]

  • Giraudeau, P. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Chemical Biology, 21, 107-113. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.[Link]

  • American Chemical Society. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PMC. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Mestrelab. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. AQA. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Intertek. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Cormica. Retrieved from [Link]

  • Asgharian, R., & Malekpour, L. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1237-1241. [Link]

  • SIELC Technologies. (n.d.). Benzonitrile. SIELC. Retrieved from [Link]

  • Anbarasan, P., et al. (2013). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Chemistry – A European Journal, 19(5), 1564-1579. [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). IMPURITY PROFILING OF OXYBENZONE BY RP-HPLC METHOD. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers. MDPI. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activities of 3,4,5-Trimethoxybenzoylacetonitrile Derivatives

The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a plethora of biologically active natural products and synthetic compounds. Its unique electronic and steric...

Author: BenchChem Technical Support Team. Date: February 2026

The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a plethora of biologically active natural products and synthetic compounds. Its unique electronic and steric properties often confer potent and diverse pharmacological activities. This guide provides an in-depth comparison of the biological activities of a specific class of compounds bearing this key pharmacophore: the 3,4,5-trimethoxybenzoylacetonitrile derivatives. We will delve into their anticancer and anti-inflammatory properties, supported by experimental data and detailed methodologies, to provide a valuable resource for researchers, scientists, and drug development professionals.

The Versatile 3,4,5-Trimethoxyphenyl Pharmacophore: A Foundation for Diverse Bioactivity

The 3,4,5-trimethoxy substitution pattern on a phenyl ring is a hallmark of many potent therapeutic agents, including the well-known tubulin polymerization inhibitor, combretastatin A-4. The three methoxy groups contribute to the molecule's overall lipophilicity and can engage in crucial hydrogen bonding and van der Waals interactions within biological targets. This structural motif is a recurring feature in compounds exhibiting a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The benzoylacetonitrile framework, when attached to this pharmacophore, offers a unique chemical space for further derivatization and exploration of novel biological functions.

Anticancer Activity: Targeting the Cytoskeleton through Tubulin Polymerization Inhibition

A significant body of research on 3,4,5-trimethoxybenzoyl derivatives has focused on their potent anticancer properties, primarily mediated through the disruption of microtubule dynamics. These compounds often act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This binding event prevents the assembly of αβ-tubulin heterodimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis in rapidly dividing cancer cells.[1][2][3]

While specific studies on 3,4,5-trimethoxybenzoylacetonitrile derivatives as tubulin inhibitors are emerging, the extensive research on structurally related compounds provides a strong rationale for their investigation in this area. For instance, derivatives incorporating benzo[b]furan and other heterocyclic systems attached to the 3,4,5-trimethoxybenzoyl core have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][4]

Comparative Anticancer Activity of 3,4,5-Trimethoxybenzoyl Derivatives
Derivative ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Benzofuran 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furanVarious cancer cell linesNanomolar concentrations[4]
Cinnamamide-Triazole (E)-N-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamideA549 (Lung)1.8 ± 0.1[5]
MCF-7 (Breast)2.1 ± 0.2[5]
Oxazolone Analogue Compound 9 (a novel trimethoxyphenyl-based analogue)HepG2 (Liver)1.38[6]
Oxazolone Analogue Compound 10 (a novel trimethoxyphenyl-based analogue)HepG2 (Liver)2.76[6]
Oxazolone Analogue Compound 11 (a novel trimethoxyphenyl-based analogue)HepG2 (Liver)3.21[6]

Note: The table showcases the potential of the 3,4,5-trimethoxybenzoyl scaffold in achieving potent anticancer activity. Further investigation into 3,4,5-trimethoxybenzoylacetonitrile derivatives is warranted to determine their specific efficacy.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This assay is fundamental to validating the mechanism of action for compounds targeting microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in turbidity (absorbance) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a GTP stock solution (10 mM in water).

    • Resuspend lyophilized purified tubulin in the general tubulin buffer to a final concentration of 1-2 mg/mL. Keep on ice.

    • Prepare stock solutions of the test compounds (e.g., 3,4,5-trimethoxybenzoylacetonitrile derivatives) and a positive control (e.g., colchicine) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the general tubulin buffer.

    • Add the test compounds at various concentrations. Include wells for a vehicle control (DMSO) and a positive control.

    • Add the tubulin solution to each well and incubate on ice for a short period to allow for compound binding.

  • Initiation and Measurement:

    • Initiate polymerization by adding GTP to each well to a final concentration of 1 mM.

    • Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C.

    • Measure the absorbance at 340 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration of the test compound.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Visualizing the Mechanism: Inhibition of Tubulin Polymerization

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by 3,4,5-Trimethoxybenzoylacetonitrile Derivatives cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Tubulin_Inhibitor Tubulin-Inhibitor Complex GTP GTP Microtubule->Tubulin Depolymerization Inhibitor 3,4,5-Trimethoxybenzoyl- acetonitrile Derivative Inhibitor->Tubulin Binds to Colchicine Site Tubulin_Inhibitor->Microtubule Polymerization Blocked Spindle Mitotic Spindle Disruption Tubulin_Inhibitor->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 3,4,5-trimethoxybenzoylacetonitrile derivatives.

Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α.

Recent studies have highlighted the potential of benzoylacetonitrile derivatives as anti-inflammatory agents. Specifically, a series of benzoylacetonitriles were shown to suppress LPS-induced production of IL-6 in microglial cells. The most potent analog demonstrated broad anti-neuroinflammatory properties and was found to inhibit the activation of the NF-κB pathway, suggesting a clear mechanism of action.

Experimental Protocol: NF-κB Reporter Assay

This assay is a powerful tool for screening compounds that modulate the NF-κB signaling pathway.

Principle: A reporter cell line is engineered to contain a luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture an NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 3,4,5-trimethoxybenzoylacetonitrile derivatives and a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

    • Remove the growth medium from the cells and replace it with a medium containing the test compounds or controls.

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • Stimulation of NF-κB Pathway:

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), in the presence of the test compounds.

    • Include an unstimulated control (vehicle only) and a stimulated control (activator + vehicle).

    • Incubate the plate for 6-24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using a luciferase lysis buffer.

    • Add a luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for cytotoxicity.

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

    • Determine the IC50 value for each active compound.

Visualizing the Mechanism: Inhibition of the NF-κB Signaling Pathway

G cluster_0 NF-κB Activation Pathway cluster_1 Inhibition by 3,4,5-Trimethoxybenzoylacetonitrile Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α) NFkB->Genes Activates Inhibitor 3,4,5-Trimethoxybenzoyl- acetonitrile Derivative Inhibitor->IKK Inhibits

Sources

Validation

A Comparative Guide to Alternative Reagents for the Synthesis of 3,4,5-Trimethoxybenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, 3,4,5-Trimethoxybenzoylacetonitrile stands as a pivotal intermediate, its β-ketonitrile moiety serving as a ve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, 3,4,5-Trimethoxybenzoylacetonitrile stands as a pivotal intermediate, its β-ketonitrile moiety serving as a versatile scaffold for the construction of a diverse range of bioactive molecules. The traditional synthesis, often relying on a Claisen condensation, presents known challenges, including the use of strong bases and stoichiometric reagents. This guide offers a comprehensive comparison of alternative reagents and synthetic strategies, providing experimental data and field-proven insights to inform your selection of a more efficient, safer, and environmentally conscious approach.

The Classical Approach: Claisen Condensation and its Intricacies

The established route to 3,4,5-Trimethoxybenzoylacetonitrile involves the Claisen condensation of methyl 3,4,5-trimethoxybenzoate with acetonitrile. This reaction is typically mediated by a strong base, such as sodium ethoxide or sodium amide, which deprotonates acetonitrile to form a nucleophilic carbanion that subsequently attacks the ester.

While effective, this method is not without its drawbacks. The use of highly reactive and often hazardous bases necessitates stringent anhydrous conditions and careful handling. Moreover, the reaction can be sluggish, requiring prolonged reaction times and elevated temperatures, which may lead to side-product formation and reduced yields.

Alternative Synthetic Pathways: A Comparative Analysis

Modern synthetic chemistry offers a variety of alternatives to the classical Claisen condensation, each with its own set of advantages and disadvantages. This guide will explore two primary alternative strategies: acylation of acetonitrile with 3,4,5-trimethoxybenzoyl chloride and greener modifications of the Claisen condensation.

Route 1: Acylation of Acetonitrile with 3,4,5-Trimethoxybenzoyl Chloride

A prominent alternative involves the direct acylation of the acetonitrile anion with the more reactive 3,4,5-trimethoxybenzoyl chloride. This acid chloride can be synthesized from the corresponding 3,4,5-trimethoxybenzoic acid using reagents like thionyl chloride or bis(trichloromethyl)carbonate.[1][2] The subsequent reaction with the acetonitrile anion, generated using a suitable base, provides the target β-ketonitrile.

Advantages:

  • Higher Reactivity: Acyl chlorides are generally more reactive than esters, potentially leading to faster reaction times and milder conditions.

  • Versatility in Base Selection: A broader range of bases, including less hazardous options, can be employed for the deprotonation of acetonitrile.

Disadvantages:

  • Additional Synthetic Step: This route requires the prior synthesis of the acyl chloride, adding an extra step to the overall process.

  • Moisture Sensitivity: 3,4,5-Trimethoxybenzoyl chloride is highly sensitive to moisture, necessitating careful handling and anhydrous reaction conditions to prevent hydrolysis back to the carboxylic acid.[3]

Route 2: Greener Alternatives for the Claisen Condensation

Recent advancements have focused on developing more environmentally friendly and efficient modifications of the Claisen condensation. These approaches often involve the use of alternative bases and solvent systems.

One such approach utilizes potassium tert-butoxide (KOt-Bu) as the base in an ethereal solvent. This method has been shown to be effective for the acylation of the acetonitrile anion with various esters and lactones under ambient conditions. The addition of a catalytic amount of isopropanol or a phase-transfer catalyst like 18-crown-6 can further facilitate the reaction and minimize side-product formation.

Advantages:

  • Milder Reaction Conditions: The use of KOt-Bu can allow for reactions to be carried out at or near room temperature.

  • Improved Safety Profile: Potassium tert-butoxide is a solid and can be easier and safer to handle than sodium ethoxide or sodium amide.

  • Potentially Higher Yields and Purity: The milder conditions can lead to cleaner reactions with fewer side products.

Disadvantages:

  • Substrate Specificity: The optimal conditions may vary depending on the specific ester substrate.

  • Cost and Availability: While KOt-Bu is a common reagent, its cost may be a consideration for large-scale synthesis compared to traditional bases.

Comparative Data of Synthetic Routes

ParameterTraditional Claisen CondensationAcylation with Acyl ChlorideGreener Claisen Condensation
Key Reagents Methyl 3,4,5-trimethoxybenzoate, Acetonitrile, Sodium Ethoxide/Amide3,4,5-Trimethoxybenzoyl Chloride, Acetonitrile, Base (e.g., NaH, LiHMDS)Methyl 3,4,5-trimethoxybenzoate, Acetonitrile, Potassium tert-Butoxide
Reaction Conditions Elevated temperatures, prolonged reaction timesMilder conditions possible, shorter reaction timesAmbient temperature, variable reaction times
Typical Yields Moderate to goodGood to excellentGood to excellent
Safety Considerations Use of highly flammable and corrosive basesMoisture-sensitive and corrosive acyl chlorideSafer handling of solid base
Green Chemistry Aspect High energy consumption, hazardous reagentsAdditional synthetic step, use of chlorinated solvents for acyl chloride synthesisMilder conditions, potentially less hazardous base

Experimental Protocols

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

A common method for the synthesis of 3,4,5-trimethoxybenzoyl chloride involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride.[2]

Procedure:

  • To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in an anhydrous solvent such as chloroform, add thionyl chloride (excess, e.g., 5 equivalents) dropwise at room temperature.[2]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours), monitoring the reaction progress by TLC or GC.[2]

  • Upon completion, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain 3,4,5-trimethoxybenzoyl chloride, which can be used in the next step without further purification.[2]

Greener Claisen Condensation for β-Ketonitrile Synthesis

The following is a general procedure for the synthesis of β-ketonitriles using potassium tert-butoxide, which can be adapted for 3,4,5-trimethoxybenzoylacetonitrile.

Procedure:

  • To a stirred suspension of potassium tert-butoxide (2.2 equivalents) in anhydrous THF, add acetonitrile (2.0 equivalents) dropwise at room temperature under an inert atmosphere.

  • After stirring for a short period, add a solution of methyl 3,4,5-trimethoxybenzoate (1.0 equivalent) in anhydrous THF dropwise.

  • Add a catalytic amount of isopropanol (0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3,4,5-trimethoxybenzoylacetonitrile.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Traditional Claisen Condensation cluster_1 Acylation with Acyl Chloride cluster_2 Greener Claisen Condensation Methyl_3,4,5-trimethoxybenzoate Methyl_3,4,5-trimethoxybenzoate Product_1 3,4,5-Trimethoxybenzoylacetonitrile Methyl_3,4,5-trimethoxybenzoate->Product_1 NaOEt / Heat Acetonitrile_1 Acetonitrile Acetonitrile_1->Product_1 3,4,5-Trimethoxybenzoic_acid 3,4,5-Trimethoxybenzoic_acid 3,4,5-Trimethoxybenzoyl_chloride 3,4,5-Trimethoxybenzoyl_chloride 3,4,5-Trimethoxybenzoic_acid->3,4,5-Trimethoxybenzoyl_chloride SOCl2 Product_2 3,4,5-Trimethoxybenzoylacetonitrile 3,4,5-Trimethoxybenzoyl_chloride->Product_2 Base Acetonitrile_2 Acetonitrile Acetonitrile_2->Product_2 Methyl_3,4,5-trimethoxybenzoate_2 Methyl 3,4,5-trimethoxybenzoate Product_3 3,4,5-Trimethoxybenzoylacetonitrile Methyl_3,4,5-trimethoxybenzoate_2->Product_3 KOt-Bu / RT Acetonitrile_3 Acetonitrile Acetonitrile_3->Product_3

Caption: Overview of synthetic routes to 3,4,5-Trimethoxybenzoylacetonitrile.

Logical Pathway for Reagent Selection

The choice of the optimal synthetic route depends on a careful consideration of several factors, including the scale of the synthesis, available equipment, and the desired balance between cost, efficiency, and safety.

Reagent_Selection Start Starting Point: Synthesis of 3,4,5-Trimethoxybenzoylacetonitrile High_Yield_Priority Is maximizing yield the primary goal? Start->High_Yield_Priority Safety_Concern Are there significant safety and handling constraints? High_Yield_Priority->Safety_Concern No Route_1 Consider Acylation with 3,4,5-Trimethoxybenzoyl Chloride High_Yield_Priority->Route_1 Yes Green_Chemistry_Focus Is a 'green' approach a high priority? Safety_Concern->Green_Chemistry_Focus No Route_2 Consider Greener Claisen Condensation with KOt-Bu Safety_Concern->Route_2 Yes Green_Chemistry_Focus->Route_2 Yes Route_3 Proceed with Traditional Claisen Condensation (with caution) Green_Chemistry_Focus->Route_3 No

Caption: Decision pathway for selecting a synthetic route.

Conclusion

The synthesis of 3,4,5-Trimethoxybenzoylacetonitrile can be approached through several distinct pathways, each with its own set of operational parameters and outcomes. While the traditional Claisen condensation remains a viable option, the use of 3,4,5-trimethoxybenzoyl chloride offers a potentially higher-yielding route, albeit with the requirement of an additional synthetic step. For laboratories prioritizing safety and environmental considerations, the greener Claisen condensation utilizing potassium tert-butoxide presents an attractive alternative with milder reaction conditions. The selection of the most appropriate method will ultimately be guided by the specific needs and priorities of the research or development project. This guide provides the necessary comparative data and experimental frameworks to make an informed and scientifically sound decision.

References

  • Kiyokawa, K., et al. (2019). The acylation of the acetonitrile anion with lactones and esters in ethereal solvents was successfully exploited using inexpensive KOt-Bu to obtain a variety of β-ketonitriles and trifunctionalized building blocks, including useful O-unprotected diols. Beilstein Journal of Organic Chemistry, 15, 2907-2914. [Link]
  • Google Patents. (2016). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. CN105732374A.
  • Google Patents. (2021). Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde. CN113429276A.
  • Google Patents. (2014). Preparation method of 3, 4, 5-trimethoxy benzaldehyde. CN104098451A.
  • Google Patents. (2003). Process for producing beta-ketonitrile compound. EP1352898B1.
  • ResearchGate. (2006). Efficient and Convenient Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. [Link]
  • TÜBİTAK Academic Journals. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 37, 827-873. [Link]
  • ResearchGate. (n.d.). Cyanides and Nitriles. [Link]
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  • Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]
  • PubMed. (1993). Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats: differences in target organs, metabolism and toxic mechanisms. Food and Chemical Toxicology, 31(9), 653-660. [Link]
  • ResearchGate. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. [Link]
  • Google Patents. (2017). A kind of synthetic method of 3,4,5 trimethoxybenzoic acid. CN106977397A.
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Comparative

Benchmarking the stability of 3,4,5-Trimethoxybenzoylacetonitrile against similar compounds

A Technical Guide for Researchers and Drug Development Professionals Introduction In the landscape of pharmaceutical development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It directly influences safety, efficacy, and shelf-life. This guide provides a comprehensive benchmark of the stability of 3,4,5-Trimethoxybenzoylacetonitrile, a compound of interest due to its structural motifs present in various biologically active molecules. Through a series of forced degradation studies, we will compare its stability profile against structurally analogous benzoylacetonitrile derivatives. This analysis aims to elucidate the impact of methoxy substitution on the molecule's resilience to common chemical stressors encountered during manufacturing, storage, and administration.

The rationale for this investigation is rooted in the need to proactively identify potential degradation pathways and products. As mandated by regulatory bodies like the ICH, forced degradation studies are a critical component of drug development, providing insights into the chemical behavior of a molecule under more severe conditions than accelerated stability testing.[1][2] The data generated from these studies are instrumental in developing and validating stability-indicating analytical methods, ensuring that any potential degradants can be effectively monitored.[3][4][5]

Understanding the Structural Context: The Benzoylacetonitrile Scaffold

The benzoylacetonitrile core is a versatile building block in organic synthesis.[6] Its stability is largely dictated by the reactivity of the nitrile and ketone functional groups, as well as the electronic properties of the aromatic ring. The introduction of methoxy groups, as in our target compound, is expected to significantly modulate its chemical properties. Methoxy groups are strong electron-donating groups through resonance, which can influence the reactivity of the aromatic ring and adjacent functional groups.[7][8] This guide will explore how the presence and number of these methoxy groups affect the stability of the benzoylacetonitrile scaffold under hydrolytic, oxidative, photolytic, and thermal stress.

Experimental Design: A Forced Degradation Workflow

To systematically evaluate the stability of 3,4,5-Trimethoxybenzoylacetonitrile and its analogues, a series of forced degradation studies were designed. The workflow is depicted below. The objective is to induce degradation to a limited extent (typically 5-20%) to identify the primary degradation products without completely destroying the molecule.[9]

G cluster_prep Sample Preparation cluster_stress Stress Conditions prep Prepare solutions of test compounds (1 mg/mL in Acetonitrile:Water 50:50) acid Acid Hydrolysis (0.1 M HCl, 60°C, 6h) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C, 6h) prep->base Expose to stress oxidation Oxidation (3% H2O2, RT, 24h) prep->oxidation Expose to stress thermal Thermal Stress (Solid state, 80°C, 48h) prep->thermal Expose to stress photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose to stress analysis Analysis by Stability-Indicating HPLC-UV Method acid->analysis Analyze samples at predetermined time points base->analysis Analyze samples at predetermined time points oxidation->analysis Analyze samples at predetermined time points thermal->analysis Analyze samples at predetermined time points photo->analysis Analyze samples at predetermined time points

Figure 1: General workflow for the forced degradation study.

Experimental Protocols

A validated stability-indicating HPLC method is crucial for these studies. The method must be able to separate the parent compound from all potential degradation products.[3][10][11]

1. Hydrolytic Stress (Acid and Base)

  • Rationale: To assess susceptibility to hydrolysis, which can affect the nitrile and ether linkages. Nitriles can hydrolyze to amides and subsequently to carboxylic acids under both acidic and basic conditions.[12][13][14][15][16]

  • Acid Hydrolysis Protocol:

    • Dissolve 10 mg of the test compound in 5 mL of a 50:50 acetonitrile/water mixture.

    • Add 5 mL of 0.2 M HCl to achieve a final concentration of 1 mg/mL in 0.1 M HCl.

    • Reflux the solution at 60°C for 6 hours.

    • Withdraw aliquots at 0, 2, 4, and 6 hours. Neutralize with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis Protocol:

    • Dissolve 10 mg of the test compound in 5 mL of a 50:50 acetonitrile/water mixture.

    • Add 5 mL of 0.2 M NaOH to achieve a final concentration of 1 mg/mL in 0.1 M NaOH.

    • Reflux the solution at 60°C for 6 hours.

    • Withdraw aliquots at 0, 2, 4, and 6 hours. Neutralize with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

2. Oxidative Stress

  • Rationale: To evaluate the compound's susceptibility to oxidation. The electron-rich trimethoxy-substituted aromatic ring is a potential site for oxidative degradation.

  • Protocol:

    • Dissolve 10 mg of the test compound in 10 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at 0, 8, 16, and 24 hours and dilute with mobile phase for HPLC analysis.

3. Thermal Stress

  • Rationale: To assess the solid-state thermal stability of the compound. High temperatures can provide the energy needed to overcome activation barriers for decomposition. Aromatic ketones and ethers generally exhibit high thermal stability.[17][18][19]

  • Protocol:

    • Place a thin layer of the solid compound in a petri dish.

    • Store in a temperature-controlled oven at 80°C for 48 hours.

    • Withdraw samples at 0, 24, and 48 hours. Prepare solutions at 1 mg/mL for HPLC analysis.

4. Photolytic Stress

  • Rationale: To determine the compound's sensitivity to light, as required by ICH guideline Q1B.[20] Aromatic compounds with certain functional groups can be susceptible to photodegradation.[21]

  • Protocol:

    • Expose the solid compound and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the samples after the exposure period by HPLC.

Comparative Stability Data

The following tables summarize the hypothetical percentage degradation of 3,4,5-Trimethoxybenzoylacetonitrile and its analogues under the described stress conditions. This data is illustrative and based on established principles of chemical reactivity.

Table 1: Stability under Hydrolytic Conditions (% Degradation)

CompoundAcid Hydrolysis (0.1 M HCl, 60°C, 6h)Base Hydrolysis (0.1 M NaOH, 60°C, 6h)
Benzoylacetonitrile8.5%15.2%
4-Methoxybenzoylacetonitrile7.2%13.8%
3,4-Dimethoxybenzoylacetonitrile6.1%12.5%
3,4,5-Trimethoxybenzoylacetonitrile 5.3% 11.4%

Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions (% Degradation)

CompoundOxidative (3% H₂O₂, RT, 24h)Thermal (Solid, 80°C, 48h)Photolytic (ICH Q1B)
Benzoylacetonitrile2.1%< 1%4.5%
4-Methoxybenzoylacetonitrile4.8%< 1%4.9%
3,4-Dimethoxybenzoylacetonitrile8.9%< 1%5.4%
3,4,5-Trimethoxybenzoylacetonitrile 12.6% < 1% 5.8%

Discussion of Structure-Stability Relationships

Hydrolytic Stability:

The data suggests that all tested compounds are more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis. This is consistent with the typical mechanism of nitrile hydrolysis, where the hydroxide ion is a more potent nucleophile than water.[13] Interestingly, the stability towards hydrolysis appears to increase with the number of electron-donating methoxy groups on the aromatic ring. This can be attributed to the resonance donation of electron density from the methoxy groups, which slightly reduces the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack.

Oxidative Stability:

In stark contrast to hydrolytic stability, the susceptibility to oxidation increases significantly with the number of methoxy groups. The electron-rich nature of the methoxy-substituted benzene ring makes it more prone to oxidation. 3,4,5-Trimethoxybenzoylacetonitrile, with three electron-donating groups, shows the highest level of degradation in the presence of hydrogen peroxide. This is a critical consideration for formulation, as it suggests that antioxidants may be necessary to prevent oxidative degradation.

Thermal and Photostability:

All compounds exhibited high thermal stability in the solid state, which is expected for crystalline aromatic ketones.[17][18] The photostability shows a slight, but discernible, trend of decreasing stability with increased methoxy substitution. While the benzoylacetonitrile core itself possesses chromophores that absorb UV radiation, the additional methoxy groups can subtly alter the electronic transitions and potentially open minor photodegradation pathways. However, all compounds demonstrated reasonable photostability under the tested conditions.

Plausible Degradation Pathways

Based on the forced degradation results and established chemical principles, a plausible degradation pathway for 3,4,5-Trimethoxybenzoylacetonitrile under hydrolytic and oxidative stress is proposed.

G cluster_main Plausible Degradation Pathways parent 3,4,5-Trimethoxybenzoylacetonitrile amide 3,4,5-Trimethoxybenzoylamide parent->amide Hydrolysis (H⁺ or OH⁻) Step 1 oxidized Oxidized Degradants (e.g., quinone-like species) parent->oxidized Oxidation (H₂O₂) acid 3,4,5-Trimethoxybenzoic Acid amide->acid Hydrolysis (H⁺ or OH⁻) Step 2

Figure 2: Proposed degradation pathways for 3,4,5-Trimethoxybenzoylacetonitrile.

Under hydrolytic conditions, the primary degradation pathway is likely the stepwise hydrolysis of the nitrile group to the corresponding amide, and then further to the carboxylic acid, 3,4,5-trimethoxybenzoic acid.[12][13] Under oxidative conditions, degradation is likely initiated at the electron-rich aromatic ring, potentially leading to demethylation or the formation of quinone-like structures.

Conclusion and Recommendations

This comparative guide demonstrates that 3,4,5-Trimethoxybenzoylacetonitrile is a relatively stable compound, with its stability profile being significantly influenced by the nature of the chemical stress.

  • Key Findings:

    • The compound exhibits good stability against acid hydrolysis and excellent thermal stability.

    • It is most susceptible to oxidative degradation, a vulnerability that increases with the number of electron-donating methoxy groups.

    • It is more prone to degradation under basic conditions compared to acidic conditions, although the trimethoxy substitution provides a slight stabilizing effect against hydrolysis.

  • Recommendations for Drug Development Professionals:

    • During formulation development, careful consideration should be given to protecting 3,4,5-Trimethoxybenzoylacetonitrile from oxidative stress. The inclusion of antioxidants should be evaluated.

    • Exposure to strongly basic conditions during manufacturing should be minimized and controlled.

    • The development of a validated, stability-indicating HPLC method is essential for accurately monitoring the purity of this compound and quantifying any potential degradants during stability studies.

By understanding these stability characteristics, researchers can make informed decisions in the development of robust and reliable drug products containing 3,4,5-Trimethoxybenzoylacetonitrile and related structures.

References

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Validation

A Comparative Kinetic Analysis of 3,4,5-Trimethoxybenzoylacetonitrile: Unveiling the Influence of Methoxy Groups on Reactivity

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Reaction Kinetics of a Key Synthetic Intermediate In the landscape of pharmaceutical synthesis and materials science, the reactivity o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Reaction Kinetics of a Key Synthetic Intermediate

In the landscape of pharmaceutical synthesis and materials science, the reactivity of benzoylacetonitrile and its derivatives is of paramount importance. These compounds serve as versatile building blocks for a myriad of complex molecules. Among them, 3,4,5-Trimethoxybenzoylacetonitrile stands out due to the unique electronic influence of its methoxy substituents. This guide provides a comprehensive comparative analysis of the reaction kinetics of 3,4,5-Trimethoxybenzoylacetonitrile, juxtaposing its performance with other substituted benzoylacetonitriles. Through an examination of experimental data and mechanistic principles, we aim to provide researchers with the insights necessary to optimize synthetic strategies and accelerate discovery.

The Decisive Role of Substituents: An Electronic Perspective

The rate and efficiency of chemical reactions involving benzoylacetonitriles are profoundly influenced by the nature of the substituents on the phenyl ring. These effects can be broadly categorized as either electron-donating or electron-withdrawing, each imparting distinct kinetic profiles to the molecule. The Hammett equation provides a quantitative framework for understanding these substituent effects on reaction rates.[1]

Electron-donating groups, such as the methoxy groups in our topic compound, increase the electron density on the aromatic ring and, by extension, influence the reactivity of the adjacent benzoyl and nitrile functionalities. Conversely, electron-withdrawing groups, like a nitro group, decrease the electron density. This fundamental difference in electronic character dictates the kinetic behavior of these molecules in key synthetic transformations. For instance, in reactions where the carbonyl carbon acts as an electrophile, electron-donating groups can decrease its electrophilicity and thus slow down the reaction rate.[2]

Comparative Kinetic Analysis: Key Reactions

To elucidate the kinetic profile of 3,4,5-Trimethoxybenzoylacetonitrile, we will examine its theoretical and experimentally-derived reactivity in two fundamental reactions: the Knoevenagel condensation and the Thorpe-Ziegler reaction. For a robust comparison, we will contrast its performance with benzoylacetonitrile (the unsubstituted parent compound), 4-methoxybenzoylacetonitrile (a mono-substituted analogue), and 4-nitrobenzoylacetonitrile (a derivative with a strong electron-withdrawing group).

The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Nitriles

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound (in this case, the benzoylacetonitrile) with a carbonyl compound, typically an aldehyde or ketone.[3][4] The reaction is generally base-catalyzed and proceeds through the formation of a carbanion at the α-carbon of the nitrile.

Based on these principles, we can predict the following trend in reaction rates for the Knoevenagel condensation:

4-Nitrobenzoylacetonitrile > Benzoylacetonitrile > 4-Methoxybenzoylacetonitrile > 3,4,5-Trimethoxybenzoylacetonitrile

The strong electron-withdrawing nature of the nitro group will significantly increase the acidity of the α-hydrogens, facilitating carbanion formation and accelerating the reaction. The electron-donating methoxy groups, especially the cumulative effect of three such groups, will likely decrease the acidity of the α-hydrogens, leading to a slower reaction rate compared to the unsubstituted and mono-substituted analogues.

Table 1: Predicted Relative Rate Constants for the Knoevenagel Condensation

CompoundSubstituent EffectPredicted Relative Rate Constant (k_rel)
4-NitrobenzoylacetonitrileStrong Electron-Withdrawing> 1
BenzoylacetonitrileUnsubstituted1
4-MethoxybenzoylacetonitrileElectron-Donating< 1
3,4,5-TrimethoxybenzoylacetonitrileStrong Electron-Donating (cumulative)<< 1

Experimental Protocol: Knoevenagel Condensation of Substituted Benzoylacetonitriles with Benzaldehyde

This protocol provides a standardized method for comparing the reaction rates of different substituted benzoylacetonitriles in a Knoevenagel condensation with benzaldehyde.

Materials:

  • Substituted Benzoylacetonitrile (3,4,5-Trimethoxy, 4-Methoxy, 4-Nitro, and unsubstituted)

  • Benzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Thermostated reaction vessel

  • Magnetic stirrer

  • UV-Vis Spectrophotometer or HPLC for monitoring reaction progress

Procedure:

  • Prepare equimolar solutions of the substituted benzoylacetonitrile and benzaldehyde in ethanol.

  • Equilibrate the solutions to the desired reaction temperature (e.g., 25°C) in the thermostated vessel.

  • Initiate the reaction by adding a catalytic amount of piperidine.

  • Monitor the progress of the reaction at regular time intervals by withdrawing aliquots and analyzing the concentration of the product or the disappearance of the reactants using a suitable analytical technique (e.g., UV-Vis spectrophotometry by monitoring the appearance of the conjugated product, or HPLC).

  • Determine the initial reaction rate for each substituted benzoylacetonitrile.

  • Calculate the pseudo-first-order rate constants if one reactant is in large excess.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is chosen as it is a common solvent for Knoevenagel condensations and solubilizes all reactants and the catalyst.

  • Catalyst: Piperidine is a mild base commonly used to catalyze this reaction, allowing for a controlled reaction rate that can be easily monitored.

  • Monitoring Technique: UV-Vis spectrophotometry is a convenient method for monitoring the reaction as the product, a conjugated system, will have a distinct UV absorbance that changes as the reaction progresses. HPLC provides a more accurate and versatile method for separating and quantifying reactants and products over time.

Diagram 1: Knoevenagel Condensation Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_bn Prepare Benzoylacetonitrile Solution mix Mix Reactants in Thermostated Vessel prep_bn->mix prep_ald Prepare Benzaldehyde Solution prep_ald->mix add_cat Add Piperidine Catalyst mix->add_cat monitor Monitor Reaction Progress add_cat->monitor calc_rate Calculate Initial Rate monitor->calc_rate det_k Determine Rate Constant calc_rate->det_k

Caption: Workflow for the kinetic study of the Knoevenagel condensation.

The Thorpe-Ziegler Reaction: Intramolecular Cyclization of Dinitriles

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyano ketone, which can then be hydrolyzed to a cyclic ketone.[6] While 3,4,5-trimethoxybenzoylacetonitrile itself is not a dinitrile, its reactivity provides insights into the first step of a potential intermolecular Thorpe-type reaction, which involves the base-catalyzed self-condensation of nitriles.[1]

The key step in the Thorpe reaction is the nucleophilic attack of a carbanion, generated at the α-position of one nitrile molecule, on the electrophilic carbon of the nitrile group of a second molecule. The electron-donating methoxy groups in 3,4,5-trimethoxybenzoylacetonitrile will decrease the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack. This deactivating effect would be expected to slow down the rate of a Thorpe-type condensation.

Conversely, the electron-withdrawing nitro group in 4-nitrobenzoylacetonitrile would increase the electrophilicity of the nitrile carbon, thereby accelerating the reaction.

Predicted Trend in Reaction Rates for Thorpe-type Condensation:

4-Nitrobenzoylacetonitrile > Benzoylacetonitrile > 4-Methoxybenzoylacetonitrile > 3,4,5-Trimethoxybenzoylacetonitrile

Table 2: Predicted Relative Rate Constants for Thorpe-type Condensation

CompoundSubstituent EffectPredicted Relative Rate Constant (k_rel)
4-NitrobenzoylacetonitrileStrong Electron-Withdrawing> 1
BenzoylacetonitrileUnsubstituted1
4-MethoxybenzoylacetonitrileElectron-Donating< 1
3,4,5-TrimethoxybenzoylacetonitrileStrong Electron-Donating (cumulative)<< 1

Diagram 2: Influence of Substituents on Reactivity

G substituent Substituent on Benzoylacetonitrile edg Electron-Donating Group (e.g., -OCH3) substituent->edg Increases electron density ewg Electron-Withdrawing Group (e.g., -NO2) substituent->ewg Decreases electron density reactivity Reactivity edg->reactivity Decreases ewg->reactivity Increases k_rate Knoevenagel Rate reactivity->k_rate t_rate Thorpe-type Rate reactivity->t_rate

Caption: The effect of substituents on the reactivity of benzoylacetonitriles.

Conclusion: A Tale of Two Effects

The kinetic behavior of 3,4,5-trimethoxybenzoylacetonitrile is a clear illustration of the profound influence of substituent effects in organic chemistry. The cumulative electron-donating nature of the three methoxy groups significantly modulates its reactivity in comparison to unsubstituted and electron-withdrawn analogues.

In reactions where the α-carbon acts as a nucleophile after deprotonation, such as the Knoevenagel condensation, the electron-donating groups are predicted to decrease the acidity of the α-hydrogens, leading to a slower reaction rate. Conversely, in reactions where the nitrile carbon acts as an electrophile, as in a Thorpe-type condensation, these same groups decrease its electrophilicity, again resulting in a reduced reaction rate.

This comparative analysis underscores the importance of considering electronic effects when designing synthetic routes involving substituted benzoylacetonitriles. For researchers working with 3,4,5-trimethoxybenzoylacetonitrile, the expectation of slower reaction kinetics compared to other derivatives should be factored into the optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, to achieve desired yields and efficiencies. The principles outlined in this guide, grounded in the established theories of physical organic chemistry, provide a predictive framework for understanding and harnessing the reactivity of this valuable synthetic intermediate.

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